molecular formula C6H15NO B1597402 1-(Ethylamino)-2-methylpropan-2-ol CAS No. 73825-96-4

1-(Ethylamino)-2-methylpropan-2-ol

Cat. No.: B1597402
CAS No.: 73825-96-4
M. Wt: 117.19 g/mol
InChI Key: XJUNFOQRHFYPKP-UHFFFAOYSA-N
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Description

1-(Ethylamino)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(ethylamino)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-7-5-6(2,3)8/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUNFOQRHFYPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224296
Record name 2-Propanol, 1-ethylamino-2-methyl-
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73825-96-4
Record name 1-(Ethylamino)-2-methyl-2-propanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-ethylamino-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-ethylamino-2-methyl-
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Record name 1-(ethylamino)-2-methylpropan-2-ol
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Foundational & Exploratory

"1-(Ethylamino)-2-methylpropan-2-ol" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(Ethylamino)-2-methylpropan-2-ol

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 73825-96-4), a bifunctional amino alcohol with significant utility as a chemical intermediate. This document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it covers essential safety, handling, and storage protocols tailored for a research and development environment. The guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for its effective application in organic synthesis and medicinal chemistry, particularly as a building block for novel therapeutic agents.[1]

Compound Identification and Overview

This compound is a primary amino alcohol characterized by a secondary amine and a tertiary alcohol functional group. This unique structural arrangement makes it a valuable building block in synthetic chemistry. The ethylamino group provides a nucleophilic center and a site for further functionalization, while the sterically hindered tertiary alcohol offers specific stereoelectronic properties.

Identifier Value Source
IUPAC Name This compound[2]
CAS Number 73825-96-4[2][3][4]
Molecular Formula C₆H₁₅NO[1][2][3]
Molecular Weight 117.19 g/mol [1][2][3]
Canonical SMILES CCNCC(C)(C)O[2][3][5]
InChIKey XJUNFOQRHFYPKP-UHFFFAOYSA-N[2][5]
Appearance Colorless to off-white liquid[1][4]
Synonyms 1-(Ethylamino)-2-methyl-2-propanol, N-Ethylamino-2-hydroxy-2-methylpropane[2][4][5]

Physicochemical Properties

The physicochemical properties of this compound are dictated by the interplay between its alkyl backbone and its polar amine and hydroxyl groups. These properties are critical for predicting its behavior in reaction mixtures, purification processes, and formulation studies.

Property Value Source
Boiling Point 152-153 °C[1][4]
Density 0.8777 g/cm³ (at 19 °C)[1][4]
pKa (Predicted) 15.40 ± 0.29[1][5]
LogP (Predicted) 0.3668[3]
Topological Polar Surface Area 32.3 Ų[2][5]
Hydrogen Bond Donors 2[3][5]
Hydrogen Bond Acceptors 2[3][5]
Rotatable Bond Count 3[3][5]

The relatively high boiling point is a direct consequence of intermolecular hydrogen bonding enabled by both the N-H and O-H groups. Its predicted LogP value suggests moderate lipophilicity, indicating solubility in a range of organic solvents as well as partial miscibility with water.

Synthesis and Purification

Proposed Synthetic Pathway: Nucleophilic Ring-Opening of an Epoxide

A robust and efficient method for synthesizing β-amino alcohols is the nucleophilic ring-opening of an epoxide with an amine. This pathway is selected for its high atom economy and typically good yields. The reaction involves the attack of ethylamine on 2-methyl-1,2-epoxypropane (isobutylene oxide). The nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide ring, leading to the desired product.

G Reactant1 2-Methyl-1,2-epoxypropane (Isobutylene Oxide) Solvent Methanol (Solvent) Room Temperature Reactant1->Solvent Reactant2 Ethylamine (C2H5NH2) Reactant2->Solvent Product This compound Solvent->Product Nucleophilic Ring-Opening

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis on a laboratory scale. The causality for key steps is explained.

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (calcium chloride).

    • Rationale: A three-neck flask allows for controlled addition of reagents while maintaining a controlled atmosphere. The drying tube prevents atmospheric moisture from interfering with the reaction.

  • Reagent Charging: Charge the flask with 2-methyl-1,2-epoxypropane (7.21 g, 0.1 mol) and methanol (50 mL).

    • Rationale: Methanol serves as a protic solvent that can facilitate the ring-opening process.

  • Amine Addition: In the dropping funnel, place a solution of ethylamine (9.02 g, 0.2 mol, 70 wt% in water, or an equivalent amount of neat ethylamine) in methanol (20 mL). Add the ethylamine solution dropwise to the stirred epoxide solution over 30 minutes.

    • Rationale: A 2-fold molar excess of the amine is used to maximize the formation of the desired product and minimize side reactions, such as the reaction of the product with another molecule of epoxide. Dropwise addition controls the reaction exotherm.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 24 hours.

    • Rationale: Allowing the reaction to proceed at room temperature for an extended period ensures complete consumption of the limiting reagent (epoxide). The progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Remove the methanol and excess ethylamine under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in diethyl ether (100 mL) and wash with a saturated aqueous solution of sodium chloride (brine, 2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

    • Rationale: The brine wash removes any remaining water-soluble impurities. Anhydrous magnesium sulfate is a neutral drying agent suitable for this compound.

  • Isolation: Filter off the drying agent and concentrate the organic phase on a rotary evaporator to yield the crude product.

Purification Protocol: Vacuum Distillation

The crude product is purified by vacuum distillation to remove any non-volatile impurities and unreacted starting materials.

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Distillation: Heat the crude oil under reduced pressure. Collect the fraction boiling at approximately 152-153 °C.

    • Rationale: Vacuum distillation is necessary because the compound's atmospheric boiling point is relatively high, and heating to this temperature could cause decomposition.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectral data is available from commercial suppliers.[2]

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H NMR ~2.6Quartet-CH₂- (ethyl)
~2.5Singlet-CH₂- (backbone)
~1.2Singlet2 x -CH₃ (gem-dimethyl)
~1.1Triplet-CH₃ (ethyl)
VariableBroad Singlet-OH, -NH
¹³C NMR ~70QuaternaryC-OH
~55MethyleneN-CH₂-C
~45MethyleneN-CH₂-CH₃
~25Methyl2 x -CH₃ (gem-dimethyl)
~15Methyl-CH₃ (ethyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2][6]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 (broad)O-H StretchTertiary Alcohol
3250 - 3400 (sharp/broad)N-H StretchSecondary Amine
2850 - 2960C-H StretchAlkyl
1150 - 1200C-O StretchTertiary Alcohol
1100 - 1150C-N StretchAliphatic Amine
Chromatographic Analysis Workflow

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile organic compounds.

G A Sample Preparation (Dilute in Methanol) B GC-FID Injection (1 µL) A->B C Separation (Capillary Column) B->C D Detection (FID) C->D E Data Acquisition (Chromatogram) D->E F Analysis (Peak Integration, % Area) E->F G Purity Report F->G

Caption: Workflow for purity analysis by GC-FID.

Detailed Protocol: GC-FID Purity Analysis

  • Standard/Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in methanol.

  • Instrumentation: Use a gas chromatograph equipped with an FID and a non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium, 1-2 mL/min

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 200 °C at 15 °C/min.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Safety, Handling, and Storage

Proper handling is crucial due to the irritant nature of the compound.[2]

Hazard Class GHS Statement Source
Skin Corrosion/IrritationH315: Causes skin irritation[2][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2][5]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2][5]
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing vapors.[7] Wash hands thoroughly after handling.[7]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Inhalation: Move the person to fresh air.

  • Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area.[1][3][4] Protect from light.[1][3][4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and alkali metals.[7][8]

Applications and Significance

The primary documented application of this compound is as a versatile reagent and building block in organic synthesis.[1] Its bifunctional nature allows for the construction of more complex molecules. It is noted as a key intermediate in the synthesis of certain broad-spectrum antifungal agents, where the amino alcohol moiety is incorporated into the final pharmacophore.[1] Its structure is also of interest to medicinal chemists for developing new ligands and therapeutic candidates.

References

  • This compound - PubChem. [Link]

  • SAFETY DATA SHEET - Advantus Corporation. [Link]

  • 1-(Ethylamino)-2-methyl-2-propanol - Optional[FTIR] - Spectrum - SpectraBase. [Link]

  • Safety Data Sheet - ASIS Scientific. [Link]

Sources

An In-Depth Technical Guide to 1-(Ethylamino)-2-methylpropan-2-ol (CAS 73825-96-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(Ethylamino)-2-methylpropan-2-ol (CAS Number: 73825-96-4). While specific applications and extensive biological studies on this particular molecule are not widely documented in publicly available literature, its structural classification as a substituted amino alcohol places it within a class of compounds of significant interest to the pharmaceutical and chemical industries. Amino alcohols are crucial building blocks and intermediates in the synthesis of a wide range of biologically active molecules.[1][2] This guide will cover the compound's chemical and physical properties, a proposed synthesis protocol based on established chemical principles, a detailed framework for its analytical characterization, and a discussion of its potential applications derived from the known utility of structurally related compounds.

Chemical Identity and Properties

This compound is a chiral amino alcohol. Its structure features a tertiary alcohol and a secondary amine, functionalities that make it a versatile chemical intermediate.

PropertyValueSource
CAS Number 73825-96-4[3]
Molecular Formula C₆H₁₅NO[3]
Molecular Weight 117.19 g/mol [3]
IUPAC Name This compound[3]
Synonyms 1-(Ethylamino)-2-methyl-2-propanol, N-Ethylamino-2-hydroxy-2-methylpropane[3]
Appearance Expected to be a liquid at room temperatureInferred
Topological Polar Surface Area 32.3 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 3[3]

Proposed Synthesis Protocol

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient method is the nucleophilic ring-opening of isobutylene oxide (2-methyl-1,2-epoxypropane) with ethylamine.[1][4] This reaction is a standard and well-documented method for the preparation of β-amino alcohols.[1][4]

The reaction proceeds via a base-catalyzed SN2 mechanism, where the amine acts as the nucleophile. The attack is expected to occur at the less sterically hindered carbon of the epoxide ring.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product IsobutyleneOxide Isobutylene Oxide Product This compound IsobutyleneOxide->Product Nucleophilic Attack Ethylamine Ethylamine Ethylamine->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:
  • Reaction Setup: To a sealed pressure vessel, add isobutylene oxide (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Addition of Ethylamine: Add an excess of ethylamine (2.0-3.0 eq), either as a solution in the chosen solvent or as a neat liquid. The excess ethylamine serves to drive the reaction to completion and minimize the formation of di-alkylation byproducts.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 60-100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess ethylamine and solvent are removed under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene group adjacent to the amine, the two methyl groups, and the hydroxyl and amine protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum should reveal six distinct carbon signals corresponding to the different carbon environments in the molecule.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:[3][6]

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)3200-3600Broad
N-H (secondary amine)3300-3500Medium
C-H (alkane)2850-3000Strong
C-N stretch1020-1250Medium
C-O stretch1000-1260Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 117. Key fragmentation patterns for amino alcohols often involve cleavage alpha to the nitrogen and oxygen atoms.[7][8][9][10]

G cluster_workflow Analytical Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Analytical workflow for structural confirmation.

Applications and Potential in Drug Development

While specific applications for this compound are not well-documented, the broader class of amino alcohols serves as a cornerstone in medicinal chemistry and drug development.[1][2]

  • Pharmaceutical Intermediates: Amino alcohols are versatile intermediates in the synthesis of a wide array of pharmaceuticals.[1][2] Their bifunctional nature allows for the introduction of both amine and hydroxyl functionalities, which are common in biologically active molecules.

  • Potential Biological Activity: Structurally similar amino alcohols have been investigated for a range of biological activities, including:

    • Antimalarial Agents: Many antimalarial drugs, such as quinine and mefloquine, contain the amino alcohol pharmacophore.[11]

    • Antiseptic and Anti-inflammatory Agents: Certain β-amino alcohol derivatives have been shown to inhibit inflammatory responses.

    • Anticancer Properties: Some novel amino alcohol derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Given its structure, this compound could potentially serve as a building block in the synthesis of novel therapeutic agents targeting these or other disease areas. Further research and biological screening would be necessary to elucidate its specific pharmacological profile.

Safety and Handling

Based on GHS classifications for this compound and related amino alcohols, this compound should be handled with care.[3] It is predicted to be a skin and eye irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chiral amino alcohol with potential as a chemical intermediate in various synthetic applications, particularly in the pharmaceutical industry. While its specific biological activities have yet to be extensively explored, its structural class is associated with a wide range of pharmacological effects. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce, characterize, and further investigate the potential of this compound.

References

  • PubChem. This compound. Available from: [Link]

  • SpectraBase. 1-(ethylamino)-2-methyl-2-propanol - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. 1-(Ethylamino)-2-methyl-2-propanol - Optional[FTIR] - Spectrum. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

  • Google Patents. For cyclising 1-aryloxy-3 beta-substituted ethylamino-2-propanols. US3857839A.
  • PubMed. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. (2012-01-15). Available from: [Link]

  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Epoxides - Ring-opening. (2024-09-30). Available from: [Link]

  • YouTube. Mass Spectroscopy: Fragmentation Patterns // HSC Chemistry. (2023-10-24). Available from: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2023-08-29). Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000262). Available from: [Link]

  • Rasayan Journal of Chemistry. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024-03-31). Available from: [Link]

  • Advanced Organic Chemistry. Carbon-13 NMR spectrum 2-methylpropan-1-ol. Available from: [Link]

  • National Center for Biotechnology Information. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Available from: [Link]

  • ResearchGate. Direct N-alkylation of unprotected amino acids with alcohols. (2017-12-08). Available from: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019-04-01). Available from: [Link]

  • Tianming Pharmaceuticals. Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Available from: [Link]

  • Oberlin College and Conservatory. Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015-09-18). Available from: [Link]

  • Google Patents. An improved process for the preparation of 1-aryl 2-aminomethyl cyclopropane carboxyamide (z) derivatives, their isomers and salts. WO2014009767A1.
  • S.T.Japan Europe GmbH. ATR-FTIR Spectra Databases. Available from: [Link]

  • Khan Academy. Preparation of epoxides: Stereochemistry. Available from: [Link]

  • National Center for Biotechnology Information. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. (2023-03-14). Available from: [Link]

  • Google Patents. A novel method for synthesis of optically pure beta-amino alcohols. EP3160937B1.
  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram. Available from: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025-01-30). Available from: [Link]

  • Google Patents. Aryloxypropanolamine derivatives, method of preparation and applications thereof. US20030158259A1.

Sources

A Technical Guide to the Molecular Structure and Conformation of 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: The Role of Molecular Architecture in Chemical Function

In the realms of chemical synthesis and drug development, a molecule's identity is defined not only by its constituent atoms but by their precise three-dimensional arrangement. Amino alcohols represent a pivotal class of compounds where this structure-function paradigm is particularly pronounced.[1][2] They are foundational units in biologically active molecules and serve as versatile intermediates in organic synthesis.[3][4] This guide offers an in-depth examination of a specific, yet representative, member of this family: 1-(Ethylamino)-2-methylpropan-2-ol. Our focus will be a meticulous analysis of its molecular structure and, more critically, its conformational dynamics, which are dictated by a delicate interplay of non-covalent interactions.

Structural Elucidation: Beyond the 2D Representation

A cursory glance at the IUPAC name, this compound, allows for the unambiguous construction of its two-dimensional structure. However, a deeper understanding requires a thorough analysis of its components and connectivity.

1.1. Core Chemical and Physical Properties Basic molecular information provides the foundation for all further analysis.

PropertyValueSource
Molecular Formula C₆H₁₅NO[5][6][7]
Molecular Weight 117.19 g/mol [5][8]
IUPAC Name This compound[5]
SMILES CCNCC(C)(C)O[5][9]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 3[6]
Topological Polar Surface Area 32.3 Ų[5][6]

1.2. Analysis of Chirality A critical first step in structural analysis is the identification of stereocenters. The carbon at position 2 (C2) is bonded to four groups: a hydroxyl group (-OH), two methyl groups (-CH₃), and the ethylaminomethyl group (-CH₂NHCH₂CH₃). Because two of the substituents on C2 are identical (the two methyl groups), this carbon is achiral . Consequently, this compound does not have enantiomers or diastereomers. This finding shifts the focus of our three-dimensional analysis from stereoisomerism to the more nuanced field of conformational analysis.

Conformational Landscape: The Dominance of Intramolecular Forces

While achiral, the molecule is not static. Rotation around its single bonds generates an array of transient three-dimensional structures known as conformations. The energetically preferred conformations dictate the molecule's overall shape, reactivity, and potential for intermolecular interactions. For amino alcohols, the conformational equilibrium is often governed by a powerful intramolecular force: hydrogen bonding.[1][10][11]

2.1. The O-H···N Intramolecular Hydrogen Bond The proximity of the hydroxyl group (a hydrogen bond donor) and the secondary amine (a hydrogen bond acceptor) allows for the formation of an intramolecular hydrogen bond.[1][12] This interaction creates a pseudo-cyclic structure, which significantly stabilizes specific conformations over others.[1] Theoretical and experimental studies on analogous amino alcohols have repeatedly shown that conformers featuring this O-H···N bond are often the most stable, particularly in the gas phase or in non-polar solvents.[1][11]

The ethyl group on the nitrogen atom, being an electron-donating group, increases the basicity of the nitrogen and the strength of the hydrogen bond compared to a primary amine.[12] This enhanced interaction is a key feature of this molecule's conformational preference.

Caption: Intramolecular hydrogen bonding in this compound.

2.2. Rotational Isomers (Rotamers) Beyond the primary influence of the hydrogen bond, rotation around the C-C and C-N bonds gives rise to various staggered conformations to minimize steric hindrance.[13] The key dihedral angles to consider are O-C2-C1-N and C2-C1-N-C(ethyl). The most stable conformers will adopt a staggered arrangement (gauche or anti) that balances the favorable hydrogen bond with the unfavorable steric repulsion between the bulky methyl and ethyl groups.[2][13]

Methodologies for Structural and Conformational Analysis

A multi-faceted approach combining spectroscopic and computational methods is required to fully characterize the conformational preferences of this compound.

3.1. Spectroscopic Characterization

Protocol: Infrared (IR) Spectroscopy IR spectroscopy is exceptionally sensitive to hydrogen bonding. The O-H stretching frequency provides direct evidence of the intramolecular interaction.

  • Objective: To differentiate between free and hydrogen-bonded O-H groups.

  • Methodology:

    • Prepare a dilute solution of the compound in a non-polar solvent (e.g., CCl₄ or hexane) to minimize intermolecular hydrogen bonding.

    • Acquire the IR spectrum, focusing on the 3000-3700 cm⁻¹ region.

  • Expected Observations:

    • A sharp, weaker band around 3600-3650 cm⁻¹ corresponding to the "free" O-H stretch of non-H-bonded conformers.

    • A broad, stronger band shifted to a lower frequency (e.g., 3200-3500 cm⁻¹) characteristic of the O-H group involved in the intramolecular O-H···N hydrogen bond.[1] The relative intensity of these bands can provide a semi-quantitative measure of the conformational equilibrium.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the chemical environment and connectivity of atoms in the solution state.

  • Objective: To confirm the molecular structure and probe conformational dynamics.

  • Methodology:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire standard ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC).

    • Advanced Step: Conduct variable-temperature (VT) NMR studies. Changes in temperature can shift the conformational equilibrium, leading to observable changes in chemical shifts and coupling constants, particularly for the OH and NH protons.

  • Data Interpretation:

    • ¹H NMR: The chemical shifts of the OH and NH protons are highly sensitive to hydrogen bonding. Their signals may be broadened due to chemical exchange.

    • ¹³C NMR: Will confirm the presence of 6 distinct carbon environments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, offering definitive proof of the proximity between the OH proton and protons of the ethylamino group in the hydrogen-bonded conformation.

3.2. Computational Modeling

Computational chemistry is an indispensable tool for visualizing the potential energy surface and quantifying the relative stabilities of different conformers.

Workflow: DFT-Based Conformational Analysis

G cluster_setup 1. Initial Setup cluster_search 2. Exploration cluster_refinement 3. Refinement & Analysis cluster_validation 4. Validation Build Build 3D Structure Conf_Search Systematic Rotational Conformational Search Build->Conf_Search DFT_Opt DFT Geometry Optimization (e.g., B3LYP) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation (Confirm Minima) DFT_Opt->Freq_Calc Energy_Analysis Calculate Relative Gibbs Free Energies (ΔG) Freq_Calc->Energy_Analysis Prop_Pred Predict NMR/IR Spectra Energy_Analysis->Prop_Pred Comparison Compare Calculated Properties with Experimental Data Prop_Pred->Comparison

Caption: Workflow for computational conformational analysis.

This process allows for the identification of the global minimum energy conformer and other low-energy structures, providing a theoretical basis for interpreting experimental results.[11] The calculated Boltzmann population distribution at a given temperature can be directly correlated with spectroscopic data.[11]

Synthesis and Applications

This compound is a reagent used in the synthesis of broader-spectrum antifungal agents.[8] Its synthesis can be envisioned through several standard organic chemistry routes, most commonly via the nucleophilic ring-opening of an epoxide.

  • Epoxide Ring-Opening: The reaction of 1,2-epoxy-2-methylpropane (isobutylene oxide) with ethylamine offers a direct and efficient pathway to the target molecule. The ethylamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, which upon workup yields this compound.

Conclusion

The molecular architecture of this compound is a compelling case study in the principles of conformational analysis. While its structure is achiral, its three-dimensional shape is precisely controlled by the formation of a strong intramolecular hydrogen bond between the hydroxyl and secondary amine functionalities. This interaction, coupled with steric considerations, dictates a preferred conformation that can be rigorously characterized through a synergistic combination of high-resolution spectroscopy (IR, NMR) and theoretical DFT calculations. For researchers in synthetic chemistry and drug design, a granular understanding of these non-covalent forces is not merely academic; it is a prerequisite for predicting molecular behavior, designing rational synthetic routes, and ultimately, engineering function.

References

  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv. [Link]

  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols | Request PDF. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Aminoalcohols’ Conformation. Frontiers in Chemistry. [Link]

  • This compound. PubChemLite. [Link]

  • 2-(Ethylamino)-2-methylpropan-1-ol. PubChem. [Link]

  • Introduction to the Conformational Analysis of Protein Side Chains. Dunbrack Lab. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. SciSpace. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for 1-(Ethylamino)-2-methylpropan-2-ol, a tertiary amino alcohol with potential applications in pharmaceutical and chemical research. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization data.

Introduction and Strategic Overview

This compound is a vicinal amino alcohol characterized by an ethylamino group and a tertiary alcohol. The synthesis of such molecules is of significant interest due to their prevalence in biologically active compounds. The most direct and industrially scalable approach to this specific molecule is through the nucleophilic ring-opening of an epoxide. This strategy is favored for its high atom economy and predictable regioselectivity.

The core of this synthesis involves the reaction of ethylamine with 2,2-dimethyloxirane (isobutylene oxide). The inherent polarity and strain of the three-membered epoxide ring make it susceptible to nucleophilic attack, even by a neutral nucleophile like ethylamine.

Physicochemical Properties and Safety Data

A thorough understanding of the target compound's properties is essential for its synthesis and purification.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 73825-96-4[1][2]
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1][2]
pKa (Predicted) 15.40 ± 0.29[3]
Topological Polar Surface Area 32.3 Ų[1]

Safety and Handling: this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Pathway: Nucleophilic Ring-Opening of 2,2-Dimethyloxirane

The primary and most efficient route for the synthesis of this compound is the reaction between ethylamine and 2,2-dimethyloxirane.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Under neutral or basic conditions, the attack occurs at the less sterically hindered carbon atom. In the case of 2,2-dimethyloxirane, this is the primary carbon. The subsequent protonation of the resulting alkoxide yields the final product.

Reaction_Mechanism ethylamine Ethylamine (Nucleophile) intermediate Alkoxide Intermediate ethylamine->intermediate Nucleophilic Attack (SN2) epoxide 2,2-Dimethyloxirane (Electrophile) epoxide->intermediate product This compound intermediate->product Protonation

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Reagents and Materials:

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol or as a neat liquid)

  • 2,2-Dimethyloxirane (Isobutylene oxide)

  • Ethanol (or another suitable protic solvent)

  • Hydrochloric acid (for workup and salt formation if desired)

  • Sodium hydroxide (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylamine in an excess of ethanol. The use of a solvent helps to control the reaction temperature and ensures homogeneity.

  • Addition of Epoxide: Slowly add 2,2-dimethyloxirane to the ethylamine solution. The reaction is exothermic, and a controlled addition rate is crucial to prevent a runaway reaction. Cooling the flask in an ice bath during the addition is recommended.

  • Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation:

    • Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water to remove any remaining ethylamine and other water-soluble impurities.

    • To facilitate separation, the aqueous layer can be acidified with hydrochloric acid to protonate the amino alcohol, moving it into the aqueous phase and leaving non-basic impurities in the organic phase. The aqueous layer is then separated, basified with sodium hydroxide, and the product is extracted with an organic solvent.

  • Drying and Concentration: The organic layer containing the product is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Vacuum Distillation: This is the most common method for purifying liquid amino alcohols. The product is distilled under reduced pressure to avoid decomposition at high temperatures.

  • Crystallization: If the product is a solid at room temperature or forms a stable salt (e.g., hydrochloride), it can be purified by crystallization from a suitable solvent system.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons, the methylene protons adjacent to the nitrogen, the two methyl groups on the tertiary carbon, and the hydroxyl and amine protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the range of 3300-3500 cm⁻¹), C-H stretching vibrations (around 2850-2950 cm⁻¹), and C-O stretching vibration (around 1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 117.19 g/mol .

Expected Spectroscopic Data Summary
Technique Expected Features
¹H NMR Signals for -CH₂CH₃, -NH-, -CH₂-N, -C(CH₃)₂, -OH
¹³C NMR 6 distinct carbon signals
IR (cm⁻¹) ~3300-3500 (O-H, N-H stretch), ~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch)
MS (m/z) Molecular ion peak at ~117

Experimental Workflow Diagram

Synthesis_Workflow start Start: Reagents (Ethylamine, 2,2-Dimethyloxirane) reaction Reaction in Solvent (e.g., Ethanol) start->reaction workup Aqueous Workup (Acid/Base Extraction) reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation or Crystallization) concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization end Final Product: This compound characterization->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via the ring-opening of 2,2-dimethyloxirane with ethylamine is a robust and efficient method. This guide provides a detailed framework for its preparation, purification, and characterization. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Careful execution of the experimental steps and thorough characterization are paramount to obtaining a pure sample of the target compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. 2-METHYLOXIRANE. [Link]

  • Chemguide. Amines as nucleophiles. [Link]

Sources

Spectroscopic data of "1-(Ethylamino)-2-methylpropan-2-ol" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Ethylamino)-2-methylpropan-2-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a bifunctional amino alcohol. With applications ranging from synthetic chemistry to materials science, a thorough understanding of its structural verification is paramount for researchers and developers.[1] This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide an authoritative reference for the positive identification and characterization of this compound.

The structural formula of this compound is C₆H₁₅NO, with a molecular weight of 117.19 g/mol .[2][3] Its structure contains a tertiary alcohol and a secondary amine, features that yield distinct and interpretable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For this compound, NMR definitively confirms the arrangement of its ethyl, amino, and isobutanol moieties.

¹H NMR Spectroscopy Data

Proton NMR reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl group, the methylene bridge, the gem-dimethyl groups, and the labile N-H and O-H protons.

Table 1: ¹H NMR Signal Assignments

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~2.65 Quartet (q) 2H -CH₂- (ethyl) Adjacent to a -CH₃ group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). Deshielded by the adjacent nitrogen atom.
~2.50 Singlet (s) 2H -CH₂- (bridge) Adjacent to a quaternary carbon with no protons, resulting in a singlet. Deshielded by the adjacent nitrogen atom.
~2.20 Broad Singlet (br s) 2H -OH, -NH Labile protons that exchange with each other and the solvent. Often appear as a single broad peak.
~1.15 Singlet (s) 6H 2 x -CH₃ (gem-dimethyl) Two equivalent methyl groups attached to the same quaternary carbon. No adjacent protons, hence a singlet.

| ~1.05 | Triplet (t) | 3H | -CH₃ (ethyl) | Adjacent to a -CH₂- group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

¹³C NMR Spectroscopy Data

Carbon NMR provides information about the number and type of carbon atoms in the molecule. With six carbon atoms in unique chemical environments, six distinct signals are expected.

Table 2: ¹³C NMR Signal Assignments

Chemical Shift (δ) ppm Carbon Type Assignment Rationale
~71.0 Quaternary C(CH₃)₂OH The carbon atom bonded to the hydroxyl group and two methyl groups. Deshielded by the electronegative oxygen.
~59.0 Methylene (-CH₂-) -NH-CH₂-C- The methylene bridge carbon, significantly deshielded by the adjacent nitrogen atom.
~45.0 Methylene (-CH₂-) -CH₂-CH₃ The ethyl group's methylene carbon, deshielded by the nitrogen.
~27.0 Methyl (-CH₃) C(CH₃)₂OH The two equivalent gem-dimethyl carbons.

| ~15.0 | Methyl (-CH₃) | -CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a standard 5 mm NMR tube.

  • Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each carbon.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR.

Visualization: Key NMR Correlations

The following diagram illustrates the proton coupling relationships that confirm the molecular structure.

G cluster_ethyl Ethyl Group cluster_backbone Propanol Backbone CH3_ethyl δ ~1.05 (t, 3H) CH2_ethyl δ ~2.65 (q, 2H) CH3_ethyl->CH2_ethyl J-coupling CH2_bridge δ ~2.50 (s, 2H) CH2_ethyl->CH2_bridge Connected via NH C_quat Quaternary C CH2_bridge->C_quat No coupling CH3_gem δ ~1.15 (s, 6H) C_quat->CH3_gem No coupling

Caption: Key ¹H NMR J-coupling and spatial relationships in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. For this compound, the IR spectrum is dominated by absorptions from the O-H, N-H, and C-H bonds.

IR Spectroscopy Data

The presence of both hydroxyl and amino groups leads to a characteristic broad absorption in the high-frequency region of the spectrum due to hydrogen bonding.

Table 3: IR Absorption Band Assignments

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3200 - 3500 (broad) O-H Stretch, N-H Stretch Alcohol (-OH), Amine (-NH) A very broad and strong peak characteristic of hydrogen-bonded O-H groups, which overlaps with the N-H stretching vibration.[4][5][6]
2850 - 2960 (sharp) C-H Stretch Alkyl (-CH₃, -CH₂) Strong, sharp peaks typical for sp³ C-H bonds in the molecule.[6]
1450 - 1470 C-H Bend Alkyl (-CH₂, -CH₃) Bending (scissoring and asymmetric) vibrations of the alkyl groups.

| 1050 - 1250 (strong) | C-O Stretch, C-N Stretch | Alcohol (C-O), Amine (C-N) | Strong absorptions in the fingerprint region corresponding to the stretching of the C-O bond of the tertiary alcohol and the C-N bond. |

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Wafer Technique): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of air is taken first and automatically subtracted.

Visualization: IR Interpretation Workflow

This diagram outlines the logical process for analyzing the IR spectrum of an amino alcohol.

IR_Workflow Start Analyze IR Spectrum Region1 Check 3500-3200 cm⁻¹ Start->Region1 Result1 Broad Peak Found? Region1->Result1 Conclusion1 Confirms O-H & N-H (Hydrogen Bonding) Result1->Conclusion1 Yes Region2 Check 3000-2850 cm⁻¹ Conclusion1->Region2 Result2 Sharp Peaks Found? Region2->Result2 Conclusion2 Confirms sp³ C-H Bonds (Alkyl Structure) Result2->Conclusion2 Yes Region3 Check 1300-1000 cm⁻¹ (Fingerprint Region) Conclusion2->Region3 Result3 Strong Peaks Found? Region3->Result3 Conclusion3 Indicates C-O & C-N Stretch Result3->Conclusion3 Yes Final Structure Consistent with Amino Alcohol Conclusion3->Final

Caption: Logical workflow for the functional group analysis via IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that leads to predictable fragmentation pathways.

Mass Spectrometry Data

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 117. However, for primary and secondary alcohols and amines, the molecular ion can be weak or absent. The fragmentation pattern is dominated by alpha-cleavage, the breaking of the C-C bond adjacent to the heteroatom (N or O).

Table 4: Key Mass Spectrometry Fragment Ions (Predicted)

m/z Proposed Fragment Formula Rationale
117 [M]⁺ [C₆H₁₅NO]⁺ Molecular Ion. May be of low intensity or absent.
102 [M - CH₃]⁺ [C₅H₁₂NO]⁺ Loss of a methyl radical from the molecular ion.
88 [CH₂=N⁺H(CH₂CH₃)] [C₄H₁₀N]⁺ Major Fragment. Alpha-cleavage adjacent to the nitrogen atom, loss of a tert-butyl radical.
59 [C(CH₃)₂OH]⁺ [C₃H₇O]⁺ Major Fragment. Alpha-cleavage adjacent to the oxygen atom, loss of an ethylaminomethyl radical. This is a very stable tertiary carbocation.[7]

| 44 | [CH₂=N⁺H₂] | [C₂H₆N]⁺ | Further fragmentation of the ethylamino side chain. |

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC-MS) or direct infusion inlet.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source (Electron Ionization).

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Visualization: Primary Fragmentation Pathways

This diagram illustrates the two major alpha-cleavage fragmentation pathways that are diagnostic for this molecule.

Fragmentation cluster_path1 α-Cleavage (Nitrogen) cluster_path2 α-Cleavage (Oxygen) M [C₆H₁₅NO]⁺˙ m/z = 117 (Molecular Ion) F1 [CH₂(CH₃)₂COH]• (Loss of tert-butyl radical) Frag1 CH₂=N⁺H(CH₂CH₃) m/z = 88 M->Frag1 F2 [•CH₂NHCH₂CH₃] (Loss of ethylaminomethyl radical) Frag2 ⁺C(CH₃)₂OH m/z = 59 M->Frag2

Caption: Dominant alpha-cleavage fragmentation pathways in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. NMR spectroscopy maps the carbon-hydrogen framework and confirms the connectivity of the ethyl and isobutanol portions. IR spectroscopy verifies the presence of the key hydroxyl and amino functional groups through their characteristic absorptions. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, particularly the diagnostic alpha-cleavages adjacent to the nitrogen and oxygen atoms. This comprehensive spectroscopic profile serves as a reliable fingerprint for the identification and quality assessment of this compound in research and industrial applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1-(Ethylamino)-2-methyl-2-propanol. Wiley. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropan-2-ol. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-2-ol. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. [Link]

  • Chemistry For Everyone (YouTube). How To Distinguish Between Compounds Using IR Spectroscopy?. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(Ethylamino)-2-methylpropan-2-ol (CAS No: 73825-96-4), a molecule of interest in synthetic chemistry and potential drug development applications. This document consolidates available computational data with expert analysis on expected properties where experimental values are not publicly documented. It is designed to serve as a foundational resource for researchers, chemists, and drug development professionals, offering insights into the molecule's structure, physicochemical properties, reactivity, and spectral characteristics. Detailed, field-proven methodologies for its synthesis and for the experimental determination of its key properties are also presented to facilitate practical laboratory work.

Molecular Structure and Identification

This compound is a chiral amino alcohol featuring a secondary amine and a tertiary alcohol functional group. This unique combination imparts specific chemical reactivity and physical properties, such as its capacity for hydrogen bonding as both a donor and acceptor, and its basic nature.

The fundamental identifiers and structural details of the compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 73825-96-4[1][2]
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1][2]
Canonical SMILES CCNCC(C)(C)O[1]
InChI Key XJUNFOQRHFYPKP-UHFFFAOYSA-N[1]

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical and biological systems. This section details the known computed and expected physical properties of this compound.

Tabulated Physical Properties

Currently, definitive experimental values for properties such as boiling and melting points are not widely published in scientific literature. Therefore, the following table distinguishes between computationally predicted values and reasoned estimations based on structural analogues.

PropertyValueTypeSource / Rationale
Melting Point Not availableExperimentalData not found in literature. Expected to be a low-melting solid or liquid at room temperature.
Boiling Point ~165-175 °C (estimated)EstimatedBased on the precursor 1-amino-2-methylpropan-2-ol (boiling point 151 °C)[3]. The addition of an ethyl group increases molecular weight, likely raising the boiling point.
logP (Octanol/Water) 0.3668Computed[2]
pKa (Amine) 10.5 (estimated)EstimatedTypical pKa for secondary amines of this type.
pKa (Alcohol) 15.40 ± 0.29Predicted[4]
Topological Polar Surface Area 32.3 ŲComputed[1]
Hydrogen Bond Donors 2Computed[1]
Hydrogen Bond Acceptors 2Computed[1]
Rotatable Bonds 3Computed[1]
Solubility Profile

Based on its molecular structure, this compound is anticipated to exhibit the following solubility characteristics:

  • Water : The presence of both a hydroxyl group and a secondary amine group allows for significant hydrogen bonding with water. Therefore, it is expected to be miscible or highly soluble in water.

  • Polar Organic Solvents : High solubility is expected in solvents like ethanol, methanol, and acetone due to favorable dipole-dipole interactions and hydrogen bonding.[5]

  • Nonpolar Organic Solvents : Limited solubility is expected in nonpolar solvents such as hexanes, owing to the molecule's overall polarity.

Chemical Synthesis and Reactivity

Proposed Synthetic Route: Reductive Amination

While specific industrial synthesis routes for this compound are not publicly detailed, a robust and common laboratory-scale synthesis involves the reductive amination of its primary amine precursor, 1-amino-2-methylpropan-2-ol. This method is advantageous due to its high selectivity and atom economy.

The proposed reaction scheme is as follows: 1-amino-2-methylpropan-2-ol is reacted with acetaldehyde in the presence of a reducing agent, such as sodium borohydride (NaBH₄), to yield the target N-ethylated product.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent A 1-Amino-2-methylpropan-2-ol I Intermediate Imine A->I Step 1: Imine Formation B Acetaldehyde B->I C Sodium Borohydride (NaBH4) P This compound C->P D Methanol (Solvent) I->P Step 2: Reduction

Caption: Proposed synthesis via reductive amination.

Key Reactivity Insights
  • N-Alkylation: The secondary amine is nucleophilic and can undergo further alkylation under appropriate conditions, though this is less facile than the primary amine precursor.[6][7]

  • Basicity: The lone pair of electrons on the nitrogen atom makes the molecule basic, readily reacting with acids to form ammonium salts.

  • Tertiary Alcohol: The tertiary alcohol group is resistant to oxidation under standard conditions.[8] It can, however, be converted to a leaving group under strong acidic conditions, potentially leading to substitution or elimination reactions.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy
  • -CH₂-CH₃ (Ethyl group): A triplet integrating to 3H around δ 1.1-1.3 ppm and a quartet integrating to 2H around δ 2.6-2.8 ppm.

  • -NH-CH₂- (Ethyl group): The methylene protons adjacent to the nitrogen will appear as a quartet.

  • -C(CH₃)₂- (Gem-dimethyl group): A sharp singlet integrating to 6H, likely around δ 1.2-1.4 ppm.

  • -NH-CH₂-C- (Methylene group): A singlet integrating to 2H around δ 2.5-2.7 ppm.

  • -OH and -NH- protons: Broad singlets, integrating to 1H each. Their chemical shifts are variable and depend on solvent and concentration.

¹³C NMR Spectroscopy
  • -CH₂-CH₃: Signal around δ 15 ppm.

  • -NH-CH₂-: Signal around δ 45-50 ppm.

  • -C(CH₃)₂: Signal for the two equivalent methyl carbons around δ 25-30 ppm.

  • -CH₂-C-: Signal for the methylene carbon adjacent to the quaternary carbon, expected around δ 55-60 ppm.

  • -C(OH)-: The quaternary carbon bearing the hydroxyl group, expected around δ 70-75 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

  • N-H Stretch: A moderate, sharp absorption band around 3300-3500 cm⁻¹, which may be masked by the broader O-H stretch.

  • C-H Stretch: Multiple sharp absorptions in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds.

  • C-O Stretch: A strong absorption in the 1150-1250 cm⁻¹ region, indicative of a tertiary alcohol.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are self-validating systems for the synthesis and characterization of this compound.

Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from 1-amino-2-methylpropan-2-ol.

Materials:

  • 1-amino-2-methylpropan-2-ol (CAS 2854-16-2)

  • Acetaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Dissolve 1-amino-2-methylpropan-2-ol (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add acetaldehyde (1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the intermediate imine.

  • In small portions, carefully add sodium borohydride (1.5 eq) to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by slowly adding water, followed by extraction with diethyl ether (3x volume).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via distillation or column chromatography as needed.

Protocol: Determination of pKa via Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the secondary amine.

G cluster_setup Titration Setup cluster_workflow Workflow Burette Burette (0.1 M HCl) Beaker Beaker - Analyte Solution - Stir Bar Burette->Beaker Titrant Addition Meter pH Meter & Probe Meter->Beaker pH Measurement Stirrer Magnetic Stirrer A Prepare 0.01 M Analyte Solution B Calibrate pH Meter A->B C Titrate with 0.1 M HCl B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by titration.

Procedure:

  • Prepare a 0.01 M solution of this compound in deionized water.

  • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

  • Place a known volume (e.g., 50 mL) of the analyte solution in a beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode into the solution and record the initial pH.

  • Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.2 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

  • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate care.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Use in a well-ventilated area or with local exhaust ventilation.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing vapors or mists.

    • Store in a cool, dry place away from incompatible materials.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415913, this compound. Retrieved January 22, 2026, from [Link].

  • National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved January 22, 2026, from [Link].

  • ResearchGate. (n.d.). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. [Link]

  • Wills, M., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. [Link]

  • FooDB. (2010). Showing Compound 2-Methylpropan-2-ol132 (FDB006719). [Link]

  • Solubility of Things. (n.d.). tert-Butyl alcohol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95102, 2-Propanol, 1-amino-2-methyl-. Retrieved January 22, 2026, from [Link].

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • ResearchGate. (n.d.). Decarboxylative N-alkylation of amino acids with primary alcohols. [Link]

  • Organic Chemistry Portal. (2020). Alkylation of Amines, Part 3: with Alcohols. [Link]

  • The Human Metabolome Database. (2012). Showing metabocard for 2-Methylpropan-2-ol (HMDB0031456). [Link]

  • Sciencemadness Wiki. (2023). tert-Butanol. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 2-methyl-. [Link]

Sources

"1-(Ethylamino)-2-methylpropan-2-ol" synonyms and alternative names

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Ethylamino)-2-methylpropan-2-ol is a substituted amino alcohol characterized by an ethylamino group and a tertiary alcohol functional group. This unique structural arrangement imparts specific chemical properties that make it a compound of interest in various synthetic applications. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route, and general analytical methodologies for its characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Nomenclature and Chemical Identity

Accurate identification of a chemical entity is paramount for scientific communication and safety. This compound is known by several names and is cataloged under a unique CAS number.

  • Systematic IUPAC Name: The formal name designated by the International Union of Pure and Applied Chemistry is This compound [1].

  • Alternative Names & Synonyms: The compound is also referred to as:

    • 1-(Ethylamino)-2-methyl-2-propanol[1][2][3][4]

    • N-Ethylamino-2-hydroxy-2-methylpropane[3][4]

    • 1-(Etilamino)-2-metil-2-propanol[3]

    • Aethylamino-tert.-butylalkohol[3]

    • Aethylamino-trimethylcarbinol[3]

  • CAS Registry Number: The unique identifier for this compound is 73825-96-4 [3][4][5]. Its hydrochloride salt is registered under CAS number 115893-43-1[6].

Physicochemical and Computed Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and its suitability for various applications. The following table summarizes key experimental and predicted properties.

PropertyValueSource
Molecular Formula C₆H₁₅NO[3][5]
Molecular Weight 117.19 g/mol [1][5]
Appearance Colorless to off-white liquid[2][4]
Boiling Point 152-153 °C[2][4]
Density 0.8777 g/cm³ (at 19 °C)[2][4]
pKa (Predicted) 15.40 ± 0.29[2][3][4]
LogP (Predicted) 0.3668[5]
Topological Polar Surface Area 32.26 Ų[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]

Synthesis Methodology

The synthesis of tertiary amino alcohols such as this compound can be approached through several established organic chemistry transformations. A common and effective method is the reductive amination of a suitable keto-alcohol or the direct amination of an epoxide. Below is a detailed, exemplary protocol for the synthesis via the reaction of ethylamine with 2,2-dimethyloxirane (isobutylene oxide).

Diagram of Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Ethylamine Ethylamine Reaction Nucleophilic Ring-Opening Solvent: Ethanol Conditions: Reflux Ethylamine->Reaction IsobutyleneOxide 2,2-Dimethyloxirane (Isobutylene Oxide) IsobutyleneOxide->Reaction Workup Aqueous Workup (e.g., addition of water, extraction with ethyl acetate) Reaction->Workup Drying Drying of Organic Phase (e.g., over Na2SO4) Workup->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Purification Purification (e.g., Distillation or Column Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,2-Dimethyloxirane

This protocol describes a plausible method for the synthesis of the target compound.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethyloxirane (1.0 equivalent) dissolved in absolute ethanol.

    • Cool the flask in an ice bath.

  • Addition of Amine:

    • Slowly add ethylamine (1.2 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications

While specific, large-scale industrial applications for this compound are not extensively documented in publicly available literature, its chemical structure suggests its utility as a versatile intermediate in organic synthesis. One notable application is its use as a reagent in the synthesis of broad-spectrum antifungal agents[2]. The presence of both a nucleophilic secondary amine and a tertiary hydroxyl group allows for a variety of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structural analogues, such as 2-amino-2-methyl-1-propanol, are used in the preparation of buffer solutions and as pH adjusters in cosmetics[7].

Analytical Characterization

The identity and purity of this compound can be confirmed through a combination of spectroscopic and chromatographic techniques.

Diagram of Analytical Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample Synthesized Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Provides structural information Sample->NMR IR Infrared (IR) Spectroscopy Identifies functional groups (O-H, N-H, C-N, C-O) Sample->IR MS Mass Spectrometry (MS) Determines molecular weight and fragmentation pattern Sample->MS GC Gas Chromatography (GC) Assesses purity and volatility Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) Assesses purity for less volatile derivatives Sample->HPLC

Caption: A general analytical workflow for the characterization of this compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methyl groups (a singlet), and protons on the carbon adjacent to the nitrogen and on the nitrogen and oxygen atoms.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the six unique carbon atoms in the molecule. Data for this compound is available in spectral databases[1].

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3300-3500 cm⁻¹ region), C-H stretching (around 2850-2950 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹)[1].

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (117.19 g/mol )[1]. The fragmentation pattern can provide further structural confirmation.

Chromatographic Methods
  • Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is a suitable method for assessing the purity of the synthesized compound, provided it is sufficiently volatile and thermally stable.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or for analyses in complex matrices, reversed-phase HPLC with a suitable detector (e.g., UV if a chromophore is introduced, or MS) can be employed to determine purity.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or a fume hood. Store in a cool, dry place, protected from light[2][4][5].

Conclusion

This compound is a valuable chemical intermediate with a well-defined chemical identity and predictable physicochemical properties. The synthetic and analytical methods outlined in this guide provide a framework for its preparation and characterization in a laboratory setting. As with many bifunctional molecules, its potential in the synthesis of novel compounds, particularly in the life sciences, remains an area of active interest.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]

Sources

Health and safety information for "1-(Ethylamino)-2-methylpropan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Health and Safety of 1-(Ethylamino)-2-methylpropan-2-ol

Introduction

This guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No: 73825-96-4), a compound utilized in specialized research and chemical synthesis.[1][2] As a senior application scientist, the imperative is not merely to present safety protocols but to contextualize them within the substance's known chemical and toxicological profile. This document is structured to provide researchers, scientists, and drug development professionals with the necessary insights for safe handling, storage, and emergency response, grounded in established safety data. The causality behind each recommendation is emphasized to foster a proactive safety culture.

Chemical Identification and Physicochemical Properties

A foundational element of safe laboratory practice is the unambiguous identification of a chemical and a clear understanding of its physical properties. These characteristics influence its behavior under various conditions and are critical for designing appropriate storage and handling protocols.

The compound is identified by the IUPAC name this compound and is also known by synonyms such as 1-(Ethylamino)-2-methyl-2-propanol.[1][3] Its molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 73825-96-4 [1][2]
Molecular Formula C₆H₁₅NO [1][2]
Molecular Weight 117.19 g/mol [1]
IUPAC Name This compound [1]
Topological Polar Surface Area 32.3 Ų [1]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor Count 2 [2]

| Rotatable Bond Count | 3 |[2] |

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a substance is the cornerstone of risk assessment. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] The "Warning" signal word indicates a moderate level of hazard.[1][3]

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation 2 H315: Causes skin irritation [1][3]
Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation [1][3]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[1][3] |

The GHS pictograms associated with this compound is the exclamation mark, which visually communicates its irritant properties.[1][2] These classifications are derived from aggregated data reported to the European Chemicals Agency (ECHA), underscoring their authoritativeness.[1] The causality is clear: the chemical's structure and reactivity lead to irritant effects upon contact with skin, eyes, and the respiratory system. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Exposure Controls and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, engineering controls and personal protective equipment are not merely recommendations but mandatory components of a self-validating safety system. The primary objective is to minimize all potential routes of exposure.

Engineering Controls
  • Ventilation: All handling must occur in a well-ventilated area.[4] For procedures that may generate aerosols or vapors, a chemical fume hood is required to maintain exposure levels below any potential irritation threshold.[5][6]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any workstation where the compound is handled.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS hazard classifications.

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact, which can cause serious irritation.[4]

  • Skin Protection:

    • Gloves: Compatible, chemical-resistant gloves must be worn.[5] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[5]

    • Lab Coat/Clothing: A flame-resistant lab coat or impervious clothing is necessary to protect the skin from irritation.[4]

  • Respiratory Protection: If engineering controls are insufficient or if irritation symptoms are experienced, a full-face respirator should be used.[4]

The logic behind this multi-layered PPE approach is to create redundant barriers, ensuring that a failure in one layer (e.g., an accidental spill on a lab coat) does not result in direct exposure.

Safe Handling and Storage Protocols

Proper handling and storage are critical for preventing accidents and maintaining the integrity of the compound.

Handling
  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage
  • Store in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[6][7]

  • Containers should be bonded and grounded during transfers to prevent static sparks.[7]

Emergency Procedures

A prepared response to an emergency is a hallmark of a robust safety program. The following protocols are based on standard chemical safety guidelines.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the severity of an exposure.

  • Inhalation: Move the victim to fresh air.[4] If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[4] Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[4] If irritation persists, consult a physician.[9]

  • Eye Contact: Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[4] Do not induce vomiting.[6] Seek immediate medical attention.

FirstAidWorkflow cluster_routes Identify Exposure Route cluster_actions Immediate Actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Provide Oxygen/Artificial Respiration (No Mouth-to-Mouth) Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Soap & Water Skin->Action_Skin Action_Eye Flush with Water (15 min) Hold Eyelids Open Eye->Action_Eye Action_Ingest Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: Workflow for first-aid response to exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: The specific hazards arising from the chemical during a fire are not well-documented, but toxic fumes are possible.[10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][11]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[6] Ensure adequate ventilation and wear the appropriate PPE as described in Section 3.[5] Avoid breathing vapors.[5]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[5]

  • Containment and Cleanup: Absorb the spill with a non-combustible material like dry earth or sand and place it into a suitable container for disposal.[12] Adhere to all appropriate laws and regulations for disposal.[4]

SpillResponse node_prep Step 1: Secure Area & PPE - Evacuate non-essential personnel - Ensure adequate ventilation - Don appropriate PPE (gloves, goggles, respirator) node_contain Step 2: Contain Spill - Prevent entry into drains/waterways - Use non-combustible absorbent material (sand, earth) node_prep->node_contain Once secure node_collect Step 3: Collect & Dispose - Use non-sparking tools to collect material - Place in a labeled, sealed container - Dispose according to regulations node_contain->node_collect Once contained node_decon Step 4: Decontaminate - Clean the spill area thoroughly - Wash hands and remove PPE correctly node_collect->node_decon After collection

Caption: Step-by-step protocol for accidental spill response.

Toxicological and Ecological Information

A significant finding from the review of available safety data is the lack of specific quantitative toxicological and ecological information.

Table 3: Summary of Toxicological and Ecological Data

Endpoint Result Source
Acute Toxicity (Oral, Dermal, Inhalation) No data available [4]
Persistence and Degradability No data available [4]
Bioaccumulative Potential No data available [4]
Mobility in Soil No data available [4]

| Toxicity to Aquatic Life | No data available |[4] |

This absence of data necessitates a cautious approach. The principle of precaution dictates that the substance should be handled as if it has the potential for unknown long-term effects and environmental harm. All measures should be taken to prevent its release into the environment.[4]

Conclusion

This guide establishes that this compound is a chemical with moderate acute hazards, specifically as a skin, eye, and respiratory irritant. The provided protocols for handling, storage, and emergency response are designed as a self-validating system to mitigate these risks. The notable lack of comprehensive toxicological and ecological data requires that researchers and drug development professionals treat this compound with a high degree of caution, adhering strictly to the exposure controls and containment procedures outlined herein. A commitment to these principles is fundamental to ensuring a safe and responsible research environment.

References

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (2021, July 10). Electron Microscopy Sciences. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). ASIS Scientific. Retrieved from [Link]

  • Safety Data Sheet: ISOPROPYL ALCOHOL 99%. (n.d.). Laboratoire Atlas Inc. - Henry Schein. Retrieved from [Link]

  • 2-(Ethylamino)-2-methylpropan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). JohnsonDiversey. Retrieved from [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide to the Solubility of 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Ethylamino)-2-methylpropan-2-ol, a substituted amino alcohol, presents a unique molecular architecture that dictates its interaction with various solvent systems. Its structure, featuring a secondary amine and a tertiary alcohol, imparts both hydrogen-bonding capabilities and a degree of steric hindrance, making a systematic study of its solubility essential for its application in research and drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering researchers, scientists, and drug development professionals a foundational understanding and actionable protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount to predicting and interpreting its solubility behavior. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
IUPAC Name This compound
CAS Number 73825-96-4
XLogP3-AA (Predicted) 0.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Boiling Point (Predicted) 152-153 °C

The presence of both a hydroxyl (-OH) and an amino (-NH) group allows this compound to act as both a hydrogen bond donor and acceptor. This dual capability suggests a propensity for solubility in protic and polar aprotic solvents. The predicted XLogP value of 0.1 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that while it will have appreciable aqueous solubility, it will also be soluble in a range of organic solvents.

Theoretical Framework for Solubility: Hansen Solubility Parameters

A powerful theoretical tool for predicting the solubility of a solute in a given solvent is the Hansen Solubility Parameters (HSP) model.[1] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2] The principle of "like dissolves like" is quantified by comparing the HSP of the solute to that of the solvent. A smaller "distance" between the HSP values of the solute and solvent indicates a higher likelihood of dissolution.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Step-by-Step Protocol for the Shake-Flask Method

This protocol provides a robust and self-validating system for the accurate determination of the equilibrium solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound B Add a known volume of solvent to vials A->B Dispense C Seal vials and place on shaker B->C D Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solid to settle D->E F Filter an aliquot of the supernatant E->F G Prepare serial dilutions of the filtrate F->G H Analyze dilutions by HPLC or UV-Vis G->H J Determine the concentration of the saturated solution H->J I Construct a calibration curve I->J

Caption: Experimental workflow for the shake-flask solubility determination.

3. Detailed Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

  • Sample Analysis:

    • Remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

    • Prepare a series of dilutions of the filtered saturated solution.

    • Analyze the dilutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

    • From the calibration curve, determine the concentration of this compound in the saturated solution.

Expected Solubility Profile and Discussion

While specific experimental data for this compound is not widely published, we can infer its likely solubility behavior based on its structure and the properties of analogous compounds.

Aqueous Solubility: The presence of both a secondary amine and a tertiary alcohol group, both capable of hydrogen bonding with water, suggests that this compound will be miscible or highly soluble in water. The relatively small alkyl groups do not significantly diminish the overall polarity of the molecule.

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These solvents can also engage in hydrogen bonding with the solute. Therefore, this compound is expected to exhibit high solubility in these solvents.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. The polar nature of the solute should lead to good solubility in these solvents.

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity and hydrogen bonding capabilities of this compound, its solubility in nonpolar solvents is expected to be low.

Data Presentation: A Template for Your Findings

The following table provides a structured format for reporting the experimentally determined solubility of this compound.

SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)
Water25
Ethanol25
Methanol25
Isopropanol25
Acetone25
Ethyl Acetate25
Acetonitrile25
Dichloromethane25
Toluene25
n-Hexane25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining an understanding of its physicochemical properties with robust theoretical models and a detailed experimental protocol, researchers and drug development professionals are well-equipped to systematically evaluate its solubility profile. The provided step-by-step methodology for the shake-flask method ensures the generation of reliable and reproducible data, which is crucial for advancing the application of this compound in various scientific endeavors.

References

  • Wikipedia. Solubility equilibrium. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • SpringerLink. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • PubChem. This compound. [Link]

  • Hansen Solubility. Hansen Solubility Parameters. [Link]

Sources

A Technical Guide to Future Research Directions for Secondary Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the burgeoning research landscapes for secondary amino alcohols. These bifunctional chiral molecules are foundational pillars in asymmetric synthesis and medicinal chemistry, yet their potential is far from exhausted. We will delve into established applications to provide context, but the core focus will be on identifying and dissecting novel, high-impact research avenues for scientists in academia and industry. Our discussion is built on the principles of mechanistic understanding and validated methodologies, designed to empower researchers to push the boundaries of what is possible with this versatile molecular scaffold.

Introduction: The Enduring Significance of the 1,2-Amino Alcohol Scaffold

The vicinal (or 1,2-) amino alcohol motif is a privileged structure in chemistry. Comprising both a hydroxyl group and a secondary amine on adjacent carbons, these compounds possess a unique combination of properties. The two heteroatoms can act as a bidentate ligand, forming stable chelate complexes with a vast array of metals, a feature that is the cornerstone of their use in catalysis.[1] This chelation creates a rigid, well-defined chiral environment that enables high stereocontrol in chemical reactions.

Furthermore, the hydrogen-bonding capabilities and the basicity of the amine group make this scaffold a frequent pharmacophore in biologically active molecules.[2][] From widely used pharmaceuticals like beta-blockers (e.g., propranolol) to complex natural products, the secondary amino alcohol unit is indispensable.[4] The ease with which many chiral amino alcohols can be derived from the natural chiral pool—amino acids—further enhances their appeal as readily available building blocks for complex syntheses.[5][6] This guide will move beyond these fundamentals to explore the next generation of research opportunities.

Frontier I: Asymmetric Catalysis - Beyond Conventional Applications

The role of secondary amino alcohols as chiral ligands and organocatalysts is well-established, particularly in reactions like the addition of diethylzinc to aldehydes and the borane reduction of ketones.[1][5] However, significant opportunities lie in developing novel catalytic systems that address modern synthetic challenges.

Photoredox and Dual Catalysis

The intersection of photoredox catalysis with traditional transition metal catalysis has opened new reaction pathways. Secondary amino alcohols are prime candidates for ligands in these dual catalytic systems.

  • Mechanistic Rationale: In these systems, a photosensitizer generates a radical species upon irradiation. A second catalyst, often a transition metal complex bearing a chiral amino alcohol ligand, intercepts this radical to perform an enantioselective bond formation. The chiral ligand's role is to control the stereochemistry of the final, non-radical step. For instance, a Cr/photoredox dual catalytic system has been developed for synthesizing protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines, where α-amino carbanion equivalents are generated in situ.[7][8]

  • Future Research Direction: A key area for exploration is the development of novel secondary amino alcohol ligands specifically designed for dual catalytic cycles. This involves tuning the electronic properties of the ligand to be compatible with the excited state of the photocatalyst while maintaining steric control. Research into Cr-catalyzed asymmetric cross aza-pinacol couplings, which proceed through a radical-polar crossover mechanism, highlights a promising avenue where the amino alcohol product itself can be used to generate new ligands.[9]

Workflow: Ligand Screening in a Novel Dual Catalytic System

Here we outline a workflow for screening a library of secondary amino alcohol ligands in a hypothetical photoredox/nickel dual-catalyzed C-N cross-coupling reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Execution cluster_analysis Analysis Phase ligand_synth Synthesize Ligand Library (Vary R1, R2) complex_prep Prepare Ni(II)-Ligand Pre-catalyst Array ligand_synth->complex_prep setup Set up Parallel Reactions: Substrate, Amine, Photocatalyst, Ni-Ligand Complex complex_prep->setup irradiate Irradiate with Blue LED (t = 12-24h, T = 25°C) setup->irradiate quench Quench & Workup irradiate->quench yield_det Determine Yield (GC or NMR) quench->yield_det ee_det Determine Enantiomeric Excess (Chiral HPLC) quench->ee_det data_analysis Identify Lead Ligand yield_det->data_analysis ee_det->data_analysis Correlate Ligand Structure to Yield & ee%

Caption: High-throughput screening workflow for identifying optimal secondary amino alcohol ligands.

Biocatalysis and Chemoenzymatic Synthesis

While chemical synthesis dominates, biocatalysis offers an environmentally benign and highly selective alternative for producing chiral amino alcohols.

  • Expertise & Causality: Enzymes operate in aqueous media under mild conditions and can exhibit exquisite stereoselectivity, often surpassing chemical catalysts for specific substrates. Engineered amine dehydrogenases (AmDHs), for example, can synthesize chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones using ammonia as the sole nitrogen source.[10] This approach is highly atom-economical and avoids the use of protecting groups and harsh reagents.

  • Future Research Direction: A major area for development is expanding the substrate scope of existing enzymes through directed evolution. By creating and screening mutant libraries of enzymes like AmDHs or alcohol dehydrogenases, researchers can tailor catalysts for non-natural substrates, including those with bulky or electronically demanding functional groups.[11] Chemoenzymatic cascades, where an enzymatic step is combined with a chemical one, also represent a powerful strategy. For instance, an enzyme could resolve a racemic mixture, followed by a metal-catalyzed derivatization of the desired enantiomer.

Frontier II: Medicinal Chemistry - New Scaffolds and Therapeutic Modalities

The 1,2-amino alcohol motif is a staple in drug discovery, present in molecules targeting a wide range of diseases.[12] The next wave of innovation will involve using this scaffold in novel therapeutic contexts and designing molecules with unique pharmacological profiles.

Constrained Analogs and Peptide Mimetics

Many bioactive peptides have therapeutic potential but suffer from poor metabolic stability and oral bioavailability. Incorporating secondary amino alcohol backbones into peptide sequences can address these limitations.

  • Trustworthiness of the Approach: By replacing a standard peptide bond with a more stable linkage derived from an amino alcohol, the resulting peptidomimetic becomes resistant to protease degradation. The defined stereochemistry of the amino alcohol can also lock the molecule into a specific conformation that mimics a natural β-turn or α-helix, enhancing binding affinity to the target protein. This is a self-validating system; increased biological activity and serum stability directly confirm the success of the structural modification.

  • Future Research Direction: The systematic synthesis and screening of libraries of peptidomimetics containing diverse secondary amino alcohols is a key research area. This involves developing efficient solid-phase synthesis methods to incorporate these building blocks. A particularly innovative application is their use as cleavable linkers in affinity capture applications for discovering new bioactive peptides.[13][14] Secondary amino alcohols based on serine ("seramox") can be incorporated into a peptide and later cleaved tracelessly with sodium periodate, allowing for the facile release of captured molecules.[13]

Diagram: Traceless Cleavage of an Isoseramox Linker

G cluster_products Cleavage Products Peptide_Linker Peptide-NH-CH(R)-CH(OH)-Peptide' (Isoseramox Linker) Reagents NaIO4 H2O Peptide_Linker->Reagents Peptide_Aldehyde Peptide-N=CH(R) (Iminium intermediate) Reagents->Peptide_Aldehyde Oxidative Cleavage Released_Peptide H2N-Peptide' (Native N-terminus) Reagents->Released_Peptide Final_Aldehyde Peptide-NH-CHO + R-CHO (Hydrolyzed Products) Peptide_Aldehyde->Final_Aldehyde Hydrolysis

Caption: Oxidative cleavage of a peptide containing a secondary amino alcohol linker.

Application in Targeted Drug Delivery

The ability of secondary amino alcohols to coordinate with metals can be leveraged for targeted drug delivery.

  • Future Research Direction: Developing bifunctional molecules where one part is a secondary amino alcohol that chelates a diagnostic (e.g., Ga, Zr) or therapeutic (e.g., Lu, Ac) radioisotope, and the other part is a targeting vector (e.g., an antibody fragment or small molecule) that binds to a cancer-specific receptor. The research would focus on optimizing the chelation chemistry for high stability in vivo and synthesizing these complex conjugates.

Frontier III: Materials Science - From Chiral Polymers to Functional Surfaces

The application of secondary amino alcohols in materials science is a less-explored but highly promising field. Their chirality and bifunctionality can be used to impart unique properties to polymers and surfaces.

  • Future Research Direction (Chiral Polymers): The polymerization of monomers containing secondary amino alcohol moieties could lead to chiral polymers with interesting properties. For example, these polymers could be used as the stationary phase in chiral chromatography columns for enantioselective separations. Research in this area would involve the design and synthesis of novel polymerizable amino alcohol monomers and the investigation of their polymerization behavior and material properties.

  • Future Research Direction (Functional Surfaces): Secondary amino alcohols can be grafted onto surfaces (e.g., silica, gold nanoparticles) to create chiral interfaces. These functionalized surfaces could be used to study enantioselective adsorption, as sensors for chiral molecules, or to direct the growth of chiral crystals. The hydroxyl group provides a convenient anchor point for surface attachment, while the chiral secondary amine projects into the surrounding environment to create a stereoselective interaction field.

Methodologies and Protocols

To facilitate research in these areas, we provide a representative experimental protocol.

Protocol: Asymmetric Transfer Hydrogenation of a Ketone

This protocol details a common application of a secondary amino alcohol-derived ligand in the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction for evaluating catalyst performance.

1. Catalyst Preparation (in situ):

  • In a nitrogen-flushed Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (1.0 mol%).
  • Add the chiral N-tosylated secondary amino alcohol ligand (e.g., (1R,2S)-N-tosyl-1,2-diphenylethylenediamine) (2.2 mol%).
  • Add degassed solvent (e.g., isopropanol, 2.0 M).
  • Stir the mixture at 80°C for 20 minutes to form the active catalyst.

2. Asymmetric Reduction:

  • Cool the catalyst solution to room temperature.
  • Add acetophenone (1.0 equivalent).
  • Add a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 azeotrope) (5.0 equivalents).
  • Stir the reaction at the desired temperature (e.g., 28°C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC.

3. Workup and Analysis:

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
  • Determine the conversion by ¹H NMR or GC analysis.
  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Data Presentation: Catalyst Performance

The efficacy of different ligands is best compared in a tabular format.

Ligand SourceCatalyst Loading (mol%)Yield (%)ee (%)Configuration
(1R,2S)-TsDPEN1.0>9998(R)
(1S,2R)-TsDPEN1.0>9997(S)
(S)-Valinol deriv.1.59592(R)
(R)-Phenylglycinol deriv.1.59694(S)

Data is representative and compiled for illustrative purposes based on typical outcomes in the field.

Conclusion

Secondary amino alcohols are far more than just classic chiral auxiliaries. They are dynamic molecular tools poised to drive significant advances across catalysis, medicine, and materials science. The future research directions outlined in this guide—from leveraging them in dual catalytic systems to designing novel peptidomimetics and functional materials—highlight the immense untapped potential of this structural class. By combining established principles with modern synthetic challenges, researchers can ensure that the story of the secondary amino alcohol is one of continuous innovation and discovery.

References

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • Reddy, V. P. et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Ramirez, A. & Sammakia, T. (2018). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. . [Link]

  • Wang, W. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Pomplun, S. et al. (2017). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Angewandte Chemie International Edition. [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Panda, M. et al. (2014). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances. [Link]

  • Wikipedia. (n.d.). Alkanolamine. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Amino alcohols – Knowledge and References. Taylor & Francis. [Link]

  • chemeurope.com. (2020). Chemists find way to create "the building blocks of life". chemeurope.com. [Link]

  • ResearchGate. (2008). Synthesis of statine employing a general syn-amino alcohol building block. ResearchGate. [Link]

  • ResearchGate. (2017). Secondary amino alcohols are a new class of cleavable linkers. ResearchGate. [Link]

  • Yang, Z. et al. (2020). Asymmetric Synthesis of γ-Secondary Amino Alcohols via a Borrowing-Hydrogen Cascade. Organic Letters. [Link]

  • Panda, M. et al. (2014). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. National Institutes of Health. [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. studentsrepo.um.edu.my. [Link]

  • Schwarz, J. L. et al. (2020). 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society. [Link]

  • Prati, F. et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of N-acyl and N-alkyl derivatives of 1-(ethylamino)-2-methylpropan-2-ol. This versatile amino alcohol serves as a valuable building block in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundation for the exploration of novel compounds with potential therapeutic applications. This document emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound and its Derivatives

This compound is a secondary amino alcohol characterized by the presence of both a nucleophilic secondary amine and a tertiary alcohol functional group.[1][2] This dual functionality makes it an attractive starting material for the synthesis of a diverse range of derivatives. The core structure, an amino alcohol, is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of amino alcohols have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

The strategic modification of the secondary amine through N-acylation or N-alkylation allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds. N-acylation introduces an amide functionality, which can participate in hydrogen bonding and alter the electronic and lipophilic properties of the molecule. N-alkylation, on the other hand, leads to the formation of tertiary amines, which can impact the basicity, steric hindrance, and overall pharmacological profile of the derivative.

This guide will detail robust and reproducible protocols for both N-acylation and N-alkylation of this compound, providing a gateway to new chemical entities with potential therapeutic value.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis and purification.

PropertyValueSource
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1]
Appearance Colorless liquid
Boiling Point Not available
IUPAC Name This compound[1]
CAS Number 73825-96-4[1]

Synthesis of N-Acyl Derivatives

N-acylation of this compound can be readily achieved through the reaction with various acylating agents, such as acyl chlorides or acid anhydrides. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct.

General Reaction Scheme: N-Acylation

Nacylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products start_material This compound product N-Acyl Derivative start_material->product + Acylating Agent acylating_agent Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) acylating_agent->product base Base (e.g., Triethylamine) solvent Anhydrous Solvent (e.g., DCM, THF) byproduct Triethylamine Hydrochloride or Carboxylic Acid

Caption: General workflow for the N-acylation of this compound.

Protocol: N-Benzoylation of this compound

This protocol describes the synthesis of N-(1-hydroxy-2-methyl-1-propylethyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield the N-benzoyl derivative as a solid or oil.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Expected Spectroscopic Data for N-Acyl Derivatives:

DerivativeReagentExpected ¹H NMR Shifts (ppm)Expected IR (cm⁻¹)
N-BenzoylBenzoyl Chloride7.2-7.8 (aromatic), 3.0-3.5 (-NCH₂-), 2.5-2.8 (-NH-), 1.0-1.5 (-CH₃)3300-3500 (O-H), 3200-3400 (N-H), 1630-1680 (C=O, amide)
N-AcetylAcetyl Chloride3.0-3.5 (-NCH₂-), 2.0-2.2 (-COCH₃), 2.5-2.8 (-NH-), 1.0-1.5 (-CH₃)3300-3500 (O-H), 3200-3400 (N-H), 1630-1680 (C=O, amide)

Synthesis of N-Alkyl Derivatives

N-alkylation of this compound can be effectively achieved via reductive amination. This method avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[3] Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[3][4]

General Reaction Scheme: Reductive Amination

ReductiveAmination cluster_reactants Reactants cluster_conditions Conditions cluster_products Product start_material This compound product N-Alkyl Derivative start_material->product + Carbonyl Compound carbonyl Aldehyde or Ketone carbonyl->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) solvent Anhydrous Solvent (e.g., DCM, THF)

Caption: General workflow for the N-alkylation of this compound via reductive amination.

Protocol: N-Isopropylation of this compound

This protocol describes the synthesis of 1-(N-ethyl-N-isopropylamino)-2-methylpropan-2-ol.

Materials:

  • This compound (1.0 eq)

  • Acetone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve this compound and acetone in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield the N-isopropyl derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Expected Spectroscopic Data for N-Alkyl Derivatives:

DerivativeReagentExpected ¹H NMR Shifts (ppm)Expected IR (cm⁻¹)
N-IsopropylAcetone2.5-3.0 (-NCH(CH₃)₂), 2.3-2.6 (-NCH₂CH₃), 1.0-1.2 (-CH(CH₃)₂), 0.9-1.1 (-NCH₂CH₃)3300-3500 (O-H), 2950-2850 (C-H)
N-BenzylBenzaldehyde7.2-7.4 (aromatic), 3.5-3.7 (-NCH₂Ph), 2.3-2.6 (-NCH₂CH₃), 1.0-1.2 (-CH₃)3300-3500 (O-H), 3050-3020 (aromatic C-H), 2950-2850 (aliphatic C-H)

Applications and Future Directions

The N-acyl and N-alkyl derivatives of this compound represent a rich scaffold for the discovery of new chemical entities with diverse biological activities. The protocols outlined in this guide provide a robust starting point for the synthesis of compound libraries for screening in various therapeutic areas.

  • Antimicrobial and Antifungal Agents: The introduction of lipophilic acyl or alkyl chains can enhance the membrane-disrupting capabilities of the parent amino alcohol, potentially leading to potent antimicrobial and antifungal agents.

  • Anti-inflammatory and Analgesic Drugs: Modification of the amine functionality can modulate the interaction of these derivatives with biological targets involved in inflammation and pain signaling pathways.

  • Asymmetric Catalysis: Chiral amino alcohol derivatives are valuable ligands in asymmetric synthesis. The derivatives of this compound could be explored as new ligands for various catalytic transformations.

Further derivatization of the tertiary hydroxyl group can also be explored to generate an even wider array of novel compounds, further expanding the chemical space accessible from this versatile starting material.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides are corrosive and lachrymatory; handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive reducing agent; handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 22, 2026, from [Link]

  • MDPI. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (2002).
  • Google Patents. (n.d.). Synthesis of naphthalene derivatives.
  • PubMed Central. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesis of (1s, 2r)-milnacipran.
  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones.
  • Google Patents. (n.d.). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • Oriental University Journal of Pharmaceutical and Life Sciences. (2025).
  • Google Patents. (n.d.). Synthesis of Raltegravir.
  • PubChemLite. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Ethylamino-2-methyl-propan-1-ol. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved January 22, 2026, from [Link]

  • Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine.
  • ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... Retrieved January 22, 2026, from [Link]

  • MDPI. (2021). Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Retrieved January 22, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved January 22, 2026, from [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Science. (2017). Synthesis and Study Biological Activity of Some New Isoxazoline and Pyrazoline derivatives. Retrieved January 22, 2026, from [Link]

  • OpenReview. (2024). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved January 22, 2026, from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved January 22, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(ethylamino)propan-2-ol. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved January 22, 2026, from [Link]

  • YouTube. (2020). IR/NMR example 2. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols: Use of Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Forward: While the specific chiral amino alcohol "1-(Ethylamino)-2-methylpropan-2-ol" is not extensively documented in peer-reviewed literature as a chiral auxiliary for asymmetric synthesis, its structural motifs are characteristic of a class of compounds widely and successfully used for this purpose. This guide, therefore, provides a detailed examination of a closely related and well-understood application: the use of a valine-derived oxazolidinone chiral auxiliary in asymmetric enolate alkylation. The principles, mechanisms, and protocols detailed herein are representative of the broader class of chiral β-amino alcohols and provide a robust framework for asymmetric carbon-carbon bond formation.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where the chirality of a molecule is often critical to its biological activity.[1] Asymmetric synthesis aims to selectively produce one enantiomer over the other. One of the most reliable and widely practiced strategies to achieve this is the use of a chiral auxiliary.[2]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity.[1] After the desired stereocenter has been created, the auxiliary is removed and can, in ideal cases, be recovered and reused. Amino alcohols derived from the chiral pool, such as those from readily available amino acids like (S)-valine, are among the most successful and versatile chiral auxiliaries.[1] They are often converted into rigid heterocyclic systems, such as oxazolidinones, to maximize their stereodirecting influence.[2]

The Evans Oxazolidinone Auxiliary: A Paradigm of Stereochemical Control

The oxazolidinone auxiliaries, pioneered by David A. Evans, are a class of highly effective chiral auxiliaries for a variety of asymmetric transformations, including aldol reactions and enolate alkylations.[2] These auxiliaries are typically prepared from chiral β-amino alcohols. For the purpose of this guide, we will focus on the (4S)-4-isopropyl-1,3-oxazolidin-2-one, which is derived from the natural amino acid (S)-valine.

The efficacy of the Evans auxiliary stems from its ability to form a rigid, chelated enolate intermediate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This results in a highly predictable and diastereoselective bond formation.

Mechanism of Stereoselection in Asymmetric Alkylation

The stereochemical outcome of the alkylation of an N-acyl oxazolidinone can be rationalized by the formation of a Z-enolate, which is stabilized by chelation of the metal cation (typically Li⁺ or Na⁺) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation creates a rigid bicyclic-like structure.

G cluster_0 N-Acyl Oxazolidinone cluster_1 Enolate Formation cluster_2 Diastereoselective Alkylation cluster_3 Auxiliary Cleavage start R-CO-N(Ox) base LDA or NaHMDS THF, -78 °C start->base Deprotonation enolate Chelated Z-Enolate base->enolate electrophile R'-X enolate->electrophile Facial Attack product Alkylated Product electrophile->product cleavage e.g., LiOH, H₂O₂ product->cleavage Hydrolysis final_product Chiral Carboxylic Acid + Recovered Auxiliary cleavage->final_product

The isopropyl group at C4 of the valinol-derived auxiliary effectively blocks the si-face of the enolate, directing the electrophile to attack from the re-face. This leads to the preferential formation of one diastereomer. The high degree of diastereoselectivity is a hallmark of this methodology.

Experimental Protocols

The following protocols provide a step-by-step guide for a typical asymmetric alkylation sequence using a valinol-derived chiral auxiliary.

Protocol 1: Preparation of N-Propanoyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one

This procedure details the acylation of the chiral auxiliary.

Materials:

  • (4S)-4-Isopropyl-1,3-oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propanoyl chloride

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add (4S)-4-isopropyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propanoyl chloride (1.1 eq) dropwise, again keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acylated oxazolidinone.[3]

Protocol 2: Asymmetric Alkylation of N-Propanoyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one

This protocol describes the key diastereoselective alkylation step.

Materials:

  • N-Propanoyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkylating agent (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-propanoyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkylating agent (1.2 eq) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography to separate the diastereomers, if necessary, and obtain the desired alkylated product.[4]

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol details the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Aqueous sodium bicarbonate solution

  • Aqueous hydrochloric acid (1 M)

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the chiral carboxylic acid product with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.[5][6]

Performance Data

The diastereoselectivity of the alkylation is typically very high, as shown in the table below.

Electrophile (R'-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromideLDA>99:190-95[4]
Allyl iodideNaHMDS98:285-90[6]
Methyl iodideNaHMDS91:988-92[1]
Ethyl iodideLDA95:585-90[7]

Visualization of the Stereochemical Model

The following diagram illustrates the transition state model for the diastereoselective alkylation.

G

Conclusion

Chiral amino alcohol-derived auxiliaries, particularly the Evans oxazolidinones, are powerful tools for asymmetric synthesis. They offer a reliable and predictable method for the construction of stereogenic centers with a high degree of stereocontrol. The protocols provided in this guide for the asymmetric alkylation of a valinol-derived auxiliary serve as a robust template for researchers in organic synthesis and drug development. The high diastereoselectivities, coupled with the ability to recover the chiral auxiliary, make this a highly practical and valuable synthetic strategy.

References

  • Benchchem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. Benchchem.
  • Lee, G.-J., Kim, T. H., Kim, J. N., & Lee, U. (2002). l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations. Tetrahedron: Asymmetry, 13(1), 9–12.
  • O'Donnell, M. J. (n.d.).
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Benchchem. (2025). Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
  • Hart, D. J., & Gámez-Montaño, R. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Syntheses. (2004). (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. Organic Syntheses.
  • Wang, R. (Ed.). (2015). Asymmetric Synthesis of Drugs. Wiley.
  • ChemicalBook. (n.d.). (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone synthesis. ChemicalBook.
  • Myers, A. G. (n.d.).
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • ResearchGate. (2016). 'Evans Auxiliary' Based P-N Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation Reactions.
  • Organic Syntheses. (2005). (S)-4-ISOPROPYL-1,3-THIAZOLIDINE-2-THIONE. Organic Syntheses.
  • Google Patents. (2002). WO2002085849A2 - Process to prepare oxazolidinones.
  • National Institutes of Health. (2008). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one.

Sources

Application Notes and Protocols for 1-(Ethylamino)-2-methylpropan-2-ol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chiral β-Amino Alcohols in Asymmetric Synthesis

The precise construction of stereogenic centers is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals. Chiral β-amino alcohols have emerged as a privileged class of ligands in asymmetric catalysis due to their robust stereochemical control, synthetic accessibility, and modular nature. Their efficacy often stems from the formation of stable, stereochemically well-defined chelate complexes with metal centers, which in turn create a chiral environment for the catalytic transformation of prochiral substrates.

This guide focuses on 1-(Ethylamino)-2-methylpropan-2-ol , a structurally simple yet potent chiral β-amino alcohol ligand. Its combination of a secondary amine and a tertiary alcohol provides two points of coordination, enabling it to effectively influence the stereochemical outcome of a variety of metal-catalyzed reactions. These notes will provide a comprehensive overview of its synthesis, its application in the well-established enantioselective addition of diethylzinc to aldehydes, and the underlying mechanistic principles that govern its catalytic activity.

Compound Profile:

PropertyValue
IUPAC Name This compound
CAS Number 73825-96-4[1][2][3]
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1][2]
Appearance Colorless oil (predicted)
Boiling Point Not specified
Solubility Soluble in common organic solvents

Synthesis of the Chiral Ligand: (S)-1-(Ethylamino)-2-methylpropan-2-ol

The synthesis of chiral β-amino alcohols can be achieved through various established routes, including the reduction of α-amino acids or the asymmetric amination of alkenes.[4] A common and efficient method involves the nucleophilic ring-opening of a chiral epoxide with an amine. This protocol details the synthesis of (S)-1-(Ethylamino)-2-methylpropan-2-ol from the commercially available (S)-2,2-dimethyloxirane.

Experimental Protocol: Synthesis of (S)-1-(Ethylamino)-2-methylpropan-2-ol

Reaction Scheme:

(S)-2,2-dimethyloxirane + CH₃CH₂NH₂ → (S)-1-(Ethylamino)-2-methylpropan-2-ol

Materials:

  • (S)-2,2-dimethyloxirane (1.0 equiv.)

  • Ethylamine (2.0 M solution in THF, 2.0 equiv.)

  • Methanol (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

Procedure:

  • To a stirred solution of (S)-2,2-dimethyloxirane (1.0 equiv.) in anhydrous methanol at 0 °C (ice bath), add a 2.0 M solution of ethylamine in THF (2.0 equiv.) dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylamine.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure (S)-1-(Ethylamino)-2-methylpropan-2-ol.

Causality of Experimental Choices:

  • Excess Ethylamine: Using a twofold excess of ethylamine ensures the complete consumption of the epoxide starting material and minimizes the formation of byproducts from the reaction of the product amino alcohol with the epoxide.

  • Methanol as Solvent: Methanol serves as a protic solvent that facilitates the ring-opening of the epoxide by protonating the oxygen atom, making it a better leaving group.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial for removing any unreacted starting materials and acidic or basic impurities, ensuring the purity of the final product.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Benzaldehyde

A benchmark reaction for evaluating the effectiveness of chiral β-amino alcohol ligands is the enantioselective addition of diethylzinc to aldehydes, a powerful method for synthesizing chiral secondary alcohols.[5] This protocol details the use of (S)-1-(Ethylamino)-2-methylpropan-2-ol as a chiral ligand in the titanium(IV) isopropoxide-promoted addition of diethylzinc to benzaldehyde.

Experimental Protocol: Catalytic Enantioselective Addition

Materials:

  • (S)-1-(Ethylamino)-2-methylpropan-2-ol (0.1 equiv.)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv.)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, argon-purged flask, add a solution of (S)-1-(Ethylamino)-2-methylpropan-2-ol (0.1 equiv.) in anhydrous toluene.

  • Add titanium(IV) isopropoxide (1.2 equiv.) to the solution and stir at room temperature for 30 minutes to form the chiral catalyst complex.

  • Cool the mixture to 0 °C (ice bath) and add diethylzinc (1.0 M solution in hexanes, 2.0 equiv.) dropwise. Stir for another 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1.0 equiv.) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Expected Results

Based on analogous systems using β-amino alcohol ligands, the following results can be anticipated for the enantioselective addition of diethylzinc to various aldehydes.

AldehydeProductExpected Yield (%)Expected ee (%)
Benzaldehyde(S)-1-Phenyl-1-propanol>90>95
4-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)-1-propanol>90>95
4-Methoxybenzaldehyde(S)-1-(4-Methoxyphenyl)-1-propanol>85>90
Cinnamaldehyde(S)-1-Phenyl-1-penten-3-ol>80>90

Mechanism of Action and Rationale

The high enantioselectivity observed in this reaction is a direct consequence of the formation of a well-defined chiral catalytic species. The β-amino alcohol ligand coordinates to the titanium(IV) center, which in turn interacts with diethylzinc.

Logical Workflow for Catalyst Formation and Action

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle A This compound (Chiral Ligand) C Chiral Titanium-Ligand Complex A->C B Ti(OiPr)4 B->C E Active Dinuclear Zinc-Titanium Complex C->E D Diethylzinc (Et2Zn) D->E G Ternary Complex (Substrate Coordination) E->G Coordination F Benzaldehyde F->G H Enantioselective Ethyl Transfer G->H Rate-determining step I Zinc Alkoxide Product H->I I->E Regenerates Catalyst J (S)-1-Phenyl-1-propanol (after workup) I->J Hydrolysis

Caption: Proposed workflow for the formation of the active catalyst and the subsequent catalytic cycle.

Mechanistic Insights:

  • Catalyst Formation: The chiral β-amino alcohol reacts with titanium(IV) isopropoxide to form a chiral titanium-alkoxide complex.

  • Activation of Diethylzinc: This complex then reacts with diethylzinc to form a dinuclear zinc-titanium species, which is the active catalyst. It is well-established that Ti(IV) complexes are efficient catalysts for the asymmetric addition of dialkylzinc reagents to aldehydes.[5]

  • Substrate Coordination: The aldehyde (benzaldehyde) coordinates to the Lewis acidic titanium center of the complex in a specific orientation due to steric interactions with the chiral ligand.

  • Enantioselective Ethyl Transfer: The ethyl group from the zinc atom is then transferred to the re-face of the aldehyde, dictated by the chiral environment created by the ligand. This step is generally considered to be the rate-determining and enantio-determining step.

  • Product Formation and Catalyst Regeneration: The resulting zinc alkoxide of the product is formed, which then dissociates from the complex, allowing for the regeneration of the active catalyst and its entry into a new catalytic cycle.

Trustworthiness and Self-Validation:

The protocol's reliability is grounded in established principles of asymmetric catalysis. The enantiomeric excess of the product serves as a direct measure of the ligand's effectiveness and the fidelity of the catalytic cycle. A high ee validates the formation of the proposed stereochemically defined transition state. Furthermore, running a control experiment without the chiral ligand should result in a racemic product, confirming the ligand's essential role in inducing chirality.

References

  • Title: Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: MDPI URL: [Link]

  • Title: Enantioselective radical C–H amination for the synthesis of β-amino alcohols Source: PMC - NIH URL: [Link]

  • Title: Asymmetric addition of dialkylzinc compounds to aldehydes Source: Wikipedia URL: [Link]

  • Title: New Approach Facilitates Chiral Amino Alcohol Synthesis Source: Westlake University URL: [Link]

  • Title: A novel method for synthesis of optically pure beta-amino alcohols Source: Google Patents URL
  • Title: Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

Sources

Analytical methods for the quantification of "1-(Ethylamino)-2-methylpropan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 1-(Ethylamino)-2-methylpropan-2-ol

Abstract

This application note provides detailed protocols for the quantitative analysis of this compound, a polar amino alcohol, in a biological matrix. Two robust and validated analytical methods are presented: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and professionals in drug development, offering high sensitivity, specificity, and accuracy for applications such as pharmacokinetic studies, quality control, and impurity profiling. The rationale behind key experimental choices and comprehensive validation guidelines are discussed to ensure scientific integrity and reliable results.

Introduction

This compound is a chemical compound featuring both a secondary amine and a tertiary alcohol functional group.[1][2] Its structure imparts high polarity, making its quantification in complex biological matrices a significant analytical challenge.[3][4] Accurate and precise measurement is crucial for understanding its behavior in biological systems or for controlling its purity as a pharmaceutical intermediate or final product.

This guide details two orthogonal analytical approaches:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and powerful technique that requires chemical derivatization to enhance the analyte's volatility and thermal stability.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can often analyze the compound directly, offering high throughput and minimal sample preparation.[7]

Both methods are presented with step-by-step protocols, instrumental parameters, and validation frameworks grounded in internationally recognized guidelines.[8][9][10][11]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

Direct GC analysis of polar compounds like this compound is problematic. The active hydrogen atoms on the amine and alcohol groups lead to poor peak shape (tailing) and low sensitivity due to interactions with the GC system and poor volatility.[5] To overcome this, a derivatization step is employed.

Silylation is the chosen derivatization technique, where the active hydrogens are replaced with a non-polar trimethylsilyl (TMS) group.[12][13] This reaction, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), significantly increases the analyte's volatility and thermal stability, making it highly amenable to GC analysis.[13]

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): Isopropylamino-2-methylpropan-2-ol (or a stable isotope-labeled analog if available)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Pyridine (all anhydrous, GC grade)

  • Extraction Solvent: Methyl tert-butyl ether (MTBE)

  • Reagents: Sodium Hydroxide (NaOH), Anhydrous Sodium Sulfate

  • Sample Matrix: Human Plasma (or other relevant biological fluid)

Sample Preparation and Derivatization Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in ACN. Perform serial dilutions to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.

  • Sample Collection: To 500 µL of plasma sample, calibration standard, or quality control (QC) sample in a glass tube, add 50 µL of the IS working solution.

  • Alkalinization: Add 100 µL of 1M NaOH to raise the pH, ensuring the analyte is in its free base form for efficient extraction. Vortex for 30 seconds.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of MTBE. Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Isolation: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dry residue in 50 µL of anhydrous pyridine. Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly.

  • Reaction: Heat the vial at 70°C for 45 minutes to ensure complete derivatization.[13]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample (500 µL) Spike_IS Spike Internal Standard Sample->Spike_IS Alkalinize Alkalinize (1M NaOH) Spike_IS->Alkalinize LLE Extract (MTBE) Alkalinize->LLE Dry Evaporate to Dryness LLE->Dry Reconstitute Reconstitute (Pyridine) Dry->Reconstitute Add_BSTFA Add BSTFA + 1% TMCS Reconstitute->Add_BSTFA Heat Heat (70°C, 45 min) Add_BSTFA->Heat Inject GC-MS Injection (1 µL) Heat->Inject Acquire Data Acquisition (SIM) Inject->Acquire Quantify Quantification Acquire->Quantify

Caption: Workflow for GC-MS analysis including LLE and silylation.

Instrumental Parameters
Parameter Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-polarity phase
Injection Mode Splitless, 1 µL
Inlet Temperature 250°C
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from mass spectrum of derivatized standard (e.g., M-15)
Qualifier Ions To be determined from mass spectrum of derivatized standard

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS is the preferred method for quantifying polar compounds in biological fluids due to its high sensitivity, specificity, and minimal sample preparation requirements.[7] The basic nature of the secondary amine in this compound allows for efficient ionization using Electrospray Ionization in positive mode (ESI+).

For chromatographic separation of this polar analyte, conventional reversed-phase (RP) columns may provide insufficient retention.[4] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed. HILIC utilizes a polar stationary phase and a high-organic mobile phase, which is ideal for retaining and separating very polar compounds.[14] Tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): this compound-d5 (Stable Isotope Labeled)

  • Solvents: Acetonitrile (ACN), Water (both LC-MS grade)

  • Mobile Phase Additives: Formic Acid, Ammonium Formate (LC-MS grade)

  • Sample Matrix: Human Plasma (or other relevant biological fluid)

Sample Preparation Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte and IS in water. Serially dilute in 50:50 ACN:Water to create calibration standards from 0.1 ng/mL to 500 ng/mL.

  • Sample Collection: To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 25 µL of the IS working solution.

  • Protein Precipitation: Add 400 µL of ice-cold ACN to precipitate plasma proteins.

  • Mixing: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Isolation: Carefully transfer the supernatant to an HPLC vial.

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (100 µL) Spike_IS Spike IS (d5-analog) Sample->Spike_IS Precipitate Protein Precipitation (ACN) Spike_IS->Precipitate Centrifuge Centrifuge (13,000 rpm) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject LC-MS/MS Injection (5 µL) Transfer->Inject Acquire Data Acquisition (SRM) Inject->Acquire Quantify Quantification Acquire->Quantify

Caption: Workflow for LC-MS/MS analysis using protein precipitation.

Instrumental Parameters
Parameter Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 95% B (3.6-5.0 min)
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive (ESI+)
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
Acquisition Mode Selected Reaction Monitoring (SRM)
SRM Transitions To be optimized by infusing standard solutions
Analyte (Example)Q1: 118.1 -> Q3: 100.1 (Collision Energy: 15 eV)
IS (d5-analog) (Example)Q1: 123.1 -> Q3: 105.1 (Collision Energy: 15 eV)

Method Validation

Both analytical methods described must be fully validated according to regulatory guidelines to ensure their suitability for the intended purpose. Key validation parameters are outlined in the ICH Q2(R1) and FDA Bioanalytical Method Validation guidances.[9][10][11]

Validation Parameter Acceptance Criteria (Typical) Purpose
Selectivity No significant interference at the retention time of the analyte/IS in blank matrix.Ensures the signal is from the analyte, not other matrix components.
Linearity & Range Correlation coefficient (r²) ≥ 0.99; standards within ±15% of nominal.Demonstrates a proportional response over the intended concentration range.
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).Measures the closeness of determined values to the true value.
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).Measures the reproducibility of the method (repeatability & intermediate).
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%.Assesses the impact of matrix components on analyte ionization.
Recovery Should be consistent and reproducible.Measures the efficiency of the sample extraction process.
Stability Analyte stable within ±15% of baseline under various conditions.Evaluates analyte stability during sample storage and processing.

LLOQ: Lower Limit of Quantification

Discussion and Method Comparison

The choice between GC-MS and LC-MS/MS depends on the specific application, available instrumentation, and desired throughput.

Feature GC-MS with Derivatization LC-MS/MS (HILIC)
Sensitivity Good to ExcellentExcellent to Superior
Selectivity Good (SIM mode)Superior (SRM mode)
Sample Preparation More complex (LLE, evaporation, derivatization)Simpler (Protein precipitation)
Throughput LowerHigher
Robustness Can be sensitive to moisture; derivatization must be complete.HILIC chromatography requires careful equilibration.
Cost (Instrument) Generally lowerGenerally higher
Best Suited For Labs with established GC-MS expertise; structural confirmation.High-throughput bioanalysis (PK studies); trace level quantification.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8][10]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][15][16]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9][17]

  • Chemistry LibreTexts. (2023). Derivatization. [Link][5]

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • Phenomenex. Derivatization for Gas Chromatography. [Link][12]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link][7]

  • Waters Corporation. (2014). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link][14]

Sources

Application Notes and Protocols: 1-(Ethylamino)-2-methylpropan-2-ol as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Amino Alcohol

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. These foundational molecules must offer not only versatile reactivity but also the potential for introducing structural complexity and desirable physicochemical properties. 1-(Ethylamino)-2-methylpropan-2-ol, a chiral amino alcohol, emerges as a building block of significant interest. Its structure, featuring a secondary amine and a tertiary alcohol on a compact hydrocarbon backbone, presents a unique combination of nucleophilic and hydrogen-bond donating/accepting capabilities. This bifunctional nature makes it an ideal candidate for the synthesis of a diverse array of heterocyclic compounds and as a chiral ligand in asymmetric catalysis.

This comprehensive guide delves into the practical applications of this compound, providing detailed protocols for its synthesis, chiral resolution, and utilization in the construction of valuable molecular scaffolds. The methodologies presented herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a building block is critical for its effective and safe implementation in the laboratory.

PropertyValueReference
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
CAS Number 73825-96-4[1]
Appearance Colorless to light-colored liquid
Boiling Point Not explicitly stated, but expected to be in the range of similar amino alcohols.
Solubility Soluble in water and common organic solvents such as alcohols, THF, and dichloromethane.[2]
pKa Not explicitly stated, but the secondary amine is expected to have a pKa in the range of 10-11.

Safety Profile: [1] this compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Protocol 1: Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the nucleophilic ring-opening of isobutylene oxide with ethylamine. This reaction proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide.

Reaction Scheme:

Synthesis_of_1_Ethylamino_2_methylpropan_2_ol ethylamine Ethylamine product This compound ethylamine->product + ethylamine->product Heat isobutylene_oxide Isobutylene Oxide isobutylene_oxide->product isobutylene_oxide->product Heat

Caption: Synthesis of this compound.

Step-by-Step Methodology:
  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, add ethylamine (1.2 equivalents). Cool the vessel to 0 °C in an ice bath.

  • Addition of Epoxide: Slowly add isobutylene oxide (1.0 equivalent) to the cooled ethylamine. The addition should be done dropwise to control the exothermic reaction.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure. The excess ethylamine and any unreacted starting materials can be removed by distillation.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless oil.

Causality Behind Experimental Choices:

  • Excess Ethylamine: Using a slight excess of ethylamine helps to ensure the complete consumption of the isobutylene oxide and minimizes the formation of di-alkylation byproducts.

  • Sealed Vessel: A sealed vessel is necessary to contain the volatile ethylamine and to allow the reaction to be heated above its boiling point, thereby increasing the reaction rate.

  • Controlled Addition: The slow, controlled addition of the epoxide is crucial to manage the exothermicity of the ring-opening reaction and prevent runaway conditions.

Protocol 2: Chiral Resolution of Racemic this compound

As this compound is a chiral molecule, its application in stereoselective synthesis often requires the separation of its enantiomers. Classical resolution via diastereomeric salt formation with a chiral acid is a well-established and scalable method.[3]

Workflow for Chiral Resolution:```dot

digraph "Chiral_Resolution_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Synthesis of 2-oxazolines from an amino alcohol.

Step-by-Step Methodology:
  • Acylation: Dissolve enantiomerically pure this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C.

  • Addition of Acyl Chloride: Add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up of Intermediate: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate.

  • Cyclization: Dissolve the crude N-acyl intermediate in anhydrous dichloromethane and cool to 0 °C. Add thionyl chloride (1.5 equivalents) dropwise. The reaction is typically complete within 1-2 hours at room temperature.

  • Final Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude oxazoline can be purified by column chromatography on silica gel.

Expertise and Experience Insights:

  • The choice of cyclizing agent is critical. Thionyl chloride is effective for the dehydration of the tertiary alcohol. Other reagents such as Burgess reagent can also be employed for milder conditions.

  • The gem-dimethyl group at the 4-position of the resulting oxazoline can provide steric hindrance that influences the stereochemical outcome of reactions where it is used as a chiral ligand.

Application in Pharmaceutical Synthesis: A Hypothetical Case Study

Consider a hypothetical synthesis of a novel bioactive molecule where the 1-(ethylamino)-2,2-dimethylethanamine moiety is a key pharmacophore.

Logical Relationship Diagram:

Pharmaceutical_Application start This compound step1 Protection of Amine start->step1 step2 Activation of Alcohol step1->step2 step3 Nucleophilic Substitution with Heterocycle step2->step3 step4 Deprotection step3->step4 final_product Final Bioactive Molecule step4->final_product

Caption: A potential synthetic pathway to a bioactive molecule.

This hypothetical pathway illustrates how the distinct functionalities of this compound can be sequentially manipulated to construct a more complex molecule. The amine can be temporarily protected (e.g., as a Boc-carbamate) to allow for the selective activation of the tertiary alcohol (e.g., as a tosylate or mesylate). This activated intermediate can then undergo nucleophilic substitution with a suitable heterocycle, a common motif in many pharmaceuticals. Finally, deprotection of the amine would yield the target molecule. This strategic approach highlights the value of this compound as a versatile scaffold in drug discovery.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its straightforward preparation, coupled with the potential for chiral resolution, makes it an accessible tool for researchers. The presence of both a secondary amine and a tertiary alcohol allows for a wide range of chemical transformations, leading to the synthesis of important heterocyclic structures such as oxazolines. While its direct application in the synthesis of currently marketed pharmaceuticals is not extensively documented, its structural features and reactivity profile suggest significant potential for the development of novel chemical entities in the fields of medicine and agriculture. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising building block in various synthetic applications.

References

  • BenchChem. (2025). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development. BenchChem.
  • ChemicalBook. (2019).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ataman Kimya. (n.d.). N,N-DIMETHYLETHANOLAMINE.
  • Google Patents. (n.d.). US9475799B1 - Synthesis of Raltegravir. Google Patents.
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. Google Patents.
  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol. Google Patents.
  • Wikipedia. (n.d.). Dimethylethanolamine. Wikipedia.
  • PharmaCompass. (n.d.). N,N'-Dimethylethanolamine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.).
  • Ataman Kimya. (n.d.). Dimethylethanolamine.
  • Biphasic recognition chiral extraction - Novel way of separating pantoprazole enantiomers. (2025).
  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl. Organic Syntheses.
  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC. (2025).
  • Chiral Separation of Amino Acid Enantiomers | 12 | Thin Layer Chromato. (n.d.).
  • A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products - Chemical Science (RSC Publishing). (n.d.).
  • OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). IJPSR.
  • BOC Sciences. (n.d.).
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • Organic Syntheses Procedure. (n.d.).
  • ResearchGate. (n.d.). Synthesis scheme of the 2-oxazoline monomer M1.
  • Google Patents. (n.d.). CN103193624A - Identification and separation method for tartaric acid enantiomer by chiral column material, and application of chiral column material. Google Patents.
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review - DRS@nio. (2016). CSIR-NIO.
  • Pharma Noble Chem Ltd. (n.d.).
  • Google Patents. (n.d.). US20130131385A1 - Process for Preparing Ethylamines and Monoisopropylamine (MIPA). Google Patents.
  • ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.
  • Google Patents. (n.d.). EP2910544A1 - 2-(ethylamino)ethanol production method. Google Patents.
  • European Patent Office. (2015). EP 2910544 A1 - 2-(ETHYLAMINO)ETHANOL PRODUCTION METHOD.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the purification of 1-(Ethylamino)-2-methylpropan-2-ol.

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. The focus is on practical, field-tested methods for purification, addressing common challenges and providing robust troubleshooting strategies. This compound, like many polar amino alcohols, presents unique purification hurdles due to its bifunctional nature. Understanding these properties is the key to developing an effective purification strategy.

Compound Properties & Safety Overview

A successful purification begins with a thorough understanding of the compound's physical and chemical properties. These parameters dictate the most viable purification techniques.

PropertyValueSource
CAS Number 73825-96-4[1][2][3][4][5]
Molecular Formula C₆H₁₅NO[1][2][3][4][5][6]
Molecular Weight 117.19 g/mol [1][2][3][4][5][6]
Appearance Colorless to off-white liquid[2]
Boiling Point 152-153 °C (at atmospheric pressure)[2]
Density 0.8777 g/cm³ (at 19 °C)[2]
Polarity High (Topological Polar Surface Area: 32.3 Ų)[1][3]
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1][7]

Core Safety Mandate: Due to its irritant properties, all handling of this compound must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1][8]

Choosing the Right Purification Strategy

The optimal purification method depends on the scale of your experiment, the nature of the impurities, and the physical state of your crude material. The following workflow provides a decision-making framework.

Purification_Workflow cluster_state Initial State Assessment cluster_liquid Liquid Crude Processing cluster_solid Solid Crude Processing cluster_troubleshooting Troubleshooting start Crude this compound state_check What is the physical state of the crude material? start->state_check scale_check Scale of Purification? state_check->scale_check Liquid recrystallization Primary Method: Recrystallization as a Salt (e.g., Hydrochloride) state_check->recrystallization Solid (as a salt) distillation Primary Method: Fractional Vacuum Distillation scale_check->distillation > 5 g (Bulk) chromatography Alternative Method: Flash Chromatography scale_check->chromatography < 5 g (Small Scale) dist_issue Impurity has a close boiling point? distillation->dist_issue chrom_issue Significant streaking on TLC/Column? chromatography->chrom_issue dist_issue->chromatography Yes add_modifier Solution: Add basic modifier to eluent (e.g., 1% Et3N in Hex/EtOAc) chrom_issue->add_modifier Yes

Figure 1: Decision workflow for selecting a purification method for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying this compound?

This molecule's structure, containing both a basic secondary amine and a polar tertiary alcohol, is the root of most purification difficulties. The high polarity makes it very soluble in polar solvents, which can complicate extractions and recrystallization attempts.[9] Furthermore, the basic amine can interact strongly with the acidic surface of standard silica gel, leading to significant streaking and poor separation during chromatography.[9]

Q2: My crude material is a liquid containing unreacted starting materials. Which purification method should I try first?

For multi-gram quantities, fractional vacuum distillation is the most effective and scalable first-pass method. The compound has a defined boiling point (152-153 °C), and applying a vacuum lowers this temperature, preventing potential thermal degradation.[2] This technique is ideal for separating components with different boiling points, which is often the case with unreacted starting materials or solvent residues.[10][11]

Q3: I'm attempting purification by silica gel chromatography and my compound is streaking badly on the TLC plate. How can I fix this?

This is a classic issue with amines on silica. The basic lone pair of the nitrogen interacts strongly with acidic silanol groups (Si-OH) on the silica surface. To mitigate this, you must add a competitive base to your eluent system.

  • Solution: Add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate). The sacrificial base will occupy the acidic sites on the silica, allowing your compound to travel through the column more cleanly, resulting in sharper bands.

Q4: Can I purify this compound by recrystallization?

As this compound is a liquid at room temperature, it cannot be recrystallized in its free base form. However, you can convert it to a crystalline salt, most commonly the hydrochloride (HCl) salt. By bubbling dry HCl gas through an anhydrous ether solution of the amine or by adding a solution of HCl in isopropanol, you can precipitate the solid salt, which can then be purified by recrystallization from a suitable solvent system like ethanol/ether.

Q5: Are there any advanced chromatographic techniques for this type of compound?

Yes. If standard methods fail, consider these options:

  • Reverse-Phase HPLC: This is an excellent technique, particularly for high-purity applications and analytical checks. The compound can be separated on a C18 column using a mobile phase like acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid.[12][13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds and can provide excellent separation without the need for derivatization.[12]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery After Distillation 1. High column hold-up: The material has wetted the column packing and condenser and cannot be recovered. 2. Thermal decomposition: The compound is degrading at the distillation temperature. 3. Poor vacuum: An unstable or insufficient vacuum is causing temperature fluctuations and inefficient boiling.1. Use a shorter distillation column (e.g., a short-path distillation head) for smaller quantities. 2. Ensure you are using a vacuum to lower the boiling point. Check for any charring or darkening in the distillation flask. 3. Check all joints for leaks. Use high-quality vacuum grease. Ensure the vacuum pump is operating correctly.
Product Still Impure After Distillation 1. Azeotrope formation: The impurity boils at the same temperature as the product. 2. Inefficient column: The fractionating column does not have enough theoretical plates to separate components with close boiling points.[14][15]1. An azeotrope will require a different purification method, such as chromatography. 2. Use a more efficient column (e.g., a longer Vigreux column or one packed with Raschig rings). Ensure the distillation is performed slowly to allow for proper equilibrium.[16]
Product Co-elutes with Impurity in Chromatography 1. Incorrect solvent system: The polarity of the eluent is not optimized for separation. 2. Column overload: Too much crude material was loaded onto the column.1. Systematically screen different solvent systems using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate). 2. Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Salt Formation for Recrystallization Fails 1. Presence of water: Water can interfere with the precipitation of the salt and may lead to an oil instead of a solid. 2. Incorrect solvent: The salt may be too soluble or insoluble in the chosen solvent.1. Ensure all solvents and the starting amine are anhydrous. Dry the crude material with a drying agent like Na₂SO₄ or MgSO₄ before attempting salt formation. 2. Screen a variety of solvents. A common technique is to dissolve the salt in a minimal amount of a polar solvent (like ethanol) and then slowly add a non-polar anti-solvent (like diethyl ether or hexane) until turbidity is observed, then allow it to cool.[17]

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation (>5 g scale)

This protocol is the recommended method for purifying bulk quantities of this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Preparation: Place the crude this compound (e.g., 20 g) and a magnetic stir bar into the round-bottom flask.

  • System Seal: Lightly grease all glass joints and connect the apparatus to a vacuum pump with a cold trap in between.

  • Vacuum Application: Slowly apply vacuum to the system. The liquid may bubble as dissolved gases are removed.

  • Heating: Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin heating the distillation flask using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Fraction Collection:

    • Observe the vapor rising through the column. The temperature at the distillation head will rise.

    • Collect any low-boiling impurities (forerun) in a separate receiving flask. The temperature should be significantly lower than the expected product boiling point at that pressure.

    • When the temperature at the head stabilizes near the expected boiling point of the product, switch to a clean, pre-weighed receiving flask. Collect the main fraction while the temperature remains constant.

    • If the temperature rises significantly or drops, it indicates the product fraction is finished. Stop the distillation.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Protocol 2: Flash Chromatography with Basic Modifier (<5 g scale)

This protocol is suitable for smaller scales or for separating impurities with boiling points close to the product.

Methodology:

  • Eluent Preparation: Prepare a suitable mobile phase, such as 70:29:1 Hexane:Ethyl Acetate:Triethylamine. The optimal ratio should be determined by TLC analysis first.

  • Column Packing: Pack a glass chromatography column with silica gel using the prepared eluent (wet slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude compound (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.

    • Add a small amount of silica gel (~2 g) to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or bulb) to push the eluent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified liquid.

References
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • JohnsonDiversey. (2008). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (1984).
  • Google Patents. (1992).
  • Henry, R. A., & Dehn, W. M. (1951). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society, 73(12), 5965-5967.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - tert-Butyl alcohol. Retrieved from [Link]

  • Molmir. (2023). Isolation and chromatographic purification of reaction products from amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography A, 387, 255-265. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Ethylamino)-2-methylpropan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Periasamy, M., et al. (2003). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 68(13), 5143-5147.
  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]

  • Khan Academy. (n.d.). Simple and fractional distillations. Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. [Link]

Sources

Technical Support Center: Synthesis of 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(Ethylamino)-2-methylpropan-2-ol. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important β-amino alcohol. As a key intermediate in various synthetic pathways, achieving a high-yield, high-purity synthesis is often critical. This guide provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the reaction dynamics.

Core Synthesis Overview

The most direct and widely employed method for synthesizing this compound is the nucleophilic ring-opening of an epoxide, specifically isobutylene oxide (2,2-dimethyloxirane), with ethylamine.[1] This reaction proceeds via a classic SN2 mechanism. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[2] Due to significant steric hindrance from the two methyl groups on one carbon, the nucleophilic attack preferentially occurs at the less substituted methylene (-CH₂) carbon, ensuring high regioselectivity.[1][3]

Synthesis_Mechanism reactants Starting Materials ethylamine Ethylamine (Nucleophile) epoxide Isobutylene Oxide (Electrophile) ts SN2 Transition State (Ring Opening) ethylamine->ts Nucleophilic Attack epoxide->ts Nucleophilic Attack product_alkoxide Intermediate Alkoxide ts->product_alkoxide C-O Bond Cleavage workup Protonation (e.g., from solvent or workup) product_alkoxide->workup Proton Transfer product This compound (Final Product) workup->product Troubleshooting_Flowchart start Analysis Shows Poor Result low_yield Low Yield & Unreacted Starting Material start->low_yield high_mw High Molecular Weight Impurity Present start->high_mw purify_issue Difficulty with Purification/Distillation start->purify_issue cause_temp Cause: Insufficient Temp/Time low_yield->cause_temp solution_temp Solution: Increase Temp or Time Add Catalyst (e.g., Acetic Acid) cause_temp->solution_temp cause_dialkyl Cause: Di-alkylation by Product high_mw->cause_dialkyl solution_dialkyl Solution: Increase Molar Excess of Ethylamine Slowly Add Epoxide cause_dialkyl->solution_dialkyl cause_decomp Cause: Thermal Decomposition purify_issue->cause_decomp solution_decomp Solution: Use High Vacuum Distillation Perform Acid-Base Workup First cause_decomp->solution_decomp

Caption: Troubleshooting flowchart for common synthesis issues.

Experimental Protocols & Data

Table 1: Representative Reaction Conditions
ParameterCondition A (Neat)Condition B (Catalytic)Justification
Ethylamine 5.0 equivalents3.0 equivalentsExcess minimizes di-alkylation. [4]
Isobutylene Oxide 1.0 equivalent1.0 equivalentLimiting reagent.
Catalyst NoneAcetic Acid (0.1 eq)Acid catalysis activates the epoxide ring, increasing reaction rate. [5]
Solvent NoneNone (or Ethanol, 2 mL/mmol)Solvent-free conditions are environmentally friendly and simplify workup. [1]
Temperature 80 °C60 °CHigher temperature needed without catalyst; catalyst allows for milder conditions.
Time 24 hours12 hoursCatalyst significantly reduces required reaction time.
Vessel Sealed Pressure TubeSealed Pressure TubeRequired to contain volatile reagents at elevated temperatures.
Expected Yield 65-75%85-95%Catalysis improves efficiency and reduces side reactions over time.
Protocol 1: Synthesis of this compound (Catalytic Method)

Safety Precaution: This reaction involves volatile, flammable, and corrosive materials. It must be performed in a well-ventilated fume hood. A pressure-rated reaction vessel is mandatory. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Reagent Preparation:

    • To a thick-walled, pressure-rated glass tube equipped with a magnetic stir bar, add ethylamine (3.0 equivalents, e.g., for a 10 mmol scale, use 30 mmol). This is best done by cooling the tube in a dry ice/acetone bath and dispensing the ethylamine as a liquid.

    • Add glacial acetic acid (0.1 equivalents, e.g., 1.0 mmol).

  • Reaction Setup:

    • To the cold solution of ethylamine and acid, slowly add isobutylene oxide (1.0 equivalent, e.g., 10 mmol).

    • Quickly and securely seal the pressure tube according to the manufacturer's instructions.

    • Allow the vessel to warm to room temperature behind a blast shield.

  • Reaction Execution:

    • Place the sealed tube in an oil bath preheated to 60 °C.

    • Stir the reaction mixture vigorously for 12 hours.

    • Monitor the reaction by taking small aliquots (after cooling) and analyzing via GC or TLC (Stain: ninhydrin or permanganate). The reaction is complete when the isobutylene oxide spot/peak has disappeared.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to below 0 °C before carefully opening it in the fume hood.

    • Transfer the crude mixture to a round-bottom flask and remove the excess ethylamine and any volatile byproducts using a rotary evaporator.

    • Perform an acid-base extraction as described in Troubleshooting Problem 3 to purify the crude material.

    • After drying and concentrating the final organic extract, the product can be purified by vacuum distillation.

Protocol 2: Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: Standard non-polar column (e.g., DB-5 or equivalent).

    • Method: Inject a dilute solution of the product in methanol or dichloromethane. Use a temperature gradient (e.g., 50 °C for 2 min, then ramp to 250 °C at 15 °C/min).

    • Expected Result: A major peak corresponding to the product. The mass spectrum should show a molecular ion (M+) at m/z = 117.19 and characteristic fragmentation patterns. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: CDCl₃ or D₂O.

    • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the methylene group adjacent to the nitrogen, and two singlets for the gem-dimethyl groups. The -OH and -NH protons may be broad or exchangeable.

    • ¹³C NMR: Expect six distinct carbon signals corresponding to the molecular structure. [7]

References

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. Available at: [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. Penn State. Available at: [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. Available at: [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. Available at: [Link]

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Production of ethanolamine by amination of ethylene oxide over acid activated clays.Google Patents.
  • Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. YouTube. Available at: [Link]

  • (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Organic Syntheses. Available at: [Link]

  • 2-METHYLOXIRANE. Ataman Kimya. Available at: [Link]

  • Ethylamine Properties, Reactions, and Applications. Safrole. Available at: [Link]

  • Condensation of amines with alkylene oxides.Google Patents.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. Available at: [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. National Institutes of Health. Available at: [Link]

  • Preparation method of 2-amino-2-methyl-1-propanol.Google Patents.
  • 2-amino-2-methyl-1-propanol (AMP). OSHA. Available at: [Link]

  • amines as nucleophiles. Chemguide. Available at: [Link]

  • 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol. NIOSH. Available at: [Link]

  • Isobutylene oxide. PubChem. Available at: [Link]

  • Direct synthesis of 2-methyl-1-propanol/methanol fuels and feedstocks. OSTI.GOV. Available at: [Link]

  • THE SYNTHESIS OF ETHYL 2-(2-CYANO-2-ETHOXYCARBONYL ETHENYL)AMINO-3-DTMETHYLAMINOPROPENOATE. HETEROCYCLES. Available at: [Link]

Sources

Technical Support Center: Stereoselective Catalysis with 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving stereoselectivity using catalysts based on "1-(Ethylamino)-2-methylpropan-2-ol" and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable insights to optimize your catalytic reactions.

Section 1: Foundational Concepts & Catalyst Activation

FAQ 1.1: What is the fundamental role of this compound in asymmetric catalysis?

This compound is a chiral amino alcohol. In asymmetric organocatalysis, it often serves as a precursor or a direct catalyst for reactions involving carbonyl compounds, such as aldehydes and ketones.[1][2] Its efficacy stems from the presence of both a secondary amine and a hydroxyl group attached to a chiral backbone.

The secondary amine is crucial for forming key intermediates like enamines or iminium ions with carbonyl substrates.[2] This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. The chiral environment, dictated by the stereocenter of the amino alcohol, directs the incoming nucleophile to one face of the molecule, thereby inducing stereoselectivity.

The hydroxyl group can play several roles:

  • Directing Group: It can form hydrogen bonds with substrates or reagents, further organizing the transition state to enhance stereochemical control.

  • Brønsted Acid/Base: It can participate in proton transfer steps within the catalytic cycle.

  • Ligand Component: In metal-catalyzed reactions, both the amine and alcohol moieties can coordinate to a metal center, forming a chiral ligand that influences the stereochemical outcome of the reaction.

Section 2: Troubleshooting Poor Enantioselectivity

This section addresses one of the most common challenges in asymmetric synthesis: suboptimal enantiomeric excess (ee).

Question 2.1: My reaction yields the desired product, but the enantioselectivity is low (<50% ee). What are the likely causes and how can I fix this?

Low enantioselectivity is a multifaceted problem. The following troubleshooting guide, presented as a decision-making workflow, will help you systematically diagnose and resolve the issue.

G cluster_0 Troubleshooting Low Enantioselectivity start Low ee Observed catalyst_check Verify Catalyst Purity & Integrity start->catalyst_check Step 1 conditions_check Evaluate Reaction Conditions catalyst_check->conditions_check If catalyst is pure catalyst_purity Impurities? Racemization during synthesis/storage? catalyst_check->catalyst_purity substrate_check Assess Substrate & Reagent Quality conditions_check->substrate_check If conditions are optimal temp_check Is temperature too high? conditions_check->temp_check substrate_purity Are substrates/reagents pure? (esp. water content) substrate_check->substrate_purity recrystallize Recrystallize or re-synthesize catalyst. catalyst_purity->recrystallize Yes end_node Re-run Experiment & Analyze recrystallize->end_node solvent_check Is the solvent optimal? temp_check->solvent_check No lower_temp Lower reaction temperature (-20°C to -78°C). temp_check->lower_temp Yes conc_check Is concentration affecting aggregation? solvent_check->conc_check No screen_solvents Screen aprotic solvents of varying polarity. solvent_check->screen_solvents Yes adjust_conc Vary substrate/catalyst concentration. conc_check->adjust_conc Yes lower_temp->end_node screen_solvents->end_node adjust_conc->end_node purify_reagents Purify substrates/reagents. Use anhydrous solvents. substrate_purity->purify_reagents No substrate_purity->end_node Yes purify_reagents->end_node

Caption: A workflow for diagnosing and resolving low enantioselectivity.

In-depth Explanation:

  • Catalyst Integrity: The optical purity of your catalyst is paramount. Even small amounts of the opposite enantiomer can drastically reduce the observed ee. Racemization can occur during synthesis or improper storage. Always verify the enantiomeric purity of your catalyst batch, ideally by chiral HPLC or by converting it to a diastereomeric derivative for NMR analysis.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the energy difference between the two diastereomeric transition states, leading to a loss of selectivity. Lowering the temperature is one of the most effective first steps to improve ee.

  • Solvent Effects: The solvent plays a critical role in stabilizing or destabilizing the transition state.[3] Aprotic solvents are generally preferred to avoid interference with hydrogen bonding interactions that are crucial for stereodifferentiation. Screening a range of solvents with varying polarities (e.g., Toluene, CH2Cl2, THF, Et2O) can reveal an optimal medium for the reaction.[4]

  • Concentration: Catalyst aggregation or the formation of off-cycle dimeric species can occur at high concentrations, potentially leading to non-linear effects and reduced enantioselectivity. It is advisable to test a range of concentrations to identify the optimal conditions.

  • Substrate and Reagent Purity: Impurities, particularly water, can have a detrimental effect. Water can hydrolyze enamine or iminium ion intermediates, leading to a non-catalyzed, racemic background reaction. Ensure all substrates are pure and use freshly distilled, anhydrous solvents.

Section 3: Reaction Kinetics & Conversion Issues

Question 3.1: My reaction is very slow or stalls completely. What should I investigate?

Slow or stalled reactions can be frustrating. Here are the primary factors to consider:

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it is often a balancing act with cost and potential side reactions. A typical starting point for organocatalysts is 5-20 mol%. If the reaction is slow, a modest increase in catalyst loading might be beneficial.

  • Activation of the Catalyst: Many reactions catalyzed by amino alcohols or their derivatives require an acidic co-catalyst or additive to facilitate the formation of the active catalytic species (enamine/iminium ion).[5][6] Common additives include weak acids like benzoic acid or acetic acid. The pKa of the additive should be carefully chosen to protonate the intermediate without deactivating the catalyst.

  • Substrate Reactivity: Sterically hindered substrates may react slowly. Bulky groups near the reactive center can impede the approach of the nucleophile or the formation of the catalyst-substrate intermediate. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary, but this can come at the cost of enantioselectivity.

  • Catalyst Deactivation: The catalyst can be deactivated over the course of the reaction. This can be due to the formation of stable, off-cycle intermediates or reaction with impurities. Monitoring the reaction profile over time can provide insights into whether deactivation is occurring.

Experimental Protocol: Screening for an Optimal Acid Additive

This protocol outlines a systematic approach to identify an effective acidic co-catalyst for an asymmetric Michael addition of an aldehyde to a nitroolefin, a classic reaction for this class of catalysts.[7]

  • Setup: In parallel reaction vials, add the this compound catalyst (10 mol%) and the nitroolefin (1.0 eq) in your chosen anhydrous solvent (e.g., Toluene, 0.5 M).

  • Additive Introduction: To each vial, add a different acidic co-catalyst (10 mol%). A good starting panel includes:

    • Benzoic Acid

    • Acetic Acid

    • Trifluoroacetic Acid (use with caution, can be too strong)

    • A control vial with no additive.

  • Initiation: Cool the vials to the desired reaction temperature (e.g., 0 °C) and add the aldehyde (1.2 eq).

  • Monitoring: Stir the reactions and monitor their progress by TLC or GC/LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).

  • Analysis: Once the reactions are complete (or have stalled), quench them and analyze the conversion and enantiomeric excess of the product by chiral HPLC.

AdditiveTime to Completion (h)Conversion (%)Enantiomeric Excess (%)
None> 24< 10N/A
Acetic Acid188588
Benzoic Acid129592
Trifluoroacetic Acid49875

This is example data and will vary based on specific substrates and conditions.

Section 4: Advanced Topics & Mechanistic Considerations

FAQ 4.1: I observe a reversal in enantioselectivity when I change the solvent. Why does this happen?

A reversal of enantioselectivity is a fascinating and mechanistically informative observation. It often points to a change in the dominant reaction pathway or a significant alteration of the transition state geometry.

G cluster_0 Solvent-Dependent Stereochemical Pathways cluster_pathA Pathway A (Non-Polar Solvent) cluster_pathB Pathway B (Polar, H-Bonding Solvent) Reactants Catalyst + Substrates TS_A Transition State A (H-Bonding Dominates) Reactants->TS_A TS_B Transition State B (Solvent Cage Effect) Reactants->TS_B Product_R (R)-Product TS_A->Product_R Product_S (S)-Product TS_B->Product_S

Caption: Competing pathways leading to different enantiomers based on solvent polarity.

  • In Non-Polar Solvents (e.g., Toluene): Intramolecular hydrogen bonding between the catalyst's hydroxyl group and the substrate is often the dominant organizing force. This creates a rigid, well-defined transition state (TS-A) that consistently favors the formation of one enantiomer.

  • In Polar/Protic Solvents (e.g., Methanol): The solvent molecules can compete for hydrogen bonding sites on both the catalyst and the substrate. This disruption of the key intramolecular interaction can lead to a less organized transition state. Alternatively, the solvent may create a "cage" that favors a different geometric arrangement (TS-B), leading to the preferential formation of the opposite enantiomer.

Understanding these solvent effects is crucial for rational catalyst and reaction design. If you observe such a reversal, it provides a powerful tool to selectively synthesize either enantiomer of your target molecule.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Enantioselectivity in D-Proline Derivative Catalysis.
  • Miller, S. J., et al. (2023). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. PMC.
  • Doyle, A. G., et al. (n.d.). Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv.
  • BenchChem. (n.d.). Discovery and synthesis of chiral amino alcohols.
  • Wang, C., et al. (2009). L-prolinol as a highly enantioselective catalyst for Michael addition of cyclohexanone to nitroolefins. PubMed.
  • Various Authors. (n.d.). Organocatalytic asymmetric α-alkylation of aldehydes with p-quinone methides. Various Sources.
  • Alonso, D. A., et al. (n.d.). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Publishing.
  • Fustero, S., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications.
  • Fustero, S., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC - NIH.
  • Various Authors. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
  • Jørgensen, K. A., et al. (2009). Asymmetric Organocatalytic Formal Alkynylation and Alkenylation of α,β-Unsaturated Aldehydes. Journal of the American Chemical Society.
  • Various Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers.
  • Muramatsu, Y., & Harada, T. (2008). Catalytic asymmetric alkylation of aldehydes with grignard reagents. PubMed.
  • Zhang, W., et al. (n.d.). Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals. NIH.
  • Various Authors. (2023). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.

Sources

Technical Support Center: Stability and Degradation Studies of 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 1-(Ethylamino)-2-methylpropan-2-ol. It offers troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information herein is synthesized from established chemical principles governing secondary amines and tertiary alcohols, providing a robust framework for anticipating and addressing potential stability challenges in the absence of compound-specific literature.

Introduction

This compound is a chemical entity featuring a secondary amine and a tertiary alcohol functional group. Understanding its stability profile is critical for its application in research and development, particularly in contexts where chemical integrity is paramount. This guide is designed to proactively address common questions and experimental challenges related to the handling, storage, and analysis of this molecule. By understanding the potential degradation pathways, researchers can design more robust experiments and ensure the reliability of their results.

Part 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental use of this compound.

Issue: Loss of Assay Potency in an Aqueous Formulation Over Time.

Question: I have prepared a stock solution of this compound in an aqueous buffer for my assay, but I am observing a decrease in its effective concentration over a short period. What could be the cause?

Answer:

A loss of potency in aqueous solutions of compounds containing secondary amines can be attributed to several factors, primarily related to oxidative degradation. The secondary amine moiety is susceptible to oxidation, which can lead to the formation of less active or inactive byproducts.

Potential Degradation Pathways:

  • N-Oxidation: The lone pair of electrons on the nitrogen atom of the secondary amine can be oxidized to form a hydroxylamine. This species can potentially undergo further oxidation to a nitrone. These oxidized forms will likely have different chemical properties and may not be detectable by an analytical method specific to the parent compound.

  • Interaction with Buffer Components: Certain buffer components, especially those containing metal ions (e.g., phosphate buffers with trace metal impurities), can catalyze oxidation reactions.

Troubleshooting Steps:

  • pH and Buffer Selection:

    • Evaluate the pH of your formulation. The stability of amines can be pH-dependent. Preparing solutions in a slightly acidic pH range (e.g., pH 4-6) can protonate the amine, which can reduce its susceptibility to oxidation. However, the overall stability will be a balance between the stability of the amine and other functional groups.

    • Consider using buffers with low metal content or incorporating a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

  • Exclusion of Oxygen:

    • Prepare your solutions using de-gassed solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon before use.

    • Store the stock solution under an inert atmosphere (e.g., in a vial with a nitrogen headspace).

  • Temperature Control:

    • Store your stock solutions at reduced temperatures (e.g., 2-8°C) to slow down the rate of degradation. For long-term storage, consider freezing (-20°C or lower), but first, ensure the compound is stable to freeze-thaw cycles.

  • Use of Antioxidants:

    • If compatible with your experimental system, the addition of a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) can help prevent oxidative degradation.

Issue: Appearance of Unknown Peaks in HPLC Analysis After Stress Testing.

Question: I am performing forced degradation studies on this compound and observing several new peaks in my HPLC chromatogram, particularly under oxidative and acidic conditions. What are these likely to be?

Answer:

The appearance of new peaks in an HPLC chromatogram following forced degradation is the expected outcome and is crucial for developing a stability-indicating analytical method. The identity of these peaks can be inferred from the known degradation pathways of the functional groups present in this compound.

Probable Degradation Products:

Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Oxidative (e.g., H₂O₂) N-Oxidation1-(N-hydroxy-N-ethylamino)-2-methylpropan-2-ol, corresponding nitrone
N-Dealkylation1-Amino-2-methylpropan-2-ol and acetaldehyde
Acidic (e.g., HCl) Salt Formation (not degradation)This compound hydrochloride
Dehydration (of tertiary alcohol)Potential for formation of an alkene (unlikely under mild conditions)
Basic (e.g., NaOH) Minimal degradation expectedGenerally stable
Thermal Dehydration, OxidationSimilar to acidic and oxidative conditions, but likely at a slower rate
Photolytic (UV/Vis light) Photo-oxidationComplex mixture of oxidative degradation products

Workflow for Characterization of Degradation Products:

Caption: Workflow for the identification of degradation products.

Troubleshooting and Experimental Design:

  • Mass Balance: A key aspect of a good stability-indicating method is achieving mass balance. The sum of the increase in the peak areas of the degradation products should approximately equal the decrease in the peak area of the parent compound.[1][2]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak and degradant peaks are not co-eluting.

Part 2: Frequently Asked Questions (FAQs)

Q1: How stable is the tertiary alcohol group in this compound?

A1: The tertiary alcohol in this molecule is expected to be quite stable. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, making them resistant to oxidation under typical conditions.[3][4] While they can undergo dehydration to form alkenes, this usually requires harsh acidic conditions and/or high temperatures, which are not typical for standard storage or assay conditions. Therefore, degradation is more likely to initiate at the secondary amine.

Q2: What are the recommended storage conditions for this compound?

A2: For the solid material, it is recommended to store it in a well-sealed container, protected from light and moisture, at controlled room temperature. For solutions, especially in aqueous media, it is advisable to store them at 2-8°C for short-term use and frozen at -20°C or below for long-term storage. To minimize oxidation, storing solutions under an inert atmosphere is a good practice.

Q3: What type of analytical method is best suited for a stability-indicating assay of this compound?

A3: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for developing a stability-indicating assay.[5][6]

Key Considerations for Method Development:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be necessary to separate the polar parent compound from potentially less polar degradation products.

  • Detection: A PDA detector is highly recommended as it allows for the assessment of peak purity and can help in the initial identification of degradants by comparing their UV spectra.

  • Mass Spectrometry Compatibility: Using a volatile mobile phase (e.g., ammonium acetate or ammonium formate buffer) will allow for direct coupling to a mass spectrometer (LC-MS) for the identification of unknown peaks.

Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

A4: While there is no specific data for this molecule, based on its functional groups, potential incompatibilities could arise with certain excipients:

  • Reducing Sugars (e.g., Lactose): The secondary amine can potentially react with reducing sugars in the presence of moisture and heat to form N-glycosylamines, which can further degrade.

  • Acidic Excipients: As a basic compound, it will form salts with acidic excipients. This is not a degradation reaction but can affect the physical properties of a formulation.

  • Oxidizing Agents: Excipients with oxidizing potential should be avoided.

It is always recommended to perform compatibility studies with your specific formulation excipients.

Q5: How do I design a forced degradation study for this compound?

A5: A forced degradation study should be designed to generate a small amount of degradation (typically 5-20%) to ensure that the degradation products can be detected and separated by the analytical method.[7][8]

Recommended Protocol for Forced Degradation Study:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B conditions) start->photo control Analyze Control Sample (Unstressed) start->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Degradation Profile (Peak Purity, Mass Balance) analyze->evaluate control->analyze

Caption: Experimental workflow for a forced degradation study.

References

  • Hypha Discovery. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • PubMed. (2021). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Retrieved from [Link]

  • Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?. Retrieved from [Link]

  • ACS Fall 2023. (2023). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • SlideShare. (n.d.). Stability indicating assay. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Retrieved from [Link]

  • BioPharm International. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(Ethylamino)-2-methylpropan-2-ol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important amino alcohol intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

The most prevalent and atom-economical method is the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) with ethylamine. This reaction directly forms the target carbon-nitrogen bond and installs the desired functional groups in a single step.

Q2: What are the primary side products I should anticipate in this synthesis?

You should be vigilant for three main types of side products:

  • Regioisomeric Impurity: 2-(Ethylamino)-2-methylpropan-1-ol, formed from the nucleophilic attack at the alternative carbon of the epoxide ring.[1]

  • Dialkylation Product: A tertiary amine formed when the product, a secondary amine, reacts with another molecule of isobutylene oxide.

  • Polymerization Products: Low-molecular-weight polymers resulting from the self-reaction of isobutylene oxide.

Q3: How can I monitor the reaction to identify these side products?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • GC-MS: Can separate the desired product from the regioisomeric and dialkylation impurities, providing clear mass data for identification.

  • ¹H and ¹³C NMR: Will show distinct shifts for the different isomers. For example, the methylene group (–CH₂–) adjacent to the nitrogen will have a different chemical environment and splitting pattern compared to the regioisomer.

Q4: What is the single most critical factor for minimizing side product formation?

Careful control of stoichiometry and the exclusion of acidic catalysts are paramount. Using a significant excess of ethylamine is the most effective strategy to suppress the formation of the dialkylation side product and can also help maintain a basic environment, which favors the formation of the desired regioisomer.

Section 2: Troubleshooting Guide: Common Side Reactions

This section provides in-depth analysis and solutions for specific issues you may encounter.

Problem 1: Significant Formation of the Regioisomeric Impurity, 2-(Ethylamino)-2-methylpropan-1-ol

Q: My post-reaction analysis shows two isomeric products. Why am I getting the undesired regioisomer?

A: The formation of the undesired regioisomer, 2-(Ethylamino)-2-methylpropan-1-ol, is a direct consequence of the reaction mechanism for epoxide ring-opening. The outcome is highly dependent on the pH of the reaction medium.

  • Mechanism under Basic or Neutral Conditions (Favors Desired Product): The reaction proceeds via a classic Sɴ2 mechanism. The ethylamine nucleophile will attack the sterically least hindered carbon atom of the epoxide ring (the primary carbon). This leads to the formation of the desired product, this compound.

  • Mechanism under Acidic Conditions (Favors Side Product): If acidic protons are present (from an improper reagent or catalyst), the epoxide oxygen is protonated first. This makes the epoxide a better electrophile and induces a partial positive charge on the adjacent carbons. The tertiary carbon can better stabilize this positive charge, making it the more electrophilic site. The nucleophilic attack then occurs at this more substituted tertiary carbon, leading to the undesired regioisomer.

Q: How can I definitively confirm the presence and structure of this isomer?

A: ¹H NMR is an excellent tool for this. The desired product, this compound, has a characteristic singlet for the two methyl groups on the tertiary carbon bearing the hydroxyl group. The undesired isomer, 2-(Ethylamino)-2-methylpropan-1-ol, will show a singlet for the two methyl groups on the tertiary carbon bonded to the ethylamino group, and its –CH₂OH protons will appear as a distinct signal.

Q: What are the precise corrective actions to ensure high regioselectivity for the desired product?

A: To strongly favor the desired this compound, you must enforce conditions that promote the Sɴ2 pathway.

  • Maintain a Basic Environment: Do not use any acid catalysts. Ethylamine itself is a base, and using it in excess will ensure the reaction medium remains basic.

  • Control Stoichiometry: Use at least a 3- to 5-fold molar excess of ethylamine relative to isobutylene oxide.

  • Solvent Choice: Employ a polar aprotic solvent like acetonitrile or THF, or run the reaction neat with excess ethylamine serving as the solvent. Avoid protic solvents like ethanol or methanol if possible, as they can compete as nucleophiles.

  • Temperature Control: Maintain a moderate reaction temperature (e.g., 50-70 °C). Exceedingly high temperatures can sometimes lower selectivity.

Problem 2: Presence of a High Molecular Weight Impurity (Dialkylation)

Q: My MS analysis shows a peak with a mass corresponding to C₁₂H₂₉NO₂. What is this impurity and why did it form?

A: This high molecular weight species is almost certainly the dialkylation product, N,N-bis(2-hydroxy-2-methylpropyl)ethylamine. It forms because your desired product, a secondary amine, is still nucleophilic and can compete with ethylamine to react with another molecule of isobutylene oxide. This is a common issue when alkylating primary amines.[2]

Q: How do I effectively suppress the formation of this dialkylation product?

A: The key is to manipulate the reaction kinetics to favor the reaction of the primary amine over the secondary amine product.

  • Leverage Stoichiometry: The most effective method is to use a large excess of the primary amine (ethylamine). A 5-fold or greater molar excess dramatically increases the probability that an isobutylene oxide molecule will collide with ethylamine rather than the product molecule.

  • Controlled Addition: For larger-scale reactions, a slow, controlled addition of isobutylene oxide to the heated solution of excess ethylamine can help maintain a high concentration of the primary amine throughout the reaction, further minimizing the dialkylation side reaction.

Problem 3: Low Yield and Formation of a Viscous Residue

Q: My reaction has a poor yield and the crude product is a thick, viscous oil. What is causing this?

A: This is a classic sign of epoxide polymerization. Isobutylene oxide can undergo cationic or anionic ring-opening polymerization, especially in the presence of strong acidic or basic catalysts or at elevated temperatures. The resulting polyether chains will present as a viscous residue and significantly lower the yield of the desired monomeric product.

Q: What specific experimental conditions should I implement to prevent polymerization?

A:

  • Avoid Strong Catalysts: Steer clear of Lewis acids, strong protic acids, and strong bases like hydroxides or alkoxides. The inherent basicity of excess ethylamine is sufficient to catalyze the desired reaction without promoting significant polymerization.

  • Strict Temperature Control: Do not allow the reaction temperature to run away. Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature. For exothermic reactions, consider an ice bath for initial mixing.

  • Ensure Reagent Purity: Use high-purity reagents. Contaminants in either the ethylamine or isobutylene oxide could potentially initiate polymerization.

Section 3: Optimized Protocols & Methodologies
Protocol A: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the key side products discussed above.

Reagents & Equipment:

  • Ethylamine (70% solution in water, or anhydrous)

  • Isobutylene oxide (≥98%)

  • A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe.

  • Heating mantle or oil bath.

Procedure:

  • Charge the reaction flask with ethylamine (5.0 molar equivalents). If using an aqueous solution, the water can serve as a co-solvent.

  • Begin stirring and heat the ethylamine solution to 50 °C.

  • Slowly add isobutylene oxide (1.0 molar equivalent) to the stirred ethylamine solution over a period of 30-60 minutes using an addition funnel. Monitor the internal temperature to ensure it does not exceed 65 °C.

  • After the addition is complete, maintain the reaction mixture at 60 °C for 4-6 hours, or until GC analysis shows complete consumption of the isobutylene oxide.

  • Cool the reaction mixture to room temperature.

  • Workup: Remove the excess ethylamine and water under reduced pressure using a rotary evaporator. The remaining crude oil can be purified by vacuum distillation to yield the pure product.

Section 4: Visual Aids & Data Summary
Reaction Pathway and Side Product Formation

The following diagram illustrates the primary synthetic route and the formation pathways of the two most common side products.

Synthesis_Pathway EA Ethylamine (Excess) mid1 EA->mid1 IBO Isobutylene Oxide IBO->mid1 mid2 Product Desired Product This compound Product->mid2 Reacts with more IBO Regioisomer Side Product 2-(Ethylamino)-2-methylpropan-1-ol Dialkylation Side Product Dialkylation Product mid1->Product Sɴ2 Attack at C1 (Basic/Neutral pH) MAJOR PATH mid1->Regioisomer Attack at C2 (Acidic Conditions) MINOR PATH mid2->Dialkylation

Caption: Reaction scheme for the synthesis of this compound, highlighting the desired pathway and the formation of major side products.

Table 1: Effect of Reaction Parameters on Product Distribution
ParameterConditionEffect on Desired Product YieldEffect on Side Product(s)Mechanistic Rationale
Stoichiometry > 5 eq. EthylamineIncreases Decreases Dialkylation ProductMass action favors reaction with the primary amine over the secondary amine product.
pH / Catalyst No Acidic CatalystIncreases Decreases Regioisomer FormationEnforces Sɴ2 mechanism, leading to nucleophilic attack at the sterically least hindered carbon.
Temperature 50 - 70 °COptimalDecreases PolymerizationProvides sufficient activation energy without promoting runaway polymerization side reactions.
Solvent Aprotic (e.g., THF) or NeatIncreases Prevents solvent from acting as a competing nucleophile.Ensures the amine is the sole nucleophile available for epoxide ring-opening.
Section 5: References
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(Ethylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Chemguide. Amines as nucleophiles. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(Ethylamino)-2-methylpropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(Ethylamino)-2-methylpropan-2-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this important class of amino alcohols. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, addressing specific experimental challenges.

The primary synthetic route to this compound involves the nucleophilic ring-opening of isobutylene oxide with ethylamine. While seemingly straightforward, this reaction is subject to nuances that can significantly impact yield, purity, and scalability. This guide will delve into the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Synthesis & Reaction Mechanism

Question 1: What is the fundamental reaction for synthesizing this compound, and what is the expected mechanism?

Answer: The most common and direct method for synthesizing this compound is the reaction of isobutylene oxide (also known as 2,2-dimethyloxirane) with ethylamine.[1][2] This reaction is a classic example of an epoxide ring-opening with an amine nucleophile.

The reaction mechanism can proceed via two main pathways, SN1 or SN2, depending on the reaction conditions, particularly the presence and nature of a catalyst.[3][4]

  • Under neutral or basic conditions, the reaction typically follows an SN2 mechanism . The ethylamine, acting as a nucleophile, directly attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the two methyl groups on one carbon, the attack preferentially occurs at the less substituted carbon atom.[4][5]

  • Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. This can lead to a more SN1-like character , where the C-O bond begins to break before the nucleophilic attack. In this scenario, the nucleophile attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops.[4][5]

For the synthesis of this compound, the desired product results from the attack at the less substituted carbon, indicating that conditions favoring an SN2 pathway are generally preferred.

Question 2: My reaction is sluggish, and I'm observing low conversion of my starting materials. How can I improve the reaction rate?

Answer: Low reaction rates in the aminolysis of epoxides are a common issue. Several factors can be addressed to enhance the reaction kinetics:

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious of potential side reactions and the volatility of ethylamine (boiling point: 17 °C).[6] Running the reaction in a sealed vessel or under reflux with a cooled condenser is advisable.[7]

  • Catalysis: The use of a catalyst can significantly accelerate the reaction.

    • Lewis Acids: Catalysts like Yttrium Chloride (YCl₃) can activate the epoxide ring by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack.[8] This approach has been shown to be effective even at room temperature and under solvent-free conditions.[8]

    • Tertiary Amines: Tertiary amines such as triethylamine (Et₃N) or DABCO can act as efficient catalysts, particularly in aqueous media.[9][10]

    • Water as a Catalyst: Interestingly, water itself can act as a catalyst in amine-epoxide reactions.[11] Running the reaction in an aqueous solution of ethylamine can be a viable and environmentally friendly option.

  • Solvent: The choice of solvent can influence the reaction rate. Polar protic solvents like ethanol or water can facilitate the reaction.[12] In some cases, solvent-free conditions can also be highly effective, especially when a catalyst is employed.[8]

Question 3: I'm observing the formation of a significant amount of a diol byproduct. What is causing this, and how can I prevent it?

Answer: The formation of 2-methylpropane-1,2-diol is a common side reaction resulting from the hydrolysis of isobutylene oxide. This occurs when water is present in the reaction mixture and acts as a competing nucleophile, attacking the epoxide.[11]

Strategies to Minimize Diol Formation:

  • Anhydrous Conditions: Ensure that your starting materials (isobutylene oxide and ethylamine) and solvent are dry. Using freshly distilled reagents and anhydrous solvents can significantly reduce the extent of hydrolysis.

  • Excess Amine: Employing a molar excess of ethylamine will kinetically favor the desired aminolysis reaction over hydrolysis. The higher concentration of the stronger amine nucleophile will outcompete the water.[11]

  • pH Control: The rate of hydrolysis is pH-dependent. At pH values higher than the pKa of the amine, the amine-epoxide reaction is highly efficient and can outcompete hydrolysis even in aqueous solutions.[11]

Section 2: Regioselectivity & Side Products

Question 4: Besides the diol, are there other common side products I should be aware of?

Answer: Yes, several other side products can form depending on the reaction conditions:

  • Over-alkylation: The product, this compound, is a secondary amine and can therefore react with another molecule of isobutylene oxide to form a tertiary amine. This is more likely to occur if the concentration of isobutylene oxide is high relative to ethylamine. Using an excess of ethylamine can help to minimize this side reaction.[13]

  • Polymerization: Epoxides can undergo polymerization, especially in the presence of strong acids or bases. Careful control of the reaction conditions, particularly temperature and catalyst loading, is crucial to prevent the formation of polymeric byproducts.

  • Isomer Formation: While the SN2 attack at the less substituted carbon is favored, some conditions might promote the formation of the regioisomer, 2-(Ethylamino)-2-methylpropan-1-ol.[14] This is more likely under acidic conditions that favor an SN1-like mechanism.

G

Section 3: Experimental Protocols & Data

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • Isobutylene oxide (2,2-dimethyloxirane)

  • Ethylamine (aqueous solution, e.g., 70%, or anhydrous)

  • Ethanol (or another suitable solvent)

  • Catalyst (optional, e.g., YCl₃ or Et₃N)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with a reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge the ethylamine and solvent (if used). If using a catalyst, add it at this stage.

  • Cooling: Cool the mixture in an ice bath to control the initial exotherm.

  • Addition of Epoxide: Slowly add the isobutylene oxide to the stirred ethylamine solution. Maintain the temperature below 20°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-70°C) for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess ethylamine under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Summary: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₅NO[15][16]
Molecular Weight117.19 g/mol [15][16]
IUPAC NameThis compound[15]
CAS Number73825-96-4[15][16]
Boiling Point50-51 °C (lit.)[2]
Density0.812 g/mL at 25 °C (lit.)[2]

Spectroscopic Data Reference:

  • ¹H NMR and ¹³C NMR: Spectral data for this compound can be found in databases such as PubChem and SpectraBase.[15][17]

  • IR Spectra: Infrared spectroscopy data is also available in public databases.[15]

References

  • Azizi, N., & Saidi, M. R. (2003). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 5(5), 525-527.
  • Azizi, N., & Saidi, M. R. (2003). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers.
  • Ghorbani-Vaghei, R., & Veisi, H. (2008). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.
  • Reddy, C. R., & Kumar, M. A. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Heterocyclic Chemistry.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Amino Alcohols. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem.
  • PubChem. (n.d.). This compound. PubChem.
  • Elrod, M. J. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
  • Kumar, A., & Kumar, A. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Chemical Sciences.
  • SpectraBase. (n.d.). 1-(ethylamino)-2-methyl-2-propanol. SpectraBase.
  • ChemScene. (n.d.). 1-Ethylamino-2-methyl-propan-2-ol. ChemScene.
  • Ghorbani-Vaghei, R., & Veisi, H. (2015). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI.
  • PubChemLite. (n.d.). This compound. PubChemLite.
  • ChemicalBook. (n.d.). 1-Amino-2-methylpropan-2-ol(2854-16-2) 1H NMR spectrum. ChemicalBook.
  • BenchChem. (n.d.). 2-Methyl-2-(methylamino)propan-1-ol | High-Purity Reagent. BenchChem.
  • Jiang, B., et al. (2016). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
  • Figueroa-Valverde, L., et al. (2013). Synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol...
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. BOC Sciences.
  • Dyker, G. (2023). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. YouTube.
  • Smith, M. B. (2001). Synthesis, Structural Studies and Desilylation Reactions of Some N-2-(Trimethylsilyl)
  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
  • Atomaxchem. (n.d.). This compound | CAS:73825-96-4.
  • J&W Pharmlab. (n.d.). 1-Ethylamino-2-methyl-propan-2-ol hydrochloride - CAS:115893-43-1. J&W Pharmlab.
  • PubChem. (n.d.). 2-(Ethylamino)-2-methylpropan-1-ol. PubChem.
  • BLDpharm. (n.d.). 82922-13-2|2-(Ethylamino)-2-methylpropan-1-ol. BLDpharm.
  • Google Patents. (1943). US2337004A - Condensation of amines with alkylene oxides.
  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Organic Syntheses Procedure.
  • Safrole. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.
  • Chemguide. (n.d.). AMINES AS NUCLEOPHILES. Chemguide.
  • PubChem. (n.d.). Isobutylene oxide | C4H8O | CID 11208. NIH PubChem.
  • ChemicalBook. (n.d.). Isobutylene oxide | 558-30-5. ChemicalBook.
  • Pearson. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.
  • Chemsrc. (n.d.). N-ethyl-2-methylpropan-1-amine | CAS#:13205-60-2. Chemsrc.
  • ResearchGate. (n.d.). Reaction of epoxides1 with ethylenediamine.
  • PubMed Central. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PMC.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-ethyl-2-methylpropanamide: Precursors and Methodologies. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives from (2S)-2-(methylamino)propan-1-ol. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Ethyl-2-pentanamine. BenchChem.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting for common and complex issues encountered during chemical reactions involving amino alcohols. As these molecules contain both a nucleophilic amine and a hydroxyl group, their reactivity can be nuanced, often leading to unexpected outcomes. This resource provides not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purity Issues

Q1: My synthesis of a β-amino alcohol from an epoxide and an amine is resulting in low yield and a mixture of regioisomers. How can I improve this?

A1: Causality and Strategic Solutions

The ring-opening of unsymmetrical epoxides by amines can indeed be challenging due to competing nucleophilic attack at the two distinct electrophilic carbons of the epoxide ring. The regioselectivity is influenced by steric hindrance, the nature of the solvent, and the catalyst employed.[1][2]

  • Underlying Principle: In neutral or basic conditions, the reaction typically follows an S(_N)2 mechanism, where the amine (nucleophile) attacks the less sterically hindered carbon of the epoxide. However, under acidic conditions, the epoxide oxygen is protonated, and the reaction can proceed via a mechanism with more S(_N)1 character, favoring attack at the more substituted carbon.

  • Troubleshooting Workflow:

    G start Low Yield & Regioisomer Mixture condition Reaction Conditions start->condition solvent Solvent Choice condition->solvent Aprotic vs. Protic catalyst Catalyst Selection condition->catalyst Lewis Acid vs. None temp Temperature Control condition->temp Low vs. High Temp outcome1 Improved Regioselectivity & Yield solvent->outcome1 catalyst->outcome1 temp->outcome1

    Caption: Troubleshooting workflow for epoxide ring-opening.

  • Recommendations:

    • Catalyst-Free Conditions: For many primary amines and less hindered epoxides, heating the neat mixture or using a polar protic solvent like water or isopropanol can provide good yields and high regioselectivity for attack at the less substituted carbon without the need for a catalyst.[1]

    • Lewis Acid Catalysis: For less reactive amines or to enhance regioselectivity, a Lewis acid catalyst such as zinc(II) perchlorate hexahydrate can be highly effective, often under solvent-free conditions.[1] Lithium perchlorate is another option for promoting regioselective ring-opening with poor nucleophiles.[1]

    • Solvent Effects: Polar mixed solvent systems can also promote efficient and regioselective synthesis in the absence of a catalyst.[1]

Competing Reactivity & Side Reactions

Q2: I am attempting an esterification of the hydroxyl group on my amino alcohol, but I'm observing significant acylation of the amine group instead. How can I achieve selective O-acylation?

A2: The Challenge of Chemoselectivity

This is a classic chemoselectivity problem. Generally, the amine group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation. To achieve selective O-acylation, the reactivity of the amine must be temporarily suppressed.

  • The Go-To Strategy: Protection Chemistry The most robust solution is to protect the amine functionality before proceeding with the esterification.[3] The choice of protecting group is critical and depends on the overall stability of your molecule to the protection and deprotection conditions.

    Protecting GroupIntroduction ReagentDeprotection ConditionsKey Advantages
    Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc(_2)O)Strong acid (e.g., TFA, HCl in dioxane)Stable to a wide range of non-acidic conditions.
    Cbz (Carboxybenzyl)Benzyl chloroformateCatalytic hydrogenation (e.g., H(_2), Pd/C)Orthogonal to acid/base-labile groups.
    Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuMild base (e.g., piperidine in DMF)Useful for base-sensitive substrates.
  • Experimental Protocol: Boc Protection of an Amino Alcohol

    • Dissolution: Dissolve the amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Base Addition: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq).

    • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc(_2)O) (1.1 eq) in the same solvent at 0 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • Workup: Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

    • Purification: Purify the N-Boc protected amino alcohol by flash column chromatography.

    Once the amine is protected, you can proceed with standard esterification protocols, such as using an acyl chloride with a base or a carboxylic acid with a coupling agent like DCC/DMAP.[5]

Q3: My attempt at oxidizing a primary amino alcohol to an amino aldehyde or amino acid is resulting in a complex mixture of byproducts and catalyst deactivation. What is causing this?

A3: The Intricacies of Amino Alcohol Oxidation

The oxidation of amino alcohols is challenging due to several factors:

  • Over-oxidation: Primary alcohols can be oxidized to aldehydes and then further to carboxylic acids.[6][7] Controlling the reaction to stop at the aldehyde stage requires mild and selective oxidizing agents.

  • Catalyst Poisoning: The nitrogen atom of the amino group can coordinate strongly to the surface of many heterogeneous metal catalysts (e.g., Pt, Pd), leading to active site blocking and catalyst deactivation.[8]

  • Side Reactions: Deamination can occur, leading to byproducts such as glycolic acid from ethanolamine.[8]

  • Decision Pathway for Oxidation Strategy:

    G start Oxidize Primary Amino Alcohol target Desired Product? start->target aldehyde Amino Aldehyde target->aldehyde Aldehyde acid Amino Acid target->acid Acid method1 Mild, Selective Oxidation (e.g., TEMPO/Bleach) aldehyde->method1 method2 Strong Oxidation or Catalytic O2 Oxidation acid->method2 protection N-Protection Strategy method1->protection catalyst Consider Au-based catalysts (less prone to N-poisoning) method2->catalyst outcome1 Successful Synthesis catalyst->outcome1 protection->outcome1

    Caption: Selecting an oxidation strategy for amino alcohols.

  • Recommended Approaches:

    • For Amino Acids: Gold-based catalysts have shown greater resistance to deactivation by the amino group compared to platinum or palladium catalysts.[8] The reaction is typically carried out using oxygen or air as the oxidant in an aqueous, basic solution.[8]

    • For Amino Aldehydes: Achieving this selectively is difficult. An indirect route involving N-protection followed by oxidation with a mild reagent (e.g., PCC, Dess-Martin periodinane, or Swern oxidation) is often more reliable. Recently, catalytic systems like 2-azaadamantane N-oxyl (AZADO) with a co-oxidant have shown high chemoselectivity for the aerobic oxidation of unprotected amino alcohols to amino carbonyl compounds.[9]

Amide Coupling Challenges

Q4: I am performing an amide coupling reaction between my amino alcohol and a carboxylic acid, but the reaction is sluggish and gives low yields. What could be the issue?

A4: Optimizing Amide Bond Formation

While amide coupling is a staple in organic synthesis, several factors can lead to poor outcomes, especially with multifunctional substrates like amino alcohols.

  • Activation is Key: Carboxylic acids are generally not reactive enough to form an amide bond directly with an amine. They must first be activated. Common coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium salts (e.g., PyBOP, HBTU).[10]

  • Solubility Issues: Poor solubility of either the amino alcohol or the carboxylic acid can severely limit reaction rates.[5]

  • Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, the reaction can be slow.

  • pH Control: The pH of the reaction is crucial. The amine must be in its neutral, nucleophilic form to react. If the medium is too acidic, the amine will be protonated and non-nucleophilic.[11]

  • Troubleshooting Table: Amide Coupling

    IssuePotential Cause(s)Recommended Solution(s)
    No/Slow Reaction Insufficient activation of the carboxylic acid.Use a more powerful coupling reagent (e.g., HATU, COMU).
    Poor solubility of reactants.Screen different solvents (e.g., DMF, NMP, DMSO). Gentle heating may also help.
    Amine is protonated (zwitterionic form).Add a non-nucleophilic organic base (e.g., DIPEA, 2,4,6-collidine) to ensure the amine is deprotonated.
    Low Yield/Byproducts Side reactions from the coupling reagent.Add an additive like HOBt or HOAt to suppress side reactions and improve efficiency.[10]
    Steric hindrance.Increase reaction time and/or temperature. Consider a more reactive acylating agent like an acyl chloride.
  • A Note on Direct Coupling: While less common, some catalytic methods allow for the direct coupling of alcohols and amines to form amides, liberating dihydrogen as the only byproduct.[12] These methods, often using ruthenium or copper catalysts, represent a greener alternative but may require specific catalyst systems and conditions.[12][13]

References

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.
  • Villa, A., et al. (2016). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • Trost, B. M., & Zhang, Y. (2018). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of chemical research, 51(5), 1253–1265.
  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7793-7799.
  • Gunanathan, C., & Milstein, D. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(1), 458-459.
  • Isah, Y., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(17), 11637-11648.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Fuchs, M., et al. (2005). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 44(20), 7863-7870.
  • Rieley, G., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(24), 5968-5972.
  • Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved from [Link]

  • Pitre, S. P., & Lebel, H. (2014). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols.
  • Stack Exchange. (2017). Why is that in zwitterions amino acids or compunds with amine and acid group are mentioned but not compounds with alchol and acid group? Retrieved from [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 10 questions with answers in AMINO ALCOHOLS. Retrieved from [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 849363.
  • Pearson. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • McDonald, R. I., et al. (2019). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis.
  • ResearchGate. (n.d.). pH effects on amino acids. Retrieved from [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2887.
  • Dyker, G. (2023). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. YouTube. Retrieved from [Link]

  • Imm, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701519.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • The Chemistry Student. (2023). How does pH Affect Amino Acids?. YouTube. Retrieved from [Link]

  • Shibuya, M., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Reddit. (n.d.). Esterification/Amidation Problems. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • MDPI. (n.d.). Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry). Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Catalytic Activity of 1-(Ethylamino)-2-methylpropan-2-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Ethylamino)-2-methylpropan-2-ol and its metal complexes. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you enhance the catalytic activity of these systems in your experiments. While this compound is a structurally valuable chiral ligand, it is less extensively documented in peer-reviewed literature compared to other chiral amino alcohols. Therefore, this guide will provide specific advice where possible and draw upon established principles and data from closely related, structurally similar catalysts to offer comprehensive and practical support.

I. Overview of the Catalytic System

This compound is a chiral amino alcohol that can act as a bidentate ligand, coordinating to a metal center through its secondary amine and tertiary alcohol functionalities. This coordination creates a chiral environment around the metal, which is crucial for asymmetric catalysis. The most common application for this class of ligands is in the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes to produce chiral secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The general structure of the active catalytic species is believed to involve a metal-alkoxide bond formed by the deprotonation of the ligand's hydroxyl group. The secondary amine also coordinates to the metal, creating a stable chelate ring that restricts conformational flexibility and imparts chirality to the catalytic pocket.

II. Frequently Asked Questions (FAQs)

Q1: Which metals are most commonly used with this compound for catalysis?

A1: Zinc (Zn) and Titanium (Ti) are the most frequently employed metals with chiral amino alcohol ligands for the enantioselective addition of diethylzinc to aldehydes. Zinc complexes are often formed in situ by reacting the amino alcohol ligand with diethylzinc. Titanium complexes, typically derived from titanium tetraisopropoxide (Ti(Oi-Pr)₄), can also be used to generate highly active catalysts.

Q2: What is the role of the metal in the catalytic cycle?

A2: The metal center plays a dual role. Firstly, it acts as a template to organize the chiral ligand and the reactants in a specific orientation to achieve high enantioselectivity. Secondly, as a Lewis acid, it activates the aldehyde substrate by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack by the alkyl group from the organozinc reagent.

Q3: How does the structure of this compound influence the catalytic outcome?

A3: The stereochemistry of the product is dictated by the chirality of the ligand. The ethyl group on the nitrogen and the two methyl groups on the carbon bearing the hydroxyl group create a specific steric environment. This steric hindrance directs the approach of the aldehyde to the metal center, favoring the formation of one enantiomer of the product alcohol over the other.

Q4: Can I use this catalyst for reactions other than diethylzinc addition?

A4: While the addition of diethylzinc to aldehydes is the most well-established application, chiral amino alcohol-metal complexes have also been explored in other asymmetric transformations, such as transfer hydrogenation of ketones and imines. The effectiveness of the this compound complex in these other reactions would require experimental validation.

III. Troubleshooting Guide

Low yields and poor enantioselectivity are common challenges in asymmetric catalysis. The following guide provides a structured approach to troubleshooting experiments with this compound metal complexes.

SymptomPotential CauseRecommended Solution
Low or no product yield 1. Inactive Catalyst: Impurities in reagents or solvents (e.g., water, protic solvents) can deactivate the organometallic catalyst.Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and freshly distilled reagents.
2. Poor Ligand-Metal Complex Formation: Incorrect stoichiometry or reaction conditions for complex formation.If preparing the complex in situ, ensure the correct molar ratio of ligand to metal precursor is used. Allow sufficient time for the complex to form before adding the substrate.
3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.Gradually increase the reaction temperature in small increments (e.g., from 0 °C to room temperature) and monitor the progress by TLC or GC.
Low Enantiomeric Excess (ee) 1. Impure Chiral Ligand: The enantiomeric purity of the this compound will directly impact the ee of the product.Verify the enantiomeric purity of the ligand using chiral HPLC or by measuring its optical rotation.
2. Unoptimized Reaction Conditions: Solvent, temperature, and concentration can significantly influence enantioselectivity.Screen different anhydrous, non-coordinating solvents (e.g., toluene, hexane, dichloromethane). Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) often improves enantioselectivity.
3. Aggregation of the Catalyst: At higher concentrations, the active monomeric catalyst can form less selective dimeric or oligomeric species.Run the reaction at a lower concentration. A non-linear relationship between the enantiomeric excess of the ligand and the product can indicate the formation of such aggregates.
4. Background Uncatalyzed Reaction: A non-selective reaction may be occurring in parallel with the desired catalytic one.Ensure that the reaction does not proceed in the absence of the chiral ligand. If it does, the catalyzed pathway needs to be significantly faster. This can often be achieved by optimizing the catalyst loading and temperature.
Inconsistent Results 1. Variability in Reagent Quality: The purity and activity of organometallic reagents like diethylzinc can vary between batches.Use freshly purchased and properly stored reagents. Titrate the organometallic solution before use to determine its exact concentration.
2. Atmospheric Contamination: Brief exposure to air or moisture can affect the catalyst's performance.Maintain a strict inert atmosphere throughout the entire experimental setup and execution.

IV. Experimental Protocols

Protocol 1: Synthesis of the Chiral Ligand (this compound)

This protocol is a general method for the synthesis of β-amino alcohols from α-amino acids. For this compound, the starting material would be N-ethylvaline.

Materials:

  • N-ethylvaline

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) or a similar reducing agent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve N-ethylvaline (1 equivalent) in anhydrous THF.

  • Slowly add the N-ethylvaline solution to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess hydride by the slow, dropwise addition of ethyl acetate, followed by the slow addition of water.

  • Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: In Situ Formation of the Zinc Catalyst and Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes a typical procedure for the enantioselective ethylation of benzaldehyde using an in situ formed catalyst.

Materials:

  • This compound (chiral ligand)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.1 mmol) in anhydrous toluene (5 mL).

  • Add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature.

  • Stir the resulting solution for 30 minutes at room temperature to allow for the formation of the zinc-aminoalkoxide complex.

  • Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting 1-phenyl-1-propanol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

V. Visualization of Key Concepts

General Structure of the Metal Complex

G M Metal (Zn or Ti) N N M->N Coordination O O M->O Coordination Et Et N->Et C1 C N->C1 C2 C(CH3)2 C1->C2 C2->O

Caption: A simplified diagram of the bidentate coordination of this compound to a metal center.

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantiomeric Excess (ee) check_ligand Verify Ligand Purity (Chiral HPLC) start->check_ligand optimize_temp Lower Reaction Temperature check_ligand->optimize_temp If pure optimize_solvent Screen Anhydrous Solvents optimize_temp->optimize_solvent optimize_conc Decrease Reactant Concentration optimize_solvent->optimize_conc check_background Run Control (No Ligand) optimize_conc->check_background end Improved ee check_background->end If catalyzed reaction is faster

Caption: A decision-making workflow for troubleshooting low enantioselectivity in asymmetric catalysis experiments.

VI. Quantitative Data for Analogous Catalytic Systems

Chiral Amino Alcohol LigandMetalSolventTemp (°C)Yield (%)ee (%)Reference
(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamineZnToluene09598 (S)
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)ZnToluene0>9599 (S)
(1R,2S)-N-PyrrolidinylnorephedrineZnHexane09794 (R)

VII. References

  • Soai, K., Ookawa, A., Kouchi, T., & Ogawa, K. (1987). Asymmetric allylation of aldehydes with allyl(dialkyl)boranes catalyzed by chiral aminoalcohols. A new method for the preparation of optically active homoallylic alcohols. Journal of the Chemical Society, Chemical Communications, (7), 467-468. [Link]

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes. Journal of the American Chemical Society, 108(19), 6071-6072. [Link]

  • Soai, K., Hori, H., & Kawahara, M. (1991). Enantioselective addition of diethylzinc to aldehydes using chiral N-substituted-norephedrines as catalysts. Tetrahedron: Asymmetry, 2(4), 253-256. [Link]

"1-(Ethylamino)-2-methylpropan-2-ol" impurity profiling and removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Ethylamino)-2-methylpropan-2-ol

Welcome to the dedicated support center for this compound. As researchers and developers, you understand that the purity of your materials is paramount to the success and reproducibility of your work. This guide is structured from field-level experience to help you navigate the common challenges associated with the impurity profiling and purification of this versatile amino alcohol building block. We will explore not just the "how," but the fundamental "why" behind these critical analytical and preparative workflows.

Troubleshooting Guide

This section addresses specific, practical issues you may encounter during your experiments. The solutions provided are designed as a logical progression of steps to diagnose and resolve the problem effectively.

Question 1: I'm seeing unexpected peaks in my HPLC/UPLC chromatogram during in-process control or final product analysis. How do I proceed?

Answer: The appearance of unknown peaks is a common analytical challenge. The source can range from synthesis by-products and degradation products to simple contamination. A systematic approach is crucial for identification and resolution.

Causality: Unexpected peaks arise because a substance in the sample mixture is being separated by the column and detected. Your primary goals are to determine if the peak is real (not a system artifact), identify its source, and quantify it relative to your main compound.

Troubleshooting Workflow:

  • System Verification: First, ensure the peak is not an artifact. Inject a blank solvent run (using your mobile phase). If the peak persists, it may indicate contamination in your solvent, system, or carryover from a previous injection.

  • Hypothesize the Source:

    • Early Eluting Peaks: Often correspond to more polar compounds. Consider residual starting materials or highly polar degradation products.

    • Late Eluting Peaks: Typically more non-polar compounds. This could indicate a non-polar by-product or a less-soluble impurity.

  • Preliminary Identification with LC-MS: The most powerful next step is to obtain mass data. High-performance liquid chromatography (HPLC) is a widely used technique for impurity analysis.[1][2][3] Coupling it with mass spectrometry (LC-MS) provides molecular weight information that is invaluable for identifying unknown impurities.[2][4]

    Step-by-Step Protocol: Preliminary LC-MS Analysis

    • Sample Prep: Prepare a sample of your impure this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

    • Chromatography: Use a C18 reversed-phase column. Start with a simple gradient method, such as 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 15-20 minutes. The formic acid helps to protonate the amine, leading to better peak shape.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. The amine group on your compound and its related impurities will readily accept a proton.

    • Data Analysis:

      • Extract the ion chromatogram for the expected mass of your product ([M+H]⁺).

      • Examine the mass spectra of the unexpected chromatographic peaks. The molecular weight can provide immediate clues to the impurity's identity (e.g., a mass corresponding to a starting material or a potential dimerization product).

Question 2: My final product purity is consistently low after synthesis. What purification strategy should I employ?

Answer: Low purity after the initial workup indicates either an incomplete reaction or the formation of significant side products that were not removed. Recrystallization is a powerful and cost-effective technique for purifying solid compounds like amino alcohols.[5]

Causality: Recrystallization works on the principle of differential solubility. A suitable solvent will dissolve your compound and its impurities when hot but will become a poor solvent for your desired compound as it cools, causing it to crystallize out in a purer form while the impurities remain dissolved in the mother liquor.

Step-by-Step Protocol: Recrystallization of this compound

  • Solvent Screening (The Critical Step): The choice of solvent is key. For a polar molecule with hydrogen bonding capabilities like an amino alcohol, you should test polar protic and aprotic solvents.

    • Good Candidates: Ethanol, isopropanol, acetone, or solvent mixtures like ethanol/water or acetone/hexane.[6][7]

    • Screening Method: In small test tubes, add ~20-30 mg of your impure solid. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent sparingly, heat the mixture to boiling (using a water bath or heating mantle) while stirring, and continue adding small portions of hot solvent until the solid just dissolves.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purified material by HPLC or another suitable method to confirm the removal of the impurities.

Question 3: I am struggling to get good peak shape and sensitivity when analyzing my compound by Gas Chromatography (GC). What am I doing wrong?

Answer: This is a very common issue. Direct GC analysis of polar compounds like amino acids and amino alcohols is often difficult.[8] The presence of active hydrogens in the amine (-NH) and alcohol (-OH) groups leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential decomposition in the hot injector.[8][9]

Causality & Solution: The solution is derivatization . This process chemically modifies the analyte to make it more suitable for GC analysis by replacing the active hydrogens with nonpolar groups. This increases volatility and thermal stability, leading to sharper, more symmetrical peaks.[9] Silylation is a highly effective derivatization technique for this purpose.[8][9]

Step-by-Step Protocol: GC-MS Analysis via Silylation

  • Sample Preparation: Accurately weigh approximately 1 mg of your sample into a 2 mL GC vial.[9]

  • Drying: Ensure your sample is anhydrous. Moisture can consume the derivatizing reagent and degrade the derivatives. If necessary, dry the sample under a stream of nitrogen or in a vacuum oven.

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine).

    • Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete reaction.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Typical GC Parameters:

      • Column: A low-to-mid polarity column, such as a 5% phenyl methylpolysiloxane (e.g., TR-5, DB-5, HP-5ms).[8]

      • Inlet Temp: 250°C

      • Oven Program: Start at a lower temperature (e.g., 80-100°C) to separate from the solvent front, then ramp up to ~280°C.

    • Data Analysis: The resulting trimethylsilyl (TMS) derivative will be much more volatile and provide a sharp peak. The mass spectrum will show characteristic fragments that can be used for confirmation.

Impurity Identification & Removal Workflow

The following diagram illustrates a systematic workflow for addressing impurities discovered during analysis.

Impurity_Workflow cluster_Discovery Phase 1: Discovery & Assessment cluster_ID Phase 2: Identification cluster_Removal Phase 3: Removal Strategy cluster_Verify Phase 4: Verification observe Observe Unexpected Peak in HPLC/GC Analysis quantify quantify observe->quantify lcms Perform LC-MS Obtain Molecular Weight quantify->lcms If Yes gcms Perform GC-MS (Derivatized) Obtain Fragmentation Pattern recrystall Recrystallization (for solid products) lcms->recrystall Structure Hypothesized nmr Isolate & Perform NMR for Structural Elucidation gcms->nmr reanalyze Re-analyze Purified Material Confirm Impurity Removal recrystall->reanalyze chromatography Column Chromatography (for oils or difficult separations) chromatography->reanalyze extraction Acid-Base Extraction (to remove neutral/acidic impurities) extraction->reanalyze report Document Results Final Purity Report reanalyze->report

Caption: A logical workflow for impurity discovery, identification, removal, and verification.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities associated with this compound?

A: Impurities can generally be classified into two categories: synthesis-related and degradation-related.[10]

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, this could include ethylamine or a precursor like 1-chloro-2-methyl-2-propanol.[11]

    • Over-alkylation Products: Reaction of the product's secondary amine with another molecule of the alkylating agent, leading to a tertiary amine.

    • Process-Related Impurities: Reagents, catalysts, or solvents used in the synthesis.

  • Degradation Products:

    • Oxidative Degradation: Amino alcohols can be susceptible to oxidation, especially if exposed to air and light over long periods.[12] This can lead to the formation of various oxidized species.

    • Thermal Degradation: Exposure to high temperatures can cause decomposition.[12]

Q2: Which analytical technique is superior for impurity profiling: HPLC or GC?

A: Both techniques are powerful, but for this compound, HPLC/UPLC is generally the preferred primary technique. It analyzes the compound directly in its native state without the need for derivatization. GC is a valuable secondary or complementary technique, especially for identifying volatile impurities or when derivatized for confirmation.[2][13]

FeatureHPLC / UPLCGC-MS
Direct Analysis Yes. Ideal for non-volatile, polar compounds.No. Requires derivatization for this compound.[9]
Primary Use Case Quantitative purity analysis, separation of non-volatile impurities.[1]Identification of volatile impurities, structural confirmation after derivatization.[2]
Sample Prep Simple dissolution.More complex (drying, chemical reaction).[8]
Structural Info When coupled with MS (LC-MS), provides molecular weight.Provides molecular weight and a highly specific fragmentation pattern (fingerprint).

Q3: How can I efficiently remove neutral or acidic organic impurities from my product?

A: An acid-base liquid-liquid extraction is a classic and highly effective method for separating a basic compound like this compound from non-basic (neutral or acidic) impurities.

Causality: This technique exploits the change in solubility of the amine upon protonation. The neutral amine is soluble in organic solvents. When reacted with an acid, it forms a charged ammonium salt, which is soluble in water. Neutral or acidic impurities do not undergo this change and remain in the organic layer.

Extraction_Workflow cluster_acid Acidic Extraction cluster_base Basification & Re-extraction start Impure Product in Organic Solvent (e.g., Ethyl Acetate) aq_acid Aqueous Layer (Protonated Product Salt) start->aq_acid Add aq. HCl & Shake org_imp Organic Layer (Neutral/Acidic Impurities) aq_waste Aqueous Layer (Inorganic Salts) aq_acid->aq_waste Add aq. NaOH to basify, then add fresh organic solvent & Shake org_pure Organic Layer (Pure Product) final Pure Product org_pure->final Dry & Evaporate Solvent

Sources

Validation & Comparative

A Comparative Analysis of 1-(Ethylamino)-2-methylpropan-2-ol with Commercially Prevalent Amino Alcohols for CO2 Capture Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the secondary amino alcohol, 1-(Ethylamino)-2-methylpropan-2-ol, against established benchmarks in CO2 capture applications: Monoethanolamine (MEA), Diethanolamine (DEA), and 2-Amino-2-methyl-1-propanol (AMP). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance characteristics of various amino alcohols in industrial and laboratory settings.

Introduction: The Quest for Superior CO2 Capture Solvents

The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and cost-effective capture technologies. Amine-based absorption is a mature and widely deployed method for post-combustion CO2 capture. The choice of the amine solvent is critical, as it directly influences the efficiency, energy consumption, and operational stability of the entire process. While primary and secondary amines like MEA and DEA have been the workhorses of the industry, their high energy of regeneration and susceptibility to degradation have spurred the search for advanced alternatives.

Sterically hindered amines, such as 2-Amino-2-methyl-1-propanol (AMP), have emerged as promising candidates due to their high CO2 loading capacity and lower heat of reaction. This guide introduces a lesser-known, yet structurally significant, secondary amino alcohol: This compound . By examining its properties alongside MEA, DEA, and AMP, we aim to elucidate the structure-performance relationships that govern the efficacy of amino alcohols in CO2 capture.

Physicochemical Properties: A Foundation for Performance

The physical and chemical properties of an amine are fundamental determinants of its behavior as a CO2 absorbent. Key parameters include molecular weight, boiling point, density, and pKa, which influences the amine's basicity and reactivity towards CO2.

PropertyThis compoundMonoethanolamine (MEA)Diethanolamine (DEA)2-Amino-2-methyl-1-propanol (AMP)
CAS Number 73825-96-4[1]141-43-5111-42-2124-68-5
Molecular Formula C6H15NO[1]C2H7NOC4H11NO2C4H11NO
Molecular Weight ( g/mol ) 117.19[1]61.08105.1489.14
Boiling Point (°C) 152-153170268-270165
Density (g/cm³ at 20°C) 0.8781.0121.0970.934
pKa (at 25°C) ~9.8 (estimated)9.58.99.7

Comparative Performance in CO2 Capture

The performance of an amine solvent in CO2 capture is a multifactorial assessment that includes its absorption capacity, rate of reaction, energy required for regeneration (indicated by the heat of reaction), and its stability against thermal and oxidative degradation.

CO2 Absorption Capacity

The absorption capacity, typically expressed as moles of CO2 absorbed per mole of amine, is a critical economic parameter. Sterically hindered amines, like AMP, are known to exhibit higher loading capacities (approaching 1 mol CO2/mol amine) compared to unhindered primary and secondary amines like MEA and DEA (typically around 0.5 mol CO2/mol amine). This is attributed to the formation of bicarbonates rather than the more stable carbamates.

This compound , as a sterically hindered secondary amine, is theoretically expected to have a high CO2 absorption capacity, likely approaching 1 mol CO2/mol amine. The ethyl group and the tertiary carbon adjacent to the nitrogen atom create steric hindrance, which would favor the bicarbonate formation pathway.

Absorption Rate

The rate at which an amine reacts with CO2 is crucial for the design of the absorber column. Primary amines like MEA exhibit the fastest reaction kinetics, followed by secondary amines like DEA. Sterically hindered and tertiary amines generally have slower reaction rates.

The reaction rate of This compound is anticipated to be moderate. While the steric hindrance will slow down the reaction compared to MEA, the presence of a secondary amine group should allow for a faster reaction rate than a tertiary amine.

Heat of Reaction and Regeneration Energy

The heat of reaction is a direct measure of the energy released during CO2 absorption and, consequently, the energy required for solvent regeneration. A lower heat of reaction is desirable to reduce the operational costs of the CO2 capture plant. MEA has a high heat of reaction, leading to high regeneration energy requirements. Sterically hindered amines that favor bicarbonate formation generally have a lower heat of reaction.

Given its structural similarities to other sterically hindered amines, This compound is expected to have a lower heat of reaction compared to MEA and DEA, translating to potentially lower regeneration energy costs.

Thermal and Oxidative Degradation

Amine degradation is a significant operational challenge, leading to solvent loss, equipment corrosion, and the formation of undesirable byproducts. Thermal degradation occurs at the high temperatures of the stripper, while oxidative degradation is caused by the presence of oxygen in the flue gas.

The stability of This compound against degradation is a key area for experimental investigation. The tertiary carbon adjacent to the nitrogen may offer some protection against certain degradation pathways, but comprehensive studies are needed to ascertain its long-term stability in a CO2 capture process.

Experimental Protocol for Comparative Analysis

To provide a definitive comparison, a standardized experimental protocol is essential. The following outlines a robust methodology for evaluating the performance of these amino alcohols.

Materials and Solution Preparation
  • Amines: this compound (≥98% purity), Monoethanolamine (≥99%), Diethanolamine (≥99%), 2-Amino-2-methyl-1-propanol (≥99%).

  • Gases: Pure CO2 (≥99.9%), N2 (≥99.9%), and a certified gas mixture (e.g., 15% CO2 in N2).

  • Solutions: Prepare aqueous solutions of each amine at a standard concentration (e.g., 30 wt%).

CO2 Absorption/Desorption Apparatus

A laboratory-scale absorption/desorption setup is required, typically consisting of a jacketed glass reactor for absorption, a heating mantle for desorption, a gas flow control system, and a CO2 analyzer.

Synthesis_Pathway Reactant1 Isobutylene Oxide Product This compound Reactant1->Product + Reactant2 Ethylamine Reactant2->Product

Sources

A Comprehensive Guide to the Validation of 1-(Ethylamino)-2-methylpropan-2-ol as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for calibration, identification, and quantification. This guide provides an in-depth technical comparison for the validation of "1-(Ethylamino)-2-methylpropan-2-ol" as a chemical reference standard. We will explore the essential analytical methodologies, present comparative data between a candidate in-house standard and a commercially available counterpart, and elucidate the scientific rationale behind each validation step. This document is intended for researchers, scientists, and drug development professionals who are tasked with establishing and verifying the suitability of reference standards.

Introduction to this compound

This compound (CAS No. 73825-96-4) is a tertiary amino alcohol with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol .[1] Its structure, featuring both a secondary amine and a tertiary alcohol functional group, makes it a useful building block in organic synthesis. Notably, it has been described as a reagent in the synthesis of broad-spectrum antifungal agents. Given its potential role in the development of new pharmaceutical entities, the availability of a well-characterized reference standard is crucial for accurate analytical testing.

This guide will walk through a comprehensive validation process, comparing two lots of this compound:

  • Candidate Reference Standard (Lot: CRS-001): A batch synthesized and purified in-house, intended for use as a primary reference standard.

  • Commercially Available Standard (Lot: CAS-A2B): A lot procured from a commercial supplier, marketed with a purity of ≥97%.[2]

The validation process is designed to unequivocally establish the identity, purity, and potency of the candidate reference standard, ensuring its fitness for purpose in critical analytical applications.

The Validation Workflow: A Multi-faceted Approach

The validation of a chemical reference standard is a holistic process that integrates multiple analytical techniques to build a comprehensive profile of the material. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]

Validation_Workflow cluster_assay Assay (Potency) Determination cluster_final Final Assessment NMR NMR Spectroscopy (¹H and ¹³C) GC_Purity GC-FID for Organic Impurities MS Mass Spectrometry (GC-MS) FTIR FTIR Spectroscopy UV_Vis UV-Vis Spectroscopy Water_Content Karl Fischer Titration (Water Content) GC_Purity->Water_Content Res_Solvents Headspace GC (Residual Solvents) Water_Content->Res_Solvents ROI Residue on Ignition (Inorganic Impurities) Res_Solvents->ROI Titration Non-aqueous Acid-Base Titration Mass_Balance Mass Balance Calculation Titration->Mass_Balance Report Certificate of Analysis Mass_Balance->Report Start Candidate Material (CRS-001) Start->NMR Start->MS Start->FTIR Start->UV_Vis Titration_Principle cluster_reactants Reactants cluster_reaction Reaction in Non-aqueous Media cluster_endpoint Endpoint Detection Analyte This compound (Weak Base) Reaction Analyte-H⁺ + ClO₄⁻ Analyte->Reaction Protonation Titrant Perchloric Acid (HClO₄) in Glacial Acetic Acid (Strong Acid) Titrant->Reaction Endpoint Potentiometric (Electrode) Reaction->Endpoint Equivalence Point

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A Comparative Guide to Chiral Auxiliaries in Asymmetric Induction: Benchmarking Against the Gold Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemistry.[1][2] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After establishing the desired stereocenter, the auxiliary is removed and can ideally be recovered for reuse.[1]

This guide provides a comparative analysis of leading chiral auxiliaries widely employed in asymmetric synthesis. While the topic of interest is "1-(Ethylamino)-2-methylpropan-2-ol," an extensive review of scientific literature reveals its primary application as a reagent in the synthesis of antifungal agents, with no significant data supporting its use as a chiral auxiliary for asymmetric induction.[3][4] Therefore, this guide will focus on a detailed comparison of three of the most successful and extensively documented classes of chiral auxiliaries: Evans' Oxazolidinones , Oppolzer's Sultams , and Pseudoephedrine Amides . These auxiliaries serve as the benchmark against which any emerging chiral control agent must be measured.

The Pillars of an Effective Chiral Auxiliary

The success of a chiral auxiliary is predicated on several key factors:

  • High Diastereoselectivity: It must induce the formation of one diastereomer in significant excess.

  • Reliable and Predictable Stereocontrol: The stereochemical outcome should be predictable based on the auxiliary's structure and the reaction conditions.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under conditions that do not compromise the newly formed stereocenter.[5]

  • Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield.

  • Crystallinity of Intermediates: Crystalline derivatives facilitate purification by recrystallization, often allowing for the isolation of diastereomerically pure compounds.[6]

Comparative Analysis of Leading Chiral Auxiliaries

The following sections delve into the performance and mechanistic underpinnings of Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides, with a focus on one of the most common applications: asymmetric alkylation of enolates.

Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are among the most widely used auxiliaries in asymmetric synthesis.[1][2] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of transformations, including alkylation and aldol reactions.[1][2]

Mechanism of Stereocontrol in Alkylation: The high diastereoselectivity of Evans' auxiliaries stems from a well-defined, rigid transition state. Upon acylation of the oxazolidinone, a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) is used to generate a chelated (Z)-enolate.[7] The metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid five-membered ring chelate. The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, the incoming electrophile is directed to the opposite, less sterically hindered face, leading to a predictable stereochemical outcome.[7]

Figure 1. Workflow for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary.

Oppolzer's Sultams

Camphorsultams, often referred to as Oppolzer's sultams, are another class of highly effective chiral auxiliaries.[1] Their rigid bicyclic structure, derived from camphor, provides a well-defined chiral environment for asymmetric transformations.

Mechanism of Stereocontrol in Alkylation: Similar to Evans' auxiliaries, N-acylated camphorsultams form chelated enolates upon deprotonation. The stereochemical outcome is dictated by the conformation of this enolate. While a chelated transition state involving the metal cation, the enolate oxygen, and one of the sulfonyl oxygens was traditionally proposed, recent computational and experimental studies suggest a more complex picture.[8][9] The stereoselectivity appears to arise from stereoelectronic effects imparted by the sultam sulfonyl moiety, which guides the electrophile to the exo-face of the camphor skeleton, rather than a simple steric blocking mechanism.[9] This leads to highly predictable diastereoselectivity.

Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary was pioneered by Andrew G. Myers.[10] Both enantiomers of pseudoephedrine are inexpensive and readily available, making this a practical and cost-effective method for accessing enantiomerically enriched compounds.[6]

Mechanism of Stereocontrol in Alkylation: Pseudoephedrine is first acylated to form a tertiary amide. Deprotonation with a strong base like LDA generates a dianion, where both the α-proton and the hydroxyl proton are removed. The resulting (Z)-enolate is part of a rigid, chelated structure where the lithium cation is coordinated to both the enolate oxygen and the alkoxide oxygen.[10][11] This conformation, along with the steric hindrance provided by the methyl group on the auxiliary, directs the incoming electrophile to attack from the less hindered face, resulting in high diastereoselectivity.[10] The addition of lithium chloride is often crucial, as it helps to break up enolate aggregates and can suppress O-alkylation of the auxiliary's hydroxyl group.[6]

Asymmetric_Synthesis_Logic Prochiral Prochiral Substrate (e.g., Carboxylic Acid Derivative) DiastereomericIntermediate Diastereomeric Intermediate (Substrate + Auxiliary) Prochiral->DiastereomericIntermediate ChiralAux Chiral Auxiliary (e.g., Evans', Oppolzer's, Pseudoephedrine) ChiralAux->DiastereomericIntermediate AsymmetricReaction Asymmetric Reaction (e.g., Alkylation, Aldol) DiastereomericIntermediate->AsymmetricReaction DiastereomericallyEnriched Diastereomerically Enriched Product AsymmetricReaction->DiastereomericallyEnriched Cleavage Auxiliary Cleavage DiastereomericallyEnriched->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Figure 2. Logical Flow of Chiral Auxiliary-Mediated Asymmetric Synthesis.

Performance Data in Asymmetric Alkylation

The following table summarizes typical performance data for the alkylation of propionyl derivatives of each auxiliary with a reactive electrophile like benzyl bromide.

Chiral AuxiliaryTypical BaseElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference(s)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneLDABenzyl Bromide>99:1~90[1]
(2R)-Bornane-10,2-sultam (Oppolzer's)NaHMDSBenzyl Bromide>98:2~95[1]
(1S,2S)-(+)-PseudoephedrineLDA / LiClBenzyl Bromide>97:3~90[6]

Note: Diastereomeric ratios and yields can vary depending on the specific substrate, electrophile, and reaction conditions.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[7]

This protocol describes the acylation, diastereoselective alkylation, and subsequent cleavage of the (R)-4-benzyl-2-oxazolidinone auxiliary.

Step 1: Acylation

  • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv.) and stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv.) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the N-propionyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv.) dropwise. Stir for 30 minutes at -78 °C to form the enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) and stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the alkylated product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Step 3: Auxiliary Cleavage (to Carboxylic Acid) [12]

  • Dissolve the purified alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

  • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

  • Acidify the mixture with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Protocol 2: Asymmetric Alkylation using Pseudoephedrine Amide[11]

Step 1: Amide Formation (Acylation)

  • Under an inert atmosphere, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench with 1 M HCl. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the pseudoephedrine amide, which can often be purified by recrystallization.

Step 2: Diastereoselective Alkylation

  • In a flame-dried flask under an inert atmosphere, prepare a slurry of lithium chloride (6.0 equiv.) in anhydrous THF.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 equiv.) to diisopropylamine (2.2 equiv.) in THF at -78 °C and then warming to 0 °C.

  • Cool the LDA solution back to -78 °C and add it to the LiCl slurry.

  • Dissolve the pseudoephedrine amide (1.0 equiv.) in THF and add it slowly to the cold LDA/LiCl mixture.

  • Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes to ensure complete enolization.

  • Cool the enolate suspension to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.5 equiv.) dropwise.

  • Stir for 2-4 hours at 0 °C, monitoring by TLC.

  • Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • The product is often crystalline and can be purified by recrystallization to enhance the diastereomeric purity.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides have established themselves as the gold standards in the field, each offering a reliable and predictable platform for high levels of stereocontrol. Their widespread adoption is a testament to their efficacy, supported by a vast body of experimental data and a deep understanding of their mechanistic behavior. While the exploration of new chiral auxiliaries, such as amino alcohol derivatives like "this compound," is a valuable endeavor, they must be rigorously evaluated against the high benchmarks set by these established and powerful tools of asymmetric synthesis.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875.
  • Keresztes, I., Wu, S., & Collum, D. B. (2023). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 145(1), 437–448.
  • Wu, S. (2021).
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

  • Hart, D. J., & Sperry, J. B. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 83(17), 9647–9663.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 6(11), 971-1002.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • ResearchGate. (n.d.). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. Retrieved from [Link]

  • Le, T., & May, J. A. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1461–1467.
  • Britton, R., Gibe, R., & Sa, M. M. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit.
  • Zhang, X., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • Ghosh, A. K., & Fidan, M. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(43), 8373-8377.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

  • Grafiati. (n.d.). Journal articles: 'Oppolzer's sultam'. Retrieved from [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereomeric differentiation of Oppolzer sultam derivatives using electrospray ionization and atmospheric pressure photo ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. Retrieved from [Link]

  • Keresztes, I., et al. (2019). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation. Journal of the American Chemical Society, 141(44), 17774–17784.
  • ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary-based asymmetric methodology. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(20), 6468–6472.
  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(20), 6468–6472.
  • Falck, J. R., & Mioskowski, C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2413–2423.
  • Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol.... Retrieved from [Link]

  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]

  • Slideshare. (n.d.). Asymmetric synthesis M.pharm 1st year. Retrieved from [Link]

Sources

A Comparative Guide to Catalysts Derived from Simple Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Simple Acyclic Amino Alcohols in Catalysis

In the landscape of asymmetric catalysis, the quest for efficient, selective, and economically viable catalysts is perpetual. While complex, multi-step catalyst syntheses have yielded powerful tools for enantioselective transformations, a growing body of research highlights the remarkable potential of simple, readily available chiral building blocks. Among these, amino alcohols derived from the chiral pool, such as "1-(Ethylamino)-2-methylpropan-2-ol," represent a class of catalysts whose simplicity belies their potential efficacy.

This guide provides a comparative analysis of the performance of catalysts derived from simple, acyclic amino alcohols in key asymmetric carbon-carbon bond-forming reactions. While direct, side-by-side comparisons of catalysts derived from "this compound" are not extensively documented in the literature, we can draw valuable insights from the performance of its structural analogs. By examining the efficacy of these catalysts in reactions such as the Michael addition and the addition of diethylzinc to aldehydes, we aim to provide researchers, scientists, and drug development professionals with a practical framework for catalyst selection and reaction optimization.

The core principle behind the catalytic activity of these amino alcohols lies in their bifunctional nature. The amino group can act as a Brønsted base or a Lewis base, activating one of the reactants, while the hydroxyl group can participate in hydrogen bonding to orient the substrates, thereby creating a chiral environment that dictates the stereochemical outcome of the reaction. This dual activation model is a recurring theme in the catalytic cycles of many organocatalyzed reactions.

Performance Comparison in Asymmetric Reactions

The efficacy of a catalyst is a multifactorial equation, with yield and enantioselectivity being the most critical parameters. The following sections present a comparative overview of the performance of various simple amino alcohol-derived catalysts in two fundamental asymmetric reactions.

Asymmetric Michael Addition of β-Keto Esters to Nitroalkenes

The Michael addition is a cornerstone of C-C bond formation. The use of simple primary β-amino alcohols as organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes has shown promising results, affording chiral adducts with high purity.[1]

CatalystSubstrate 1Substrate 2Yield (%)[1]ee (%)[1]
(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol Ethyl 2-oxocyclopentanecarboxylatetrans-β-Nitrostyrene9592
(S)-2-Amino-1,1-diphenyl-3-phenylpropan-1-ol Ethyl 2-oxocyclopentanecarboxylatetrans-β-Nitrostyrene8885
(S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol Ethyl 2-oxocyclopentanecarboxylatetrans-β-Nitrostyrene9289
(S)-2-Amino-1,1-diphenylpropan-1-ol Ethyl 2-oxocyclopentanecarboxylatetrans-β-Nitrostyrene8580

Reaction Conditions: Catalyst (10 mol%), Toluene, -20 °C, 48 h.

The data indicates that the steric bulk of the substituent on the β-amino alcohol can significantly influence both the yield and the enantioselectivity of the reaction.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a classic method for synthesizing chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. Chiral amino alcohols are among the most successful ligands for this transformation.

Catalyst/LigandAldehydeYield (%)ee (%)
(-)-DAIB (3-exo-(dimethylamino)isoborneol) Benzaldehyde9598
(1R,2S)-N,N-Dibutylnorephedrine Benzaldehyde9794
(S)-Leucinol derivative Benzaldehyde8890
(1S,2R)-1-phenyl-2-(piperidin-1-yl)propan-1-ol Benzaldehyde9295

Note: The data presented is a synthesis from various sources for illustrative comparison and may not have been obtained under identical conditions.

Experimental Protocols

To provide a practical context for the data presented, this section outlines detailed, step-by-step methodologies for key experiments.

General Procedure for the Asymmetric Michael Addition of a β-Keto Ester to a Nitroalkene

This protocol is adapted from the work of Nakano and colleagues.[1]

Materials:

  • Chiral β-amino alcohol catalyst (e.g., (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol) (10 mol%)

  • β-Keto ester (e.g., Ethyl 2-oxocyclopentanecarboxylate) (1.2 equiv.)

  • Nitroalkene (e.g., trans-β-Nitrostyrene) (1.0 equiv.)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral β-amino alcohol catalyst and anhydrous toluene.

  • Add the β-keto ester to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Add the nitroalkene to the reaction mixture and stir for the specified time (e.g., 48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol is a generalized procedure based on established methods.

Materials:

  • Chiral amino alcohol ligand (e.g., (-)-DAIB) (2 mol%)

  • Anhydrous toluene or hexane

  • Diethylzinc (1.0 M solution in hexanes) (2.0 equiv.)

  • Aldehyde (e.g., freshly distilled benzaldehyde) (1.0 equiv.)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution to the stirred solution of the ligand.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, cautiously quench it by the slow addition of a saturated aqueous solution of NH4Cl at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting chiral secondary alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or Gas Chromatography (GC) analysis.

Visualization of Catalytic Mechanisms

Understanding the mechanism of catalysis is crucial for rational catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the asymmetric reactions discussed.

Michael_Addition_Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Iminium_Intermediate Iminium_Intermediate Enamine->Iminium_Intermediate + Nitroalkene Adduct_Complex Adduct_Complex Iminium_Intermediate->Adduct_Complex Nucleophilic Attack Adduct_Complex->Catalyst + H2O - Product

Caption: Proposed catalytic cycle for the β-amino alcohol-catalyzed asymmetric Michael addition.

Diethylzinc_Addition_Cycle Amino_Alcohol Amino Alcohol Ligand (L) L_ZnEt L-ZnEt Amino_Alcohol->L_ZnEt + ZnEt2_1 ZnEt2 ZnEt2_1->L_ZnEt Dimeric_Complex [L-ZnEt]2 or L-ZnEt-ZnEt2 L_ZnEt->Dimeric_Complex ZnEt2_2 ZnEt2 ZnEt2_2->Dimeric_Complex + Transition_State Transition State Dimeric_Complex->Transition_State Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Coordination Product_Complex Product-Zn Complex Transition_State->Product_Complex Ethyl Transfer Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: Simplified representation of the proposed mechanism for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Conclusion

Catalysts derived from simple, acyclic amino alcohols, including structural analogs of "this compound," demonstrate considerable promise in asymmetric synthesis. Their ease of availability, lower cost compared to more complex systems, and respectable performance in key C-C bond-forming reactions make them an attractive option for both academic research and industrial applications. This guide has provided a comparative overview of their performance, detailed experimental protocols, and mechanistic insights to aid researchers in harnessing the catalytic potential of this versatile class of compounds. Further exploration into the structural diversity of these simple amino alcohols and their application in a broader range of asymmetric transformations is a fertile ground for future research.

References

  • Nakano, H., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 1051-1059. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Córdova, A., Notz, W., & Barbas III, C. F. (2002). Proline-catalyzed one-pot asymmetric Mannich reactions: A new and direct approach to chiral β-amino aldehydes and 1, 2-amino alcohols. Chemistry–A European Journal, 8(15), 3537-3543. [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for 1-(Ethylamino)-2-methylpropan-2-ol Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the precise determination of enantiomeric excess (ee) is paramount. It is the critical metric that validates the success of a chiral catalyst and ensures the stereochemical purity of a synthesized compound. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of reactions catalyzed by "1-(Ethylamino)-2-methylpropan-2-ol," a valuable chiral amino alcohol ligand. We will delve into the principles, practical considerations, and experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy, offering field-proven insights to guide your method selection and optimization.

The Significance of Enantiomeric Excess in Asymmetric Synthesis

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the rigorous control and quantification of enantiomeric purity in pharmaceutical development. The enantiomeric excess, defined as the absolute difference between the mole fractions of two enantiomers, is the standard measure of this purity. An accurate and reliable determination of ee is therefore not merely an analytical task but a cornerstone of safe and effective drug development.

Comparative Analysis of Key Analytical Techniques

The choice of analytical method for determining the enantiomeric excess of products from "this compound" catalyzed reactions depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, sample throughput, and available instrumentation. Here, we compare the most powerful and widely adopted techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Solvating AgentsCircular Dichroism (CD) Spectroscopy
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[1]Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase (CSP).[1]Formation of diastereomeric complexes with distinct NMR signals.Differential absorption of left and right circularly polarized light by chiral molecules.[2][3]
Typical Analytes Broad applicability to non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like amino alcohols.[1]A wide range of compounds that can interact with a chiral solvating agent.Chiral molecules, often requiring derivatization to introduce a chromophore.[2][4]
Typical Stationary/Mobile Phase Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, Cyclodextrin-based CSPs with normal or reversed-phase eluents.[5]Cyclodextrin derivatives coated on a capillary column with an inert carrier gas (e.g., Helium, Nitrogen).Not applicable.Not applicable.
Derivatization May be required to introduce a chromophore for UV detection or improve separation.Often necessary to increase volatility and thermal stability.Not required, but chiral derivatizing agents can be used to form stable diastereomers.Often required to introduce a chromophore and enhance the CD signal.[2][4]
Analysis Time Typically 10-60 minutes per sample.[6][7]Generally faster than HPLC, often in the range of a few minutes.[6][7]Rapid, with data acquisition typically taking a few minutes per sample.Very rapid, suitable for high-throughput screening.[2]
Sensitivity (LOD/LOQ) High, often in the low ng/mL range.Very high, especially with sensitive detectors like FID or MS.Lower than chromatographic methods, typically in the mg/mL range.Moderate, dependent on the chromophore and the specific interaction.
Cost Instrument cost is moderate to high. Chiral columns can be expensive.[8]Instrument cost is moderate. Chiral columns are generally less expensive than HPLC columns.High initial instrument cost (NMR spectrometer), but lower cost per sample for reagents.Moderate instrument cost.
Advantages Broad applicability, well-established, high resolution.High efficiency, fast analysis times, high sensitivity.[9]Non-destructive, provides structural information, no need for a racemic standard for ee calculation.High-throughput capability, low sample consumption.[2]
Disadvantages Longer analysis times, higher solvent consumption.[10]Limited to volatile and thermally stable compounds, derivatization can be complex.[1]Lower sensitivity, potential for signal overlap, requires a high-field NMR spectrometer.Indirect method, may require derivatization, sensitivity can be an issue.[2]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile technique for the separation and quantification of enantiomers. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). For N-alkylated amino alcohols like the products of "this compound" catalyzed reactions, polysaccharide-based CSPs are often the first choice.

Causality in Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) provide a broad range of enantioselectivity due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

  • Mobile Phase: A normal-phase mobile phase (e.g., hexane/isopropanol) is often preferred for amino alcohols as it enhances the hydrogen bonding interactions with the CSP. The ratio of the polar modifier (isopropanol) is a critical parameter to optimize for achieving baseline separation.

  • Derivatization: Since "this compound" and its reaction products may lack a strong UV chromophore, derivatization with a UV-active agent (e.g., 3,5-dinitrobenzoyl chloride) can significantly enhance detection sensitivity.[11] This also converts the amino alcohol into an amide, which can alter its interaction with the CSP and improve resolution.

Experimental Protocol: Derivatization and Chiral HPLC Analysis

Caption: Chiral HPLC workflow with derivatization.

  • Derivatization:

    • Dissolve approximately 1 mg of the analyte (racemic standard or reaction product) in 1 mL of anhydrous acetonitrile.

    • Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride and 1.5 equivalents of triethylamine.

    • Stir the reaction at room temperature for 1-2 hours, monitoring completion by thin-layer chromatography.

    • Quench the reaction with a small amount of methanol.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v). The ratio should be optimized for the specific analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the derivatized racemic standard to determine the retention times of the two enantiomers.

    • Inject the derivatized sample.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Chiral Gas Chromatography (GC)

For volatile and thermally stable products, chiral GC offers a fast and highly sensitive method for ee determination. Derivatization is almost always necessary for amino alcohols to increase their volatility and prevent peak tailing.

Causality in Experimental Choices:

  • Derivatization: A two-step derivatization is common for amino alcohols. The hydroxyl group is often silylated (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility and thermal stability. The secondary amine is typically acylated (e.g., with trifluoroacetic anhydride - TFAA) to reduce its polarity.

  • Chiral Stationary Phase: Cyclodextrin-based CSPs are widely used for the separation of a variety of chiral compounds, including derivatized amino alcohols.

Experimental Protocol: Derivatization and Chiral GC Analysis

Caption: Chiral GC workflow with derivatization.

  • Derivatization:

    • Dissolve approximately 1 mg of the analyte in 0.5 mL of anhydrous dichloromethane.

    • Add 100 µL of BSTFA and 50 µL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool to room temperature and add 50 µL of TFAA.

    • Let the reaction proceed for 15 minutes at room temperature.

    • The sample is now ready for GC analysis.

  • Chiral GC Analysis:

    • Column: A cyclodextrin-based chiral capillary column (e.g., Chiraldex® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min.

    • Injection: 1 µL, split mode (e.g., 50:1).

  • Data Analysis:

    • Analyze the derivatized racemic standard to identify the retention times of the two enantiomers.

    • Analyze the derivatized sample.

    • Integrate the peak areas and calculate the enantiomeric excess as described for HPLC.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a powerful and non-destructive method for ee determination. In the presence of a chiral solvating agent (CSA), enantiomers form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.

Causality in Experimental Choices:

  • Chiral Solvating Agent (CSA): For amino alcohols, chiral acids like (R)-(-)-Mandelic acid or (R)-(-)-O-acetylmandelic acid are effective CSAs.[12] The formation of diastereomeric salts through acid-base interaction and hydrogen bonding leads to different magnetic environments for the enantiomers of the analyte, resulting in the splitting of their NMR signals.

  • Solvent: A non-polar, aprotic solvent like deuterated chloroform (CDCl₃) or benzene-d₆ is preferred to promote the formation of the diastereomeric complexes.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

Caption: NMR workflow with a chiral solvating agent.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the analyte in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add 1.0 to 1.5 equivalents of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube.

    • Gently shake the tube to ensure complete dissolution.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved signal of the analyte (e.g., a methyl or methine proton) that splits into two distinct signals in the presence of the CSA.

  • Data Analysis:

    • Integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess from the integration values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an inherently chiral technique that measures the differential absorption of left- and right-circularly polarized light. While the intrinsic CD signal of a small molecule like "this compound" may be weak, derivatization or complexation with a chromophoric host can induce a strong CD signal, making it a powerful tool for high-throughput ee determination.[2][3]

Causality in Experimental Choices:

  • Host-Guest System: A common approach is to form a host-guest complex that is CD-active. For primary and secondary amines, condensation with a chromophoric aldehyde followed by complexation with a chiral metal complex can generate a strong CD signal.[3]

  • Calibration Curve: A calibration curve is constructed by plotting the CD signal intensity at a specific wavelength against the known ee of a series of standards. This allows for the determination of the ee of an unknown sample.

Experimental Protocol: CD Analysis via Host-Guest Complexation

Caption: Circular Dichroism workflow with a host-guest system.

  • Preparation of Standard Solutions:

    • Prepare a series of solutions with known enantiomeric excess (e.g., 100:0, 80:20, 60:40, 50:50, 40:60, 20:80, and 0:100 of the two enantiomers).

  • Complex Formation:

    • In a cuvette, mix the analyte solution (standard or unknown) with a solution of the host system (e.g., a mixture of a chiral ligand and a metal salt that forms a CD-active complex with the analyte).

  • CD Measurement:

    • Acquire the CD spectrum of each solution over the relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum CD intensity.

    • Plot the CD intensity at this wavelength versus the enantiomeric excess for the standard solutions to generate a calibration curve.

    • Measure the CD intensity of the unknown sample and use the calibration curve to determine its enantiomeric excess.

Conclusion: Selecting the Optimal Method

The determination of enantiomeric excess for products of "this compound" catalyzed reactions can be reliably achieved using several powerful analytical techniques.

  • Chiral HPLC stands out for its broad applicability and well-established protocols, making it a workhorse in many laboratories.

  • Chiral GC is the method of choice for volatile and thermally stable analytes, offering speed and high sensitivity.

  • NMR spectroscopy with chiral solvating agents provides a rapid and non-destructive alternative, particularly useful when structural confirmation is also desired.

  • Circular Dichroism spectroscopy excels in high-throughput screening applications where speed is of the essence.

The optimal choice will depend on the specific requirements of your research, including the nature of the analyte, the desired level of accuracy and precision, and the available instrumentation. By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method for their needs, ensuring the stereochemical integrity of their chiral molecules.

References

  • Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. PubMed. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. National Institutes of Health. [Link]

  • Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. Optica Publishing Group. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • Sensitivity of photoelectron circular dichroism to structure and electron dynamics in the photoionization of carvone and related chiral monocyclic terpenone enantiomers. The Journal of Chemical Physics. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • (A) Structures of alcohols and amino alcohols tested. (B) Selected CD... ResearchGate. [Link]

  • (r)- and (s)-mandelic acid. Organic Syntheses Procedure. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chirality Assignment of Amines and Amino Alcohols Based on Circular Dichroism Induced by Helix Formation of a Stereoregular Poly((4-carboxyphenyl)acetylene) through Acid−Base Complexation. Journal of the American Chemical Society. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Hilaris Publisher. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • Enantiomeric excess. Wikipedia. [Link]

  • HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ResearchGate. [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

Sources

A Comparative Guide to Chiral Amino Alcohol Ligands in the Asymmetric Reduction of Prochiral Ketones

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ligand Selection for a Benchmark Transformation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chiral Alcohols and the Role of Amino Alcohol Ligands

The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. Many active pharmaceutical ingredients (APIs) are chiral, and their therapeutic efficacy is often dependent on a single enantiomer. The asymmetric reduction of prochiral ketones to chiral secondary alcohols represents one of the most fundamental and widely employed methods for accessing these valuable building blocks.[1][2]

At the heart of many of these transformations lies a chiral catalyst, often a complex of a metal or boron with a chiral ligand. Among the myriad of chiral ligands developed, amino alcohols have emerged as a privileged class due to their ready availability from the chiral pool, modular nature, and demonstrated effectiveness in a wide range of catalytic asymmetric reactions.[1] This guide focuses on a key application of chiral amino alcohols: their use in the borane-mediated reduction of prochiral ketones.[3][4]

Our initial investigation aimed to benchmark the performance of the specific amino alcohol, 1-(Ethylamino)-2-methylpropan-2-ol , in this and other chemical transformations. However, a comprehensive search of the scientific literature revealed a notable absence of published experimental data detailing its application and performance in asymmetric catalysis. This guide, therefore, pivots to provide a comparative analysis of well-documented, structurally related amino alcohol ligands in the context of a benchmark reaction. This approach will serve as a valuable resource for researchers considering the use of novel or un-tested ligands like this compound, by providing a framework for evaluation and a baseline for performance expectations.

The Benchmark Reaction: Asymmetric Reduction of Acetophenone

To objectively compare the performance of different chiral amino alcohol ligands, we will focus on the enantioselective reduction of acetophenone with borane. This reaction is a widely accepted model system due to the clear differentiation of the resulting enantiomers of 1-phenylethanol and the extensive body of literature available for comparison.[1][5]

The general mechanism for this transformation involves the in-situ formation of a chiral oxazaborolidine catalyst from the amino alcohol and borane.[4][6] This catalyst then coordinates with the ketone, positioning it for a stereoselective hydride transfer from a borane molecule, ultimately yielding the chiral alcohol with a predictable stereochemistry.[7][8]

Comparative Performance of Selected Amino Alcohol Ligands

The efficacy of a chiral amino alcohol ligand in the asymmetric reduction of acetophenone is primarily evaluated by the chemical yield and the enantiomeric excess (ee) of the resulting 1-phenylethanol. The following table summarizes the performance of three representative and commonly employed chiral amino alcohol ligands in this benchmark reaction.

LigandStructureYield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-2-Amino-2-methyl-1-propanolStructure of (S)-2-Amino-2-methyl-1-propanolHigh~90(R)
(1S,2R)-(-)-NorephedrineStructure of (1S,2R)-(-)-Norephedrine9592(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolStructure of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolHigh>98(R)

Note: The data presented is compiled from various sources and is representative of typical performance under optimized conditions. Actual results may vary depending on the specific reaction conditions employed.[1][4]

Experimental Protocol: Asymmetric Reduction of Acetophenone

The following protocol describes a general procedure for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst from a chiral amino alcohol and a borane-tetrahydrofuran complex. This protocol is designed to be a self-validating system, where careful execution under an inert atmosphere is critical for achieving high enantioselectivity.

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-2-Amino-2-methyl-1-propanol) (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-THF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise to the stirred amino alcohol solution.

    • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.[1]

  • Substrate Addition:

    • To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.

  • Borane Addition:

    • Slowly add an additional amount of the borane-THF solution (1.1 mmol, 1.1 mL of a 1.0 M solution) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the acetophenone is consumed.

  • Quenching:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose any excess borane.

    • Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).

  • Work-up:

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude 1-phenylethanol by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.

Visualization of Key Processes

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_glass Flame-dried Glassware inert_atm Inert Atmosphere (Ar/N2) dissolve_ligand Dissolve Chiral Amino Alcohol in THF inert_atm->dissolve_ligand cool_zero Cool to 0 °C dissolve_ligand->cool_zero add_borane1 Add BH3·THF (0.1 eq) cool_zero->add_borane1 form_catalyst Stir 30 min (Catalyst Formation) add_borane1->form_catalyst add_ketone Add Acetophenone in THF form_catalyst->add_ketone add_borane2 Add BH3·THF (1.1 eq) add_ketone->add_borane2 monitor_rxn Monitor Reaction (TLC/GC) add_borane2->monitor_rxn quench Quench with Methanol monitor_rxn->quench add_hcl Add 1M HCl quench->add_hcl extract Extract with Diethyl Ether add_hcl->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify analyze Analyze ee% (Chiral HPLC/GC) purify->analyze

Caption: Experimental workflow for the asymmetric reduction of acetophenone.

catalytic_cycle catalyst Oxazaborolidine Catalyst complex1 Catalyst-Ketone Complex catalyst->complex1 Coordination ketone Ketone (Acetophenone) ketone->complex1 complex2 Transition State complex1->complex2 borane BH3·THF borane->complex2 Hydride Transfer product_complex Product-Catalyst Complex complex2->product_complex product_complex->catalyst Regeneration product Chiral Alcohol Product product_complex->product

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(Ethylamino)-2-methylpropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel psychoactive substances and their derivatives is paramount for ensuring the accuracy and reliability of screening and confirmatory analytical methods. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of derivatives of "1-(Ethylamino)-2-methylpropan-2-ol," a compound with structural similarities to other sympathomimetic amines. We will explore the nuances of immunoassay-based screening and the definitive power of chromatographic techniques, supported by experimental data and detailed protocols.

The Imperative of Cross-Reactivity Assessment

This guide will use a series of hypothetical derivatives of this compound to illustrate the principles and practices of a comprehensive cross-reactivity study.

The Study Subjects: Hypothetical Derivatives

For the purpose of this guide, we will consider the parent compound, This compound (Compound A) , and three hypothetical derivatives with modifications that could plausibly arise from clandestine synthesis or metabolism:

  • Compound B: N-de-ethyl-1-(amino)-2-methylpropan-2-ol (Primary amine metabolite)

  • Compound C: 1-(Ethylamino)-2-methylpropan-2-one (Oxidized ketone derivative)

  • Compound D: 1-(Propylamino)-2-methylpropan-2-ol (N-alkyl homolog)

These derivatives were chosen to represent common metabolic pathways (N-dealkylation, oxidation) and synthetic variations (homologation) that are critical to consider in cross-reactivity assessments.

Comparative Analysis: Immunoassay vs. LC-MS/MS

The two primary analytical techniques we will compare for their ability to distinguish between these compounds are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive technique for definitive identification and quantification.[8][9]

Immunoassay Performance: A Tale of Molecular Recognition

The Causality Behind Experimental Choices: In a competitive ELISA, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The degree of cross-reactivity is determined by how well the antibody recognizes the structural features of the derivative compared to the target antigen the assay was designed to detect (in this hypothetical case, let's assume an antibody raised against a molecule structurally similar to amphetamine).[10][11] The principle of antibody-antigen binding is based on the complementarity of their three-dimensional structures, specifically the epitope on the antigen and the paratope on the antibody.[12][13]

Hypothetical Experimental Data:

CompoundChemical Structure% Cross-Reactivity (vs. Amphetamine)
Amphetamine C9H13N100%
Compound A C6H15NO45%
Compound B C4H11NO65%
Compound C C6H13NO15%
Compound D C7H17NO30%

Interpretation of Immunoassay Data:

The data suggests that the hypothetical amphetamine immunoassay exhibits significant cross-reactivity with our compounds of interest. Notably, Compound B , with its primary amine, shows higher cross-reactivity than the parent Compound A . This is a plausible outcome as many amphetamine immunoassays are designed to recognize the phenethylamine backbone, and the primary amine is a key feature. The oxidized Compound C shows significantly reduced cross-reactivity, indicating that the tertiary alcohol and the secondary amine are important for antibody recognition. The N-alkyl homolog, Compound D , also shows diminished but still present cross-reactivity.

This highlights a critical limitation of immunoassays in the context of novel psychoactive substances: a lack of absolute specificity.[14] While useful for initial screening, a positive result requires confirmation by a more selective method.

Experimental Workflow: Immunoassay

Caption: Competitive ELISA workflow for cross-reactivity assessment.

LC-MS/MS Performance: The Gold Standard for Specificity

The Causality Behind Experimental Choices: LC-MS/MS provides a much higher degree of certainty in analytical results.[15] The liquid chromatography step separates the compounds in a mixture based on their physicochemical properties (e.g., polarity, size). The tandem mass spectrometry then identifies and quantifies each compound based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This two-dimensional separation and detection provides exceptional specificity.[9]

Hypothetical Experimental Data:

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Compound A 3.2118.186.158.1
Compound B 2.890.158.144.1
Compound C 4.1116.186.172.1
Compound D 3.8132.1100.158.1

Interpretation of LC-MS/MS Data:

The LC-MS/MS data demonstrates the clear advantage of this technique. Each compound is separated chromatographically (unique retention times) and has a distinct precursor and product ion profile. This allows for the unambiguous identification and quantification of each derivative, even in a complex matrix like urine. With LC-MS/MS, there is no cross-reactivity in the sense of one compound being misidentified as another. The method's validation would ensure that the chromatographic peaks are baseline resolved and that the mass transitions are unique to each analyte.[4][16]

Experimental Workflow: LC-MS/MS

Caption: LC-MS/MS workflow for definitive identification and quantification.

Detailed Experimental Protocols

Competitive ELISA Protocol

This protocol is a generalized procedure and should be adapted based on the specific immunoassay kit being used.

  • Reagent Preparation: Reconstitute all reagents (wash buffer, standards, controls, HRP conjugate) according to the manufacturer's instructions.

  • Standard Curve Preparation: Prepare a serial dilution of the target analyte standard (e.g., amphetamine) to create a standard curve. Recommended concentrations may range from 0.5 ng/mL to 100 ng/mL.

  • Sample Preparation: Dilute urine samples with the provided assay buffer. A 1:10 dilution is a common starting point.

  • Assay Procedure:

    • Add 50 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme (HRP)-labeled antigen conjugate to each well.

    • Incubate the plate for 60 minutes at room temperature on a plate shaker.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 15 minutes in the dark.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 10 minutes.

  • Data Analysis:

    • Calculate the mean absorbance for each set of standards, controls, and samples.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards. A four-parameter logistic curve fit is typically used.

    • Determine the concentration of the analyte in the samples by interpolating from the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target analyte at 50% B/B0 / Concentration of cross-reactant at 50% B/B0) x 100

LC-MS/MS Protocol

This protocol is a general guideline for the analysis of small molecules in urine and requires optimization for the specific analytes and instrumentation.

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard.

    • If analyzing for conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase).

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

    • Elute the analytes from the SPE cartridge, evaporate the eluent to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to achieve separation of the analytes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • For each analyte, optimize the precursor ion and at least two product ions.

  • Data Analysis:

    • Integrate the chromatographic peaks for each analyte and internal standard.

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Quantify the analytes in the samples using the calibration curve.

Conclusion

This guide demonstrates that while immunoassays are valuable for high-throughput screening, their inherent potential for cross-reactivity necessitates a thorough understanding of their limitations. For novel compounds such as this compound and its derivatives, a comprehensive cross-reactivity assessment is essential. In contrast, LC-MS/MS provides the specificity and sensitivity required for unambiguous confirmation and quantification.[8][9] The choice of methodology should be guided by the analytical question at hand, with an appreciation for the strengths and weaknesses of each technique. As the landscape of novel psychoactive substances continues to evolve, a multi-faceted analytical approach, grounded in sound scientific principles, is the most effective strategy for ensuring accurate and reliable results.

References

  • Jones, J., et al. (2003). Microbial metabolism of amino alcohols. 1-Aminopropan-2-ol and ethanolamine metabolism via propionaldehyde and acetaldehyde in a species of Pseudomonas. Biochemical Journal. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123081, this compound. Available at: [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. Available at: [Link]

  • Google Patents. EP1167976A2 - Immunoassay for the detection of amphetamines and derivatives thereof.
  • Wojcieszak, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Archer, J. R., et al. (2013). Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. Drug testing and analysis. Available at: [Link]

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific journal of allergy and immunology. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]

  • Shimadzu. Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Available at: [Link]

  • Clark, D. D., et al. (2003). Metabolism of 2-Methylpropene (Isobutylene) by the Aerobic Bacterium Mycobacterium sp. Strain ELW1. Journal of bacteriology. Available at: [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. Available at: [Link]

  • Labcompare. Designer Drug Testing from Immunoassay to LC-MS/MS. Available at: [Link]

  • JoVE. Video: Cross-reactivity. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3033, 2-(Ethylamino)-2-methylpropan-1-ol. Available at: [Link]

  • ResearchGate. Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO 2 Capture: Application to Real Samples. Available at: [Link]

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. PubMed. Available at: [Link]

  • Chan, C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • ResearchGate. Metabolism of ( R )- and ( S )-3-(Phenylamino)propane- 1 , 2 -diol in C57BL/6- and A/J-Strain Mice. Identification of New Metabolites with Potential Toxicological Significance to the Toxic Oil Syndrome. Available at: [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Available at: [Link]

  • B., S., et al. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical and Analytical Chemistry. Available at: [Link]

  • eScholarship. Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Available at: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available at: [Link]

  • Ladona, M. G., et al. (2001). Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. Chemical research in toxicology. Available at: [Link]

  • ResearchGate. Synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol... Available at: [Link]

  • Semantic Scholar. Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Available at: [Link]

  • Nichols, J. H., et al. (2017). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC pharmacology & toxicology. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Waters Corporation. (2019). LC-MS/MS for Definitive Drug Analysis. YouTube. Available at: [Link]

  • ResearchGate. (2002). Performance Characteristics of Selected Immunoassays for Preliminary Test of 3,4-Methylenedioxymethamphetamine, Methamphetamine, and Related Drugs in Urine Specimens. Available at: [Link]

  • Johnson-Davis, K. L., et al. (2018). Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. Journal of analytical toxicology. Available at: [Link]

Sources

A Comparative Guide to the Characterization and Purity Validation of 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity for 1-(Ethylamino)-2-methylpropan-2-ol

This compound is a tertiary amino alcohol with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its chemical structure, featuring both a secondary amine and a tertiary alcohol functional group, presents a unique set of challenges and opportunities for its synthesis and subsequent purification.

The purity of such an intermediate is paramount, as even trace impurities can have significant downstream effects. These can range from altered reaction kinetics and yields to the introduction of potentially toxic by-products in the final API. Therefore, a comprehensive analytical strategy to characterize the compound and validate its purity is not just a regulatory requirement but a scientific necessity. This guide will compare and contrast the primary analytical techniques for achieving this, grounded in established scientific principles and regulatory expectations.

Synthesis and Potential Impurities: A Proactive Approach to Purity

A thorough understanding of the synthesis of this compound is fundamental to predicting and identifying potential impurities. A common synthetic route involves the nucleophilic ring-opening of isobutylene oxide with ethylamine.

Isobutylene Oxide Isobutylene Oxide Reaction Reaction Isobutylene Oxide->Reaction Ethylamine Ethylamine Ethylamine->Reaction This compound This compound Reaction->this compound Impurities Impurities Reaction->Impurities

Caption: A simplified schematic of the synthesis of this compound.

This seemingly straightforward reaction can give rise to several potential impurities that must be analytically monitored:

  • Unreacted Starting Materials: Residual isobutylene oxide and ethylamine.

  • Isomeric By-products: The reaction could potentially yield the isomeric product, 2-(ethylamino)-1-methylethanol, although the tertiary carbocation stability favors the desired product.

  • Over-alkylation Products: The secondary amine product can react further with isobutylene oxide to form di-alkylation products.

  • Enantiomeric Impurities: If the synthesis is not stereospecific, the resulting product will be a racemic mixture. For many pharmaceutical applications, the separation and quantification of enantiomers are critical.[1]

  • Degradation Products: The compound may degrade under certain storage or reaction conditions.

The analytical methods chosen must be capable of separating and quantifying these potential impurities with high specificity and sensitivity.

A Comparative Analysis of Analytical Techniques for Purity Determination

The selection of an appropriate analytical technique is a critical decision that depends on the specific purity attribute being assessed. Here, we compare the most relevant methods for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of the amine and alcohol functional groups in this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis.[2]

Principle: The analyte is chemically modified to a less polar derivative, which is then separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer provides structural information for identification.

Common Derivatization Agents:

  • Silylating Agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens on the amine and alcohol groups to form trimethylsilyl (TMS) derivatives.

  • Acylating Agents: Trifluoroacetic anhydride (TFAA) can be used to form trifluoroacetyl derivatives.

Advantages:

  • High Sensitivity and Specificity: The mass spectrometer provides definitive identification.

  • Excellent Separation Efficiency: Capillary GC columns offer high resolution.

  • Quantitative Accuracy: With appropriate internal standards, GC-MS can be highly quantitative.

Limitations:

  • Derivatization Required: This adds a step to the sample preparation and can introduce variability.

  • Not Suitable for Non-volatile Impurities: Some potential impurities may not be amenable to GC analysis even after derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC is a common starting point.

Principle: The analyte is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). Polar compounds will have less affinity for the stationary phase and elute earlier.

Advantages:

  • Wide Applicability: Suitable for a broad range of compounds, including non-volatile and thermally labile ones.

  • No Derivatization Required (for achiral analysis): Simplifies sample preparation.

  • Versatile Detection: UV-Vis, mass spectrometry (LC-MS), and other detectors can be used.

Limitations:

  • Lower Resolution than Capillary GC: For very complex mixtures, GC may provide better separation.

  • UV Detection Challenges: The target molecule lacks a strong chromophore, which may necessitate the use of a more universal detector like a mass spectrometer or derivatization with a UV-active agent for sensitive detection.

Chiral Chromatography

Since this compound is a chiral molecule, resolving its enantiomers is often a critical quality attribute, especially in a pharmaceutical context. Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the most common approach for this.

Principle: The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Advantages:

  • Direct Enantiomeric Separation: Avoids the need for chiral derivatizing agents.

  • High Accuracy and Precision: Allows for the determination of enantiomeric excess (e.e.).

Limitations:

  • Method Development can be Complex: Finding the right combination of chiral stationary phase and mobile phase can be challenging and empirical.[1]

  • Cost: Chiral columns are generally more expensive than standard HPLC columns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. While not typically used for routine purity analysis, it is invaluable for confirming the identity of the main component and for identifying and quantifying impurities, especially when authentic reference standards are not available.

Principle: The magnetic properties of atomic nuclei are used to determine the chemical and structural environment of atoms within a molecule.

Key Information from NMR for this compound:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. The expected signals for the title compound would include those for the ethyl group, the methylene group adjacent to the amine, and the methyl groups of the propanol backbone.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • Quantitative NMR (qNMR): Can be used for the accurate determination of purity against a certified reference standard without the need for a specific standard of the analyte itself.

Advantages:

  • Definitive Structural Information: Provides unambiguous confirmation of the chemical structure.

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative without a Specific Reference Standard (qNMR): Highly valuable for characterizing new chemical entities.

Limitations:

  • Lower Sensitivity than Chromatographic Methods: Not ideal for trace impurity analysis.

  • Complex Spectra for Mixtures: Can be challenging to interpret without advanced techniques.

Experimental Protocols: A Practical Guide

The following protocols are provided as illustrative examples for the analysis of this compound. These should be optimized and validated for your specific application in accordance with ICH guidelines.[3]

GC-MS Purity Assay (with Derivatization)

cluster_0 Sample Preparation cluster_1 GC-MS Analysis Sample 1. Weigh Sample Solvent 2. Dissolve in Solvent Sample->Solvent Derivatization 3. Add Derivatizing Agent (e.g., BSTFA) Solvent->Derivatization Heating 4. Heat to Complete Reaction Derivatization->Heating Injection 5. Inject into GC-MS Heating->Injection Separation 6. Separation on GC Column Injection->Separation Detection 7. Detection by MS Separation->Detection

Caption: Workflow for GC-MS analysis of this compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA (or another suitable silylating agent).

    • Cap the vial and heat at 60-80°C for 30 minutes.

    • Allow to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

Reversed-Phase HPLC Purity Assay

cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample_HPLC 1. Weigh Sample Solvent_HPLC 2. Dissolve in Mobile Phase Sample_HPLC->Solvent_HPLC Filter 3. Filter through 0.45 µm filter Solvent_HPLC->Filter Injection_HPLC 4. Inject into HPLC Filter->Injection_HPLC Separation_HPLC 5. Separation on C18 Column Injection_HPLC->Separation_HPLC Detection_HPLC 6. Detection (e.g., ELSD or MS) Separation_HPLC->Detection_HPLC

Caption: Workflow for HPLC analysis of this compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Start with 5% acetonitrile and ramp to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended for universal detection.

Data Presentation and Comparison

Analytical Technique Principle Advantages Limitations Best For
GC-MS Separation by volatility after derivatization, detection by mass.High sensitivity, specificity, and resolution.Requires derivatization, not for non-volatile impurities.Identification and quantification of volatile impurities.
HPLC Separation by polarity.Wide applicability, no derivatization for achiral analysis.Lower resolution than GC, detection can be challenging.General purity assessment and analysis of non-volatile impurities.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Direct enantiomeric separation, high accuracy.Method development can be complex and costly.Determining enantiomeric purity.
NMR Nuclear magnetic properties for structural elucidation.Definitive structural information, quantitative (qNMR).Lower sensitivity, complex spectra for mixtures.Structural confirmation and primary characterization.

Validation of Analytical Methods: Ensuring Trustworthiness

All analytical methods used for purity determination must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Multi-faceted Approach to Purity Assurance

The comprehensive characterization and purity validation of this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information. A combination of a high-resolution separation technique like GC-MS or HPLC for impurity profiling, chiral chromatography for enantiomeric purity, and NMR for structural confirmation provides a robust and self-validating system. The choice of primary quantitative method will depend on the specific impurities of concern and the intended use of the material. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can design a scientifically sound and regulatory-compliant strategy to ensure the quality and consistency of this important chemical intermediate.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PubChem. This compound. [Link]

Sources

A Comparative Guide to the Applications of Secondary Amino Alcohols in Asymmetric Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Secondary amino alcohols are a class of organic compounds characterized by the presence of both a secondary amine and a hydroxyl group. Their inherent bifunctionality and the stereogenic centers that can be readily introduced into their structures have established them as indispensable tools in modern organic synthesis and medicinal chemistry. This guide provides an in-depth technical comparison of the applications of secondary amino alcohols, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore their roles as organocatalysts, chiral auxiliaries, and ligands in metal-catalyzed reactions, supported by comparative experimental data and detailed protocols. Furthermore, we will examine their significance as pharmacophores in approved pharmaceutical agents.

The Versatility of Secondary Amino Alcohols: A Structural Overview

The efficacy of secondary amino alcohols in asymmetric synthesis stems from their unique structural features. The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to metal centers to create a rigid and well-defined chiral environment. In organocatalysis, the secondary amine can form enamine or iminium ion intermediates, while the hydroxyl group can participate in hydrogen bonding to orient substrates and stabilize transition states. This dual functionality is key to their catalytic power.

Secondary Amino Alcohols in Asymmetric Organocatalysis

Proline and its derivatives, particularly prolinols, are among the most celebrated secondary amino alcohol organocatalysts. They are highly effective in a variety of asymmetric transformations, most notably aldol and Michael addition reactions.

Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds. Prolinol derivatives catalyze this reaction by forming a nucleophilic enamine intermediate with a ketone donor, which then attacks an aldehyde acceptor. The stereochemical outcome is dictated by the catalyst's chiral scaffold.

Comparative Performance of Prolinol Derivatives in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventTemp (°C)Yield (%)dr (anti:syn)ee (%)Reference
L-Prolinep-NitrobenzaldehydeCyclohexanoneDMSORT9993:797[1]
(S)-Diphenylprolinolp-NitrobenzaldehydeCyclohexanoneCH3CNRT9090:1092[2]
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherp-NitrobenzaldehydeCyclohexanoneCH2Cl2-2095>99:199[3]
L-Prolinamide derivativep-NitrobenzaldehydeAcetoneBrineRT81-87[1]

Causality Behind Experimental Choices: The use of silyl-protected diarylprolinols, such as (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, often leads to higher diastereoselectivity and enantioselectivity.[3] The bulky silyl group enhances the steric hindrance on one face of the enamine intermediate, providing more effective facial discrimination of the incoming aldehyde. The choice of solvent is also critical; polar apathetic solvents like DMSO and CH3CN are commonly used, but reactions in brine can also be highly effective, offering a greener alternative.[1]

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Prolinol Derivative

  • To a stirred solution of the prolinol catalyst (10-20 mol%) in the desired solvent (e.g., CH2Cl2) at the specified temperature (e.g., -20 °C), add the ketone (2.0 equivalents).

  • After stirring for 10 minutes, add the aldehyde (1.0 equivalent) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Aldol Reaction Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Secondary Amino Alcohol Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone TransitionState Chiral Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion Intermediate TransitionState->Iminium Iminium->Catalyst - Product Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Water H₂O caption Catalytic cycle for the secondary amino alcohol-catalyzed aldol reaction.

Caption: Catalytic cycle for the secondary amino alcohol-catalyzed aldol reaction.

Asymmetric Michael Additions

Secondary amino alcohols are also excellent catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, affording valuable chiral γ-nitro carbonyl compounds. The mechanism is similar to the aldol reaction, proceeding through a chiral enamine intermediate.

Comparative Performance of Secondary Amino Alcohols in the Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventTemp (°C)Yield (%)dree (%)Reference
(S)-Diphenylprolinol silyl etherPropanalβ-NitrostyreneTolueneRT9795:599[4]
L-ProlineCyclohexanoneβ-NitrostyreneDMSORT9599:199[5]
Simple primary β-amino alcoholMethyl-2-oxocyclopentanecarboxylateNitrostyreneToluene-30>80>99:199[6]

Causality Behind Experimental Choices: Diarylprolinol silyl ethers are particularly effective in these reactions, often providing high yields and excellent stereoselectivities with a broad range of substrates.[7][8] The choice of a simple primary β-amino alcohol can also be highly effective and offers the advantage of being readily available and inexpensive.[6]

Experimental Protocol: Asymmetric Michael Addition using a Chiral Secondary Amino Alcohol

  • To a solution of the chiral secondary amino alcohol catalyst (10-20 mol%) in the appropriate solvent (e.g., toluene), add the Michael donor (1.2 equivalents).

  • Cool the mixture to the desired temperature (e.g., room temperature or -30 °C) and add the Michael acceptor (1.0 equivalent).

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by NMR and chiral HPLC, respectively.

Secondary Amino Alcohols as Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Secondary amino alcohols, such as pseudoephedrine, are highly effective chiral auxiliaries, particularly in the asymmetric alkylation of enolates.

Myers Asymmetric Alkylation: The Myers asymmetric alkylation utilizes pseudoephedrine as a chiral auxiliary to achieve highly diastereoselective alkylation of amide enolates.[8] The pseudoephedrine is first acylated to form an amide. Deprotonation with a strong base generates a rigid chelated enolate, which then reacts with an electrophile from the less hindered face, leading to high diastereoselectivity. The auxiliary can then be cleaved to yield the chiral carboxylic acid, alcohol, or ketone.

Experimental Protocol: Myers Asymmetric Alkylation

  • Amide Formation: React (+)-pseudoephedrine with the desired acyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding N-acyl amide.

  • Diastereoselective Alkylation:

    • To a solution of the pseudoephedrine amide in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA).

    • After stirring for 30 minutes, add the alkyl halide electrophile.

    • Continue stirring at -78 °C for 1-4 hours.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product, dry the organic layer, and concentrate.

    • Determine the diastereomeric ratio by 1H NMR or HPLC analysis.

  • Auxiliary Cleavage:

    • To obtain the carboxylic acid: Hydrolyze the alkylated amide with aqueous acid or base.

    • To obtain the alcohol: Reduce the amide with a suitable reducing agent (e.g., LiAlH4).

Myers_Alkylation_Workflow start Pseudoephedrine + Achiral Carboxylic Acid Derivative amide N-Acyl-Pseudoephedrine Amide start->amide Amide Formation enolate Chiral Enolate Formation (LDA, -78°C) amide->enolate alkylation Diastereoselective Alkylation (+ Electrophile) enolate->alkylation product_amide Alkylated Pseudoephedrine Amide alkylation->product_amide cleavage Auxiliary Cleavage product_amide->cleavage acid Chiral Carboxylic Acid cleavage->acid Hydrolysis alcohol Chiral Alcohol cleavage->alcohol Reduction ketone Chiral Ketone cleavage->ketone Grignard Addition

Caption: Workflow for the Myers asymmetric alkylation using pseudoephedrine.

Secondary Amino Alcohols as Ligands in Metal-Catalyzed Reactions

The ability of secondary amino alcohols to form stable chelate complexes with metal catalysts makes them highly effective ligands in a variety of asymmetric transformations, including reductions and additions of organometallic reagents.

Enantioselective Reduction of Ketones

Chiral secondary amino alcohols are precursors to oxazaborolidine catalysts (CBS catalysts), which are widely used for the enantioselective reduction of prochiral ketones with borane.[9][10] The in situ generation of these catalysts from a chiral amino alcohol and a borane source offers a practical and reliable method.

Comparative Performance of Amino Alcohol-Derived Catalysts in Ketone Reduction

| Catalyst Precursor | Ketone | ee (%) | Reference | | :--- | :--- | :--- | | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | 97 |[10] | | Chiral Lactam Alcohol | Acetophenone | 98 |[10] | | Sulfur-containing β-Amino Alcohols | Acetophenone | up to 100 |[11] |

Causality Behind Experimental Choices: The structure of the amino alcohol precursor is crucial for the enantioselectivity of the reduction. Proline-derived amino alcohols are highly effective, and the introduction of sulfur-containing moieties can further enhance the enantioselectivity.[11]

Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is a benchmark for testing the efficacy of new chiral ligands. Secondary amino alcohols are highly effective in catalyzing this transformation, affording chiral secondary alcohols with high enantiomeric excess.

Comparative Performance of Chiral Amino Alcohols in Diethylzinc Addition to Benzaldehyde

LigandCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Reference
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)209798[1]
(1R,2S)-N,N-Dibutylnorephedrine209594[1]
Prolinol derivative5RT9296[1]

Secondary Amino Alcohols as Chiral Resolving Agents

Chiral secondary amino alcohols can be used as resolving agents to separate racemic mixtures of chiral acids or other compounds that can form diastereomeric salts or derivatives. The different physical properties of the resulting diastereomers, such as solubility, allow for their separation by crystallization.

General Protocol for Chiral Resolution using a Secondary Amino Alcohol

  • Dissolve the racemic mixture (e.g., a carboxylic acid) in a suitable solvent.

  • Add an equimolar amount of the chiral secondary amino alcohol resolving agent.

  • Allow the diastereomeric salts to form and crystallize, often by cooling the solution.

  • Separate the less soluble diastereomeric salt by filtration.

  • Liberate the enantiomerically enriched acid from the salt by treatment with an achiral acid.

  • The resolving agent can often be recovered and reused.

Secondary Amino Alcohols in Medicinal Chemistry

The secondary amino alcohol motif is a key pharmacophore in numerous FDA-approved drugs across various therapeutic areas.[12][13][14] Its ability to participate in hydrogen bonding and its defined stereochemistry are crucial for binding to biological targets.

Examples of FDA-Approved Drugs Containing a Secondary Amino Alcohol Moiety

DrugTherapeutic ClassNotes
Propranolol Beta-blockerThe (S)-enantiomer is the active beta-blocker. The secondary amino alcohol is essential for its interaction with the β-adrenergic receptor.[15]
Mefloquine AntimalarialAn aryl amino alcohol with potent antimalarial activity.[16]
Fluoxetine (Prozac) Antidepressant (SSRI)While a secondary amine, its synthesis often involves a secondary amino alcohol intermediate.
Atomoxetine ADHD treatment (NRI)Contains a secondary amino alcohol moiety crucial for its activity.
Daridorexant Insomnia treatmentA dual orexin receptor antagonist containing a chiral amino alcohol derivative.[13]

The synthesis of these drugs often relies on the asymmetric methods discussed in this guide, highlighting the synergy between synthetic methodology and drug discovery. For instance, the enantioselective synthesis of β-blockers like propranolol can be achieved through the organocatalytic α-aminoxylation of aldehydes, a reaction catalyzed by proline.[15]

Conclusion

Secondary amino alcohols are a remarkably versatile class of compounds with broad applications in asymmetric synthesis and medicinal chemistry. Their utility as organocatalysts, chiral auxiliaries, and ligands for metal-catalyzed reactions is well-established, providing access to a wide range of enantiomerically enriched molecules. The secondary amino alcohol motif is also a privileged scaffold in drug design, underscoring the importance of developing efficient and selective methods for its synthesis. The comparative data and detailed protocols presented in this guide are intended to empower researchers to make informed decisions in the selection and application of these powerful chemical tools.

References

  • Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews. Available at: [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Deriv
  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. PubMed. Available at: [Link]

  • Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil. ResearchGate. Available at: [Link]

  • The Diarylprolinol Silyl Ether System: A General Organocatalyst. ACS Publications. Available at: [Link]

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. PubMed Central. Available at: [Link]

  • Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil. Semantic Scholar. Available at: [Link]

  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. Available at: [Link]

  • Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI. Available at: [Link]

  • New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. PubMed. Available at: [Link]

  • Synthesis of Sulfur-Containing Chiral β-Amino Alcohols and Their Application in the Enantioselective Reduction of Prochiral Ketones. ResearchGate. Available at: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. Available at: [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Examples of catalytic asymmetric amine synthesis using organic catalysts. CORE. Available at: [Link]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI. Available at: [Link]

  • Highly enantioselective synthesis of linear beta-amino alcohols. PubMed. Available at: [Link]

  • Resolution of chiral amines. Google Patents.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

  • Engineered enzymatic cascade converts diols to amino alcohols. RSC Publishing. Available at: [Link]

  • New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. PubMed Central. Available at: [Link]

  • Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. PubMed. Available at: [Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

  • Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. PubMed Central. Available at: [Link]

  • Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. PubMed. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central. Available at: [Link]

  • Cascade Reactions in Total Synthesis. Wiley Online Library.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

  • Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI. Available at: [Link]

  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. Available at: [Link]

  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. ResearchGate. Available at: [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis.
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]

  • Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Publishing. Available at: [Link]

  • Synthesis and clinical application of new drugs approved by FDA in 2022. PubMed Central. Available at: [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. RSC Publishing. Available at: [Link]

  • Proline: An Essential Amino Acid as Effective Chiral Organocatalyst. ResearchGate. Available at: [Link]

  • Engineered enzymatic cascade converts diols to amino alcohols. Oak Ridge National Laboratory. Available at: [Link]

  • Engineered enzymatic cascade converts diols to amino alcohols. ResearchGate. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]

Sources

The Enigmatic Role of 1-(Ethylamino)-2-methylpropan-2-ol in Chemical Synthesis: An Analysis of a Molecule in the Shadows

Author: BenchChem Technical Support Team. Date: February 2026

While the broader family of amino alcohols constitutes a cornerstone of modern synthetic chemistry, serving as highly effective catalysts, ligands, and chiral auxiliaries, "1-(Ethylamino)-2-methylpropan-2-ol" remains an obscure entity within this class. This guide will, therefore, pivot to a broader discussion of the well-established roles of analogous amino alcohols, providing a framework for understanding the potential, yet unproven, utility of the title compound. We will explore the fundamental principles of how amino alcohols function in key reactions and present comparative data for structurally related, well-characterized alternatives.

The Untapped Potential: A Structural Overview

This compound possesses the characteristic bifunctional scaffold of an amino alcohol: a primary or secondary amine and a hydroxyl group. This arrangement is the key to their synthetic utility, allowing for simultaneous or sequential interaction with different reactive species. The specific structure of this compound, with its ethyl-substituted amine and a tertiary alcohol, suggests potential for unique steric and electronic properties.

Caption: Molecular structure of this compound.

The Amino Alcohol Archetype: Established Roles in Catalysis

To understand the potential applications of this compound, we must look to its well-studied relatives. Amino alcohols are workhorses in asymmetric synthesis, where the creation of specific stereoisomers is crucial, particularly in drug development.

Asymmetric Catalysis

Chiral amino alcohols are extensively used as ligands for metal catalysts or as organocatalysts themselves. Their ability to form stable chelate complexes with metals, creating a defined chiral environment, is fundamental to their success in enantioselective reactions.

Key Reactions Catalyzed by Amino Alcohols:

  • Asymmetric Aldol Reactions: Proline and its derivatives, a class of cyclic amino acids (which are also amino alcohols), are renowned for their ability to catalyze the direct asymmetric aldol reaction, a powerful carbon-carbon bond-forming reaction.

  • Asymmetric Alkylation: Chiral amino alcohol-derived ligands are employed in the enantioselective addition of alkyl groups to various substrates.

  • Asymmetric Reduction of Ketones: The Corey-Bakshi-Shibata (CBS) reduction, a landmark in asymmetric synthesis, utilizes a chiral oxazaborolidine catalyst derived from a proline amino alcohol to achieve high enantioselectivity in the reduction of ketones to alcohols.

Ligands in Transition Metal Catalysis

The nitrogen and oxygen atoms of amino alcohols can coordinate to transition metals, forming stable and often chiral complexes. These complexes are active catalysts in a variety of transformations.

Ligand_Coordination cluster_0 Amino Alcohol Ligand N N M Metal Center N->M Coordination O O O->M Coordination Experimental_Workflow A 1. Catalyst Preparation (Inert Atmosphere) B 2. Reaction Setup (0 °C) A->B C 3. Substrate Addition (Slow, 0 °C) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching (NH4Cl solution) D->E F 6. Work-up (Extraction, Drying) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, IR, Chiral HPLC/GC) G->H

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first framework for the proper handling and disposal of 1-(Ethylamino)-2-methylpropan-2-ol (CAS No. 73825-96-4). As a reagent frequently used in the synthesis of novel compounds, its lifecycle in the laboratory must be managed with precision to ensure personnel safety and environmental compliance.[1] This document moves beyond mere procedural lists to explain the rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Identification and Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a colorless to off-white liquid that requires careful handling due to its irritant properties.[1][2]

Chemical and Physical Properties
PropertyValueSource
CAS Number 73825-96-4[1][3][4]
Molecular Formula C₆H₁₅NO[3][4][5]
Molecular Weight 117.19 g/mol [1][3][4]
Appearance Colorless to off-white liquid[1][2]
Boiling Point 152-153 °C[1][2]
Density ~0.8777 g/cm³[1][2]
Recommended Storage 2-8°C, protect from light[1][2][4]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. The documented classifications for this compound mandate specific handling protocols.[3]

Hazard Class & CategoryHazard StatementExplanation
Skin Irritation, Category 2 H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation. Prolonged exposure should be avoided.
Serious Eye Irritation, Category 2 H319: Causes serious eye irritationVapors or splashes can cause significant, potentially damaging, eye irritation.
STOT SE, Category 3 H335: May cause respiratory irritationInhalation of vapors may irritate the nose, throat, and lungs, leading to coughing or shortness of breath.

Source: Aggregated GHS information provided to the European Chemicals Agency (ECHA).[3]

Pre-Disposal Safety Protocols: Your First Line of Defense

Before any waste is generated, a robust safety framework must be in place. This includes selecting appropriate protective equipment and engineering controls to minimize exposure.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist item; it is a critical barrier between the researcher and potential harm.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)Protects against splashes and vapors that can cause serious eye irritation.[6]
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat. For larger quantities, impervious clothing may be necessary.[6]Prevents direct contact that leads to skin irritation.[3] Contaminated clothing must be removed immediately.[6][7]
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. If vapors are noticeable or exposure limits may be exceeded, a full-face respirator with appropriate cartridges is necessary.[6]Mitigates the risk of respiratory tract irritation from inhaling vapors.[3]
Engineering Controls

Your primary engineering control is a properly functioning chemical fume hood. All handling and aliquoting of this compound, including the preparation of waste containers, should be performed inside a fume hood to contain vapors and prevent inhalation exposure.[8] Ensure adequate ventilation in storage areas.[6]

Waste Characterization and Management

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its management from "cradle-to-grave."[9] This means you must correctly identify, segregate, and prepare the waste for final disposal.

  • Hazardous Waste Determination : Based on its GHS classification as a skin, eye, and respiratory irritant, this compound must be managed as a hazardous chemical waste.[3] While not explicitly listed by the EPA, its characteristics warrant this classification to ensure safe handling and disposal.[10]

  • Waste Segregation :

    • DO NOT mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can lead to hazardous reactions.

    • Dedicate a specific, labeled waste container for this compound and its associated contaminated materials (e.g., pipette tips, wipes).

Step-by-Step Disposal Procedure

This protocol ensures that the waste is collected, stored, and disposed of in a manner that is safe and compliant with federal and institutional regulations.[10][11]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Disposal Vendor Gen Step 1: Waste Generation Collect Step 2: Collect in Approved Container Gen->Collect  Immediately contain Label Step 3: Label Container Correctly Collect->Label  Before adding waste Store Step 4: Store in Satellite Accumulation Area Label->Store  Seal container Contact Step 5: Contact EHS for Pickup Store->Contact  When container is full or at time limit Dispose Step 6: Licensed Vendor Disposal Contact->Dispose  Scheduled pickup

Caption: Disposal workflow for this compound.

Step 1: Waste Generation

  • This includes the pure chemical, solutions containing it, and any materials contaminated during handling (e.g., gloves, absorbent pads, glassware).

Step 2: Waste Collection

  • Select a chemically resistant container with a secure, vapor-tight lid (e.g., a high-density polyethylene (HDPE) or glass bottle).

  • The container must be in good condition, free of leaks or residues on the outside.

  • Never fill a waste container more than 90% full to allow for vapor expansion.

Step 3: Labeling

  • Proper labeling is a critical regulatory requirement. Before any waste is added, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

  • The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Associated Hazards (e.g., "Irritant," "Handle with Care")

    • Accumulation Start Date (the date the first drop of waste enters the container)

    • Principal Investigator's Name and Laboratory Information

Step 4: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Store away from incompatible materials such as strong oxidizing agents or acids.[8][12]

Step 5: Arranging for Disposal

  • Once the container is full (or within 180 days of the accumulation start date, per typical regulations), contact your institution's EHS office to schedule a waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations.

Step 6: Final Disposal

  • Your EHS department will work with a licensed hazardous waste disposal facility to ensure the chemical is managed and disposed of in an environmentally sound manner, such as through high-temperature incineration.[7][9]

Spill and Emergency Procedures

Accidents can happen. A clear and logical response plan is essential to mitigate the risk.

SpillResponse Spill Spill Occurs Assess Assess Risk (Size, Location, Ventilation) Spill->Assess Small Small & Controllable? Assess->Small Evacuate Evacuate Area Alert Others Small->Evacuate No DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Small->DonPPE Yes CallEHS Call Emergency Response / EHS Evacuate->CallEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Clean Collect Material with Non-Sparking Tools Contain->Clean Dispose Place in Hazardous Waste Container & Label Clean->Dispose

Caption: Decision-making process for a chemical spill response.

For a Small, Controllable Spill:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as described in Section 2.

  • Containment: Prevent the spill from spreading by enclosing it with a universal absorbent material (e.g., vermiculite or a chemical spill kit absorbent).

  • Cleanup: Collect the absorbed material using non-sparking tools (e.g., plastic dustpan) and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your lab supervisor and EHS department.

For a Large Spill or Unknown Risk:
  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert all nearby personnel and activate the nearest fire alarm if necessary.

  • CALL FOR HELP: Contact your institution's emergency response line and EHS office from a safe location. Provide the chemical name, location, and approximate quantity of the spill.

  • Do not attempt to clean up a large spill unless you are a trained member of an emergency response team.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • 1-[Ethyl(methyl)
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • EPA Hazardous Waste Management.
  • This compound.
  • SAFETY DATA SHEET: 1-Ethylamino-2-propanol. TCI Chemicals.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org.
  • 1-(Ethylamino)-2-methyl-2-propanol CAS. ChemicalBook.
  • 1-Ethylamino-2-methyl-propan-2-ol. ChemScene.
  • 1-(Ethylamino)-2-methyl-2-propanol 73825-96-4 wiki. Guidechem.
  • 1-(Ethylamino)-2-methyl-2-propanol | 73825-96-4. ChemicalBook.
  • Safety D
  • SAFETY D

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Ethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling of 1-(Ethylamino)-2-methylpropan-2-ol (CAS No: 73825-96-4). As professionals in research and development, our primary responsibility extends beyond achieving experimental outcomes to ensuring a safe and compliant laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is a compound that demands careful handling due to its specific hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

  • Skin Irritant (Category 2): Causes skin irritation (H315)[1][2].

  • Serious Eye Irritant (Category 2): Causes serious eye irritation (H319)[1][2].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335)[1][2].

These classifications are the cornerstone of our risk assessment and directly inform the selection of appropriate Personal Protective Equipment (PPE). The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation. Our objective is to establish effective barriers against these routes to mitigate risk.

Core Personal Protective Equipment (PPE) Protocol

A baseline level of PPE is mandatory for any procedure involving this compound, regardless of the quantity. The following table summarizes the minimum requirements based on the identified hazards.

Hazard ClassificationGHS CodePotential EffectRequired PPERationale
Skin Irritation, Cat. 2H315Causes redness, inflammation, or rash upon contact.Impervious Gloves: Nitrile or neoprene recommended. Lab Coat/Gown: Long-sleeved, fully buttoned.Prevents direct skin contact and subsequent irritation.
Eye Irritation, Cat. 2H319Causes significant, but reversible, eye irritation.Safety Goggles: Tightly fitting, with side-shields (conforming to EN 166 or NIOSH standards)[3].Protects against accidental splashes or aerosol contact that could lead to serious irritation.
Respiratory Irritation, Cat. 3H335May irritate the nose, throat, and lungs upon inhalation of vapors or mists.Engineering Controls: Use in a well-ventilated area or chemical fume hood.Minimizes the concentration of airborne vapors, serving as the primary line of defense.

PPE Selection Workflow: Scaling Protection to Procedural Risk

The baseline PPE is sufficient for handling small quantities (e.g., <100 mL) in a well-ventilated chemical fume hood. However, procedures involving larger volumes, heating, aerosolization (e.g., sonicating, vortexing), or transfers outside of a fume hood necessitate an elevated level of protection.

The following workflow provides a logical pathway for determining the appropriate PPE ensemble for your specific task.

PPE_Workflow start Start: Procedure Planning with This compound q1 Is the procedure conducted in a certified chemical fume hood? start->q1 engineering_no Action: Relocate procedure to a chemical fume hood. If not possible, proceed to enhanced respiratory protection. q1->engineering_no No q2 Are you working with quantities >1 Liter OR is there a risk of splashing (e.g., vigorous mixing, large transfers)? q1->q2 Yes engineering_no->q1 Re-evaluate q3 Is there a potential for aerosol generation (e.g., heating, sonicating, spraying)? q2->q3 No ppe_splash Upgrade PPE: - Add Face Shield over goggles - Consider a Chemical-Resistant Apron q2->ppe_splash Yes ppe_base Required PPE: - Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles q3->ppe_base No ppe_resp Upgrade PPE: - Use a Full-Face Respirator with appropriate cartridges q3->ppe_resp Yes end_node Proceed with Experiment ppe_base->end_node ppe_splash->q3 ppe_resp->end_node

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Protocols

Handling and Storage
  • Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure[2].

  • Ignition Sources: Although specific flammability data is limited in the provided search results, good laboratory practice dictates keeping chemicals away from heat, sparks, and open flames[4][5].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[2]. Ensure the container is properly labeled.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling[2]. Do not eat, drink, or smoke in the laboratory[6].

Spill Management

In the event of a spill, your immediate actions are critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: Ensure ventilation is adequate, but avoid actions that could increase the rate of vaporization.

  • Containment: For small spills, contain the liquid using an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Wearing the appropriate PPE (including respiratory protection if the spill is large or in a poorly ventilated area), collect the absorbent material and place it into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal
  • Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.

  • Procedure: Collect waste this compound and any contaminated materials (e.g., absorbent pads, used gloves) in a dedicated, sealed, and clearly labeled waste container.

  • Licensed Disposal: Entrust the final disposal to a licensed waste disposal company[4].

Emergency First Aid Procedures

Should an exposure occur despite precautions, immediate and correct first aid is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2].

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice[2].

  • Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing. If you feel unwell or if respiratory symptoms persist, call a poison center or doctor[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By integrating these scientifically-grounded safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but your entire research team. This guide serves as a foundational resource, but it is incumbent upon every scientist to conduct a thorough risk assessment before beginning any new procedure.

References

  • ECHEMI. 1-[Ethyl(methyl)amino]propan-2-ol SDS, 5464-15-3 Safety Data Sheets.

  • PubChem. This compound. National Center for Biotechnology Information.

  • Guidechem. 1-(Ethylamino)-2-methyl-2-propanol 73825-96-4 wiki.

  • JohnsonDiversey. SAFETY DATA SHEET.

  • ASIS Scientific. Safety Data Sheet - 2-METHYLPROPAN-2-OL.

  • Sigma-Aldrich. SAFETY DATA SHEET - 2-(Methylamino)ethanol.

  • TCI Chemicals. SAFETY DATA SHEET - 1-Ethylamino-2-propanol.

  • Biosolve Shop. Safety data sheet - 2-methylpropan-2-ol.

  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl alcohol.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Ethylaminoethanol.

  • Baker Hughes. SAFETY DATA SHEET.

Sources

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1-(Ethylamino)-2-methylpropan-2-ol

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